molecular formula C18H15O2P B076025 Diphenyl phenylphosphonite CAS No. 13410-61-2

Diphenyl phenylphosphonite

Cat. No.: B076025
CAS No.: 13410-61-2
M. Wt: 294.3 g/mol
InChI Key: QXKPLZDCTKREIA-UHFFFAOYSA-N
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Description

Diphenyl phenylphosphonite is a versatile organophosphorus compound extensively employed in synthetic organic and organometallic chemistry. Its primary research value lies in its role as a key precursor for the synthesis of a wide range of phosphorus-containing ligands and its application in phosphorylation reactions. The compound functions as a highly effective reactant for the preparation of mixed triarylphosphines and serves as a crucial building block for ligand systems used in transition metal catalysis, including palladium-catalyzed cross-coupling reactions. Its mechanism of action involves the nucleophilic phosphorus center attacking electrophilic species, such as alkyl halides or metal centers, to form phosphonite-metal complexes or undergo further transformation to phosphines and phosphine oxides. This reactivity is fundamental for developing novel catalytic systems and for studying reaction mechanisms in homogeneous catalysis. Researchers utilize this compound to create tailored phosphonite ligands, which can significantly influence the activity and selectivity of metal catalysts by modulating steric and electronic properties at the coordination sphere. It is supplied for laboratory research purposes and must be handled under an inert atmosphere to maintain its stability and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenoxy(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKPLZDCTKREIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(C2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286098
Record name Diphenyl phenylphosphonite
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13410-61-2
Record name NSC43792
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl phenylphosphonite
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Foundational & Exploratory

Technical Guide: Synthesis and Purification of Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis, purification, and characterization of Diphenyl phenylphosphonite (CAS 3279-04-7), a critical trivalent phosphorus intermediate used in ligand design and organometallic catalysis.

Executive Summary

This compound (


) is a moisture-sensitive organophosphorus(III) ester. Unlike its pentavalent counterpart (diphenyl phenylphosphonate), this compound retains a lone pair on the phosphorus atom, making it a versatile soft donor ligand for transition metals (Rh, Ir, Ni) and a reactive intermediate in Arbuzov rearrangements.

This guide presents a scalable, self-validating synthesis protocol based on the nucleophilic substitution of phenylphosphonous dichloride with phenol under anhydrous conditions.

Chemical Basis & Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the phenoxide oxygen (generated in situ or assisted by base) on the electrophilic phosphorus center of phenylphosphonous dichloride (


). A tertiary amine base acts as a scavenger for the hydrochloric acid by-product, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

Reaction Equation:



Key Mechanistic Considerations
  • Moisture Sensitivity: The P-O-C bond in phosphonites is susceptible to hydrolysis, yielding phenylphosphonous acid (

    
    ) and phenol. All reagents must be anhydrous.
    
  • Oxidation Potential: As a P(III) species, the product can oxidize to the phosphonate (

    
    ) upon exposure to air. An inert atmosphere (
    
    
    
    or Ar) is mandatory.
  • Stoichiometry: A slight excess of base is recommended to ensure complete removal of HCl, as residual acid promotes disproportionation.

Reaction Scheme Diagram

ReactionMechanism Reagents Reagents PhPCl2 + 2 PhOH Intermediate Transition State [PhP(Cl)(OPh)] Reagents->Intermediate Nucleophilic Attack Base Base Scavenger 2 Et3N Base->Intermediate HCl Capture Product Product PhP(OPh)2 Intermediate->Product Substitution Byproduct By-product 2 Et3N·HCl (Solid) Intermediate->Byproduct Precipitation

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Experimental Protocol

Safety Warning:


 is corrosive and reacts violently with water. Phenol is toxic and corrosive. Perform all operations in a fume hood.
Materials & Equipment
ComponentSpecificationRole
Phenylphosphonous dichloride >98%, distilledElectrophilic Phosphorus Source
Phenol >99%, crystalline, dryNucleophile
Triethylamine (

)
Dried over KOH/CaH2HCl Scavenger
Toluene or Diethyl Ether Anhydrous (Na/Benzophenone)Solvent
Schlenk Line Vacuum/Argon manifoldInert Atmosphere Control
Synthesis Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and inert gas inlet. Flush with Argon.

  • Solvent & Nucleophile: Charge the flask with Phenol (18.8 g, 0.20 mol) and Anhydrous Toluene (200 mL) . Add Triethylamine (22.2 g, 0.22 mol, 1.1 eq) . Stir until the phenol is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice/salt bath.

  • Addition: Dilute Phenylphosphonous dichloride (17.9 g, 0.10 mol) in 20 mL of toluene in the addition funnel. Add this solution dropwise over 45–60 minutes .

    • Observation: A voluminous white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (or overnight) to ensure completion.

  • Workup:

    • Filter the mixture through a Schlenk frit (under Argon) or a pad of Celite to remove the amine salt.

    • Wash the filter cake with 2 x 20 mL dry toluene.

    • Combine the filtrates.[1]

Purification Workflow (Vacuum Distillation)

Direct distillation is the only reliable method to obtain high-purity material, as column chromatography often leads to hydrolysis or oxidation on the silica surface.

  • Concentration: Remove the solvent (toluene) under reduced pressure (rotary evaporator connected to a high-vacuum pump, or directly on the Schlenk line) at <40°C.

  • Distillation: Transfer the viscous residue to a short-path distillation apparatus.

  • Fractionation:

    • Fore-run: Discard low boilers (residual solvent, phenol traces).

    • Main Fraction: Collect the product at High Vacuum (<1 mmHg) .

    • Expected Boiling Point: ~160–180°C at 0.5 mmHg (Extrapolated from analogues; requires strong vacuum).

    • Note: If using a diffusion pump (10

      
       mmHg), boiling point may drop to ~120–130°C.
      

Purification Crude Crude Reaction Mixture (Toluene, Product, Et3N·HCl) Filtration Filtration (Inert Atmosphere) Crude->Filtration Evaporation Solvent Removal (Vacuum, <40°C) Filtration->Evaporation Filtrate Waste Waste Filtration->Waste Solid Salt Distillation High Vacuum Distillation (<1 mmHg) Evaporation->Distillation Residue FinalProduct Pure this compound (Clear Viscous Oil) Distillation->FinalProduct Main Fraction

Caption: Purification workflow ensuring removal of amine salts and solvent prior to isolation.

Characterization & Quality Control

The purity of this compound is best determined by


 NMR , which clearly distinguishes the trivalent product from pentavalent oxides.
Analytical MethodExpected ResultInterpretation

NMR
(

)

159–162 ppm
(Singlet)
Target Product (P

)
. This downfield shift is characteristic of aryl phosphonites.

NMR
(Impurity)

10–20 ppm
Oxidation By-product (Phosphonate). Indicates air exposure.

NMR
(Impurity)

127 ppm
Triphenyl Phosphite . Indicates ligand exchange or impure starting material.
Physical State Colorless to pale yellow oilDarkening indicates decomposition or oxidation.

Expert Insight: The chemical shift of


 ppm is distinct. 

appears at 162 ppm, and

at 159 ppm. The substitution of Cl by OPh has a minimal effect on the shift due to similar electronegativity and

-backbonding characteristics, but the absence of P-Cl coupling in

NMR confirms the substitution.

Storage and Handling

  • Atmosphere: Store strictly under Nitrogen or Argon.

  • Container: Schlenk flask or sealed ampoule.

  • Shelf Life: 6–12 months if kept anhydrous.

  • Troubleshooting: If the liquid turns cloudy, it has likely hydrolyzed. Redistillation is required.[1]

References

  • Murphy-Jolly, M. B., et al. "The synthesis of tris(perfluoroalkyl)phosphines." Chemical Communications, 2005. (Describes synthesis of PhP(OPh)2 from PhPCl2).

  • Kawasaki, M., et al. "Enantioselective Allylation of Aldehydes." Angewandte Chemie Int.[2] Ed., 2008.[2] (Utilization of this compound).

  • Bhattacharya, A. K., et al. "Michaelis-Arbuzov reaction of triaryl phosphites." Arkivoc, 2004. (Discusses thermal stability and Arbuzov rearrangement of aryl phosphonites).

  • Reich, H. J. "31P NMR Chemical Shifts." University of Wisconsin-Madison. (Reference for 31P NMR shifts of phosphonites vs phosphonates).

Sources

An In-depth Technical Guide to the Characterization of Diphenyl Phenylphosphonite using ¹H and ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of Diphenyl Phenylphosphonite

This compound [(C₆H₅O)₂P(C₆H₅)] is a significant organophosphorus compound utilized in a variety of chemical syntheses, including as a ligand in catalysis and as a precursor for other valuable phosphorus-containing molecules. Its precise molecular structure and purity are paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous characterization of such compounds. This guide provides a comprehensive exploration of the principles and practical application of ¹H (proton) and ³¹P (phosphorus) NMR spectroscopy for the definitive characterization of this compound. As a technique with high sensitivity and structural resolution, NMR provides critical insights into the chemical environment of individual atoms, enabling confirmation of the molecular identity and assessment of sample purity.[1][2]

The Power of Multinuclear NMR: A Synergistic Approach

While ¹H NMR provides detailed information about the proton environments within the phenyl rings, ³¹P NMR offers a direct and highly sensitive window into the electronic environment of the phosphorus atom. The combination of these two NMR techniques provides a holistic and definitive characterization of the molecule. ³¹P is a 100% naturally abundant, spin ½ nucleus, making it an excellent candidate for NMR analysis.[3] Its large chemical shift dispersion provides clear and often simple spectra, which are highly sensitive to the oxidation state and coordination environment of the phosphorus atom.[2][4]

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data is fundamentally reliant on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound sample. Deuterated chloroform (CDCl₃) is a common and effective choice. The deuterated solvent prevents the large solvent proton signal from overwhelming the analyte signals.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration range typically provides a good signal-to-noise ratio without causing issues with sample viscosity or solubility.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is conventionally used and set to 0 ppm.[5]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube. Insoluble particles can degrade the quality of the NMR spectrum.

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for acquiring ¹H and ³¹P NMR spectra. Instrument-specific parameters may need to be optimized.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds allows for the full relaxation of the protons between scans.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

For ³¹P NMR Spectroscopy:

  • Spectrometer Frequency: The phosphorus frequency will be determined by the ¹H frequency of the spectrometer (e.g., approximately 121.5 MHz on a 300 MHz instrument).

  • Pulse Sequence: A proton-decoupled single-pulse experiment is standard practice. Proton decoupling simplifies the spectrum by removing the effects of J-coupling between phosphorus and protons, resulting in a single sharp peak for each unique phosphorus environment.[3][4]

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A longer relaxation delay of 5-10 seconds is often necessary for ³¹P nuclei due to their generally longer relaxation times, ensuring quantitative results if needed.

  • Number of Scans: 64 to 128 scans are commonly acquired to achieve a good signal-to-noise ratio, as ³¹P is less sensitive than ¹H.[4]

Data Interpretation: Decoding the Spectra

The interpretation of the ¹H and ³¹P NMR spectra provides the definitive structural confirmation of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the three phenyl rings will exhibit complex multiplet patterns due to spin-spin coupling with neighboring protons and potentially with the phosphorus atom.

  • Chemical Shift: The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the phosphorus atom and the attached oxygen atoms.

  • Integration: The integration of the signals in the aromatic region should correspond to the total number of protons on the three phenyl rings (15 protons).

  • Multiplicity: The signals will appear as complex multiplets due to proton-proton (³JHH) and proton-phosphorus (JHP) couplings. The magnitude of these coupling constants provides valuable structural information. Two-bond (²JPH) and three-bond (³JPH) couplings are commonly observed in such systems.[6]

³¹P NMR Spectrum Analysis

The proton-decoupled ³¹P NMR spectrum of this compound is expected to show a single, sharp signal, confirming the presence of a single phosphorus environment.

  • Chemical Shift: The chemical shift of the phosphorus atom in phosphonites typically falls within a characteristic range. For P(OR)₃ type compounds, the chemical shift is generally in the range of +125 to +145 ppm.[5] The specific chemical shift for this compound will be influenced by the electronic properties of the phenyl and phenoxy groups attached to the phosphorus atom. The chemical shift range for P(III) derivatives can be broad, from approximately 50 to 200 ppm.[7]

Quantitative Data Summary

NucleusExpected Chemical Shift (ppm)Expected MultiplicityExpected Integration
¹H (Aromatic)~7.0 - 8.0Complex Multiplet15H
³¹P~+125 to +145[5]Singlet (with ¹H decoupling)-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the characterization process, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Solvent Solvent Selection (CDCl₃) Dissolution Dissolution in NMR Tube Solvent->Dissolution Weighing Weighing (~5-10 mg) Weighing->Dissolution H1_NMR ¹H NMR Acquisition Dissolution->H1_NMR P31_NMR ³¹P NMR Acquisition Dissolution->P31_NMR H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_NMR->H1_Analysis P31_Analysis ³¹P Spectrum Analysis (Chemical Shift) P31_NMR->P31_Analysis Structure_Confirmation Structural Confirmation of this compound H1_Analysis->Structure_Confirmation P31_Analysis->Structure_Confirmation

Caption: Workflow for the NMR characterization of this compound.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checks:

  • Consistency between ¹H and ³¹P Data: The information gleaned from both spectra must be consistent with the proposed structure. For instance, the presence of a single peak in the ³¹P NMR spectrum corroborates the existence of a single phosphorus environment, which should be reflected in the coupling patterns observed in the ¹H NMR spectrum.

  • Comparison with Reference Data: The obtained chemical shifts should be compared with literature values for this compound or structurally similar compounds to ensure accuracy.

  • Purity Assessment: The absence of significant impurity peaks in both the ¹H and ³¹P NMR spectra provides a high degree of confidence in the sample's purity.

Conclusion: A Definitive Analytical Strategy

The synergistic use of ¹H and ³¹P NMR spectroscopy provides a robust and definitive method for the characterization of this compound. This in-depth guide has detailed the experimental protocols and data interpretation strategies necessary for researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important organophosphorus compound. The application of these techniques ensures the quality and reliability of materials used in subsequent research and development endeavors.

References

  • Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. PubMed. [Link]

  • The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. Physical Chemistry Chemical Physics. [Link]

  • Diphenylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • 31P chemical shifts. Steffen's Chemistry Pages. [Link]

  • 31 Phosphorus NMR. NMR Service. [Link]

  • 31 P NMR of phenyl diphenylphosphinite, C 6 H 5 OPPh 2 , 1. ResearchGate. [Link]

  • Diphenylphosphine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Nuclear magnetic resonance studies on the conformation of five-membered ring phosphites and related compounds. ACS Publications. [Link]

  • On the Signs and Magnitudes of 13C-31P Spin-Spin Coupling Constants in Triphenylphosphine. ResearchGate. [Link]

  • P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate. [Link]

  • 1 H NMR of diphenylphosphino amide C 6 H 5 NHPPh 2 , 3. ResearchGate. [Link]

  • 1 J(P-H) coupling constants for phosphonates 9-15. ResearchGate. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Nanalysis. [Link]

  • Characterizing Phosphorus in Environmental and Agricultural Samples by 31P Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • pH measurements by 31p NMR in bacterial suspensions using phenyl phosphonate as a probe. PubMed. [Link]

  • Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln. [Link]

  • 31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Royal Society of Chemistry. [Link]

  • 1 H NMR Spectrum (1D, 200 MHz, H 2 O, predicted) (NP0307005). NP-MRD. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize diphenyl phenylphosphonite. It is designed to offer not just data, but a deeper understanding of the principles behind the data, enabling researchers to confidently identify and analyze this important chemical entity.

Introduction: The Significance of this compound

This compound, a trivalent organophosphorus compound, is a versatile building block in organic synthesis and a precursor to a wide range of more complex molecules, including ligands for catalysis and intermediates in drug discovery. Its unique electronic and steric properties, conferred by the presence of a phosphorus atom bonded to a phenyl group and two phenoxy groups, make it a valuable reagent. Accurate and thorough characterization of this compound is paramount to ensure purity, understand its reactivity, and guarantee the integrity of downstream applications. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing both expected data and the scientific rationale for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organophosphorus compounds. For this compound, a combination of ³¹P, ¹³C, and ¹H NMR provides a complete picture of its molecular framework.

³¹P NMR Spectroscopy: The Phosphorus Fingerprint

The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, provides a sharp and sensitive signal, making ³¹P NMR the definitive technique for characterizing phosphorus-containing compounds.[1][2]

Expected Chemical Shift: The ³¹P chemical shift of this compound is expected to fall within the characteristic range for trivalent phosphonites, which is typically between +125 and +145 ppm.[3] The precise chemical shift is influenced by the electronegativity of the directly attached oxygen and carbon atoms and the aromatic ring currents of the phenyl and phenoxy groups.

Causality Behind the Chemical Shift: The trivalent phosphorus in a phosphonite is relatively deshielded compared to phosphines due to the electron-withdrawing effect of the oxygen atoms. However, it is significantly more shielded (appears at a higher chemical shift) than pentavalent phosphorus compounds like phosphates and phosphonates. This distinct chemical shift range is a primary indicator of the +3 oxidation state of the phosphorus atom.[2]

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

A detailed, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum is crucial, especially considering the potential air-sensitivity of trivalent phosphorus compounds.

  • Sample Preparation (in an inert atmosphere, e.g., glovebox):

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. The use of dry solvents is critical to prevent hydrolysis or oxidation.

    • Cap the NMR tube securely. For highly air-sensitive samples, a J. Young NMR tube or sealing with Parafilm® is recommended.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the NMR probe to the ³¹P frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.

  • Acquisition Parameters:

    • Use a standard single-pulse experiment.

    • Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum to a singlet, unless P-H coupling information is desired.

    • Set the spectral width to cover the expected chemical shift range for organophosphorus compounds (e.g., -50 to 250 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Reference the spectrum to an external standard of 85% H₃PO₄ at 0.00 ppm.[4]

    • Integrate the signal if quantitative analysis is required.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule and reveals important details about their connectivity to the phosphorus atom through P-C coupling.

Expected Chemical Shifts and P-C Coupling Constants:

Carbon AtomExpected Chemical Shift (ppm)Expected P-C Coupling Constant (J)
C-P (ipso-carbon of the P-phenyl group)135-145¹JPC ≈ 40-60 Hz
C-O (ipso-carbons of the phenoxy groups)150-155²JPC ≈ 10-20 Hz
ortho-C (P-phenyl group)130-135²JPC ≈ 15-25 Hz
meta-C (P-phenyl group)128-130³JPC ≈ 5-10 Hz
para-C (P-phenyl group)130-133⁴JPC ≈ 0-3 Hz
ortho-C (phenoxy groups)120-125³JPC ≈ 5-10 Hz
meta-C (phenoxy groups)129-131⁴JPC ≈ 0-3 Hz
para-C (phenoxy groups)124-127⁵JPC ≈ 0-3 Hz

Causality Behind the Spectral Features:

  • Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached atoms (P and O) and the mesomeric effects within the phenyl rings. The ipso-carbons directly attached to phosphorus and oxygen appear at lower field (higher ppm values).

  • P-C Coupling: The magnitude of the through-bond coupling constant (J) between phosphorus and carbon depends on the number of bonds separating the two nuclei and the hybridization of the atoms involved.[5] The one-bond coupling (¹JPC) is the largest, followed by two-bond (²JPC) and three-bond (³JPC) couplings, which are invaluable for assigning the signals of the substituted phenyl rings.[6]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ³¹P NMR, with some key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (30-50 mg) is generally required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune and match the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the aromatic region (e.g., 100-160 ppm).

    • A longer acquisition time and a larger number of scans are typically needed to achieve a good signal-to-noise ratio.

  • Processing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number and types of protons and their relationship to neighboring atoms, including the phosphorus nucleus.

Expected Chemical Shifts and P-H Coupling Constants:

The aromatic protons of the phenyl and phenoxy groups will appear as complex multiplets in the region of 7.0-8.0 ppm. The protons on the P-phenyl group will show coupling to the phosphorus atom, with the ortho protons having the largest coupling constant (³JPH ≈ 5-10 Hz). The protons on the phenoxy groups will show much smaller, often unresolved, long-range coupling to the phosphorus.

Causality Behind the Spectral Features: The electron-withdrawing nature of the phosphorus and oxygen atoms deshields the aromatic protons, causing them to resonate at a relatively high chemical shift. The through-bond coupling to the phosphorus atom splits the signals of the nearby protons, providing valuable information for assigning the different aromatic rings.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: A sample concentration of 5-10 mg is usually sufficient.

  • Instrument Setup: Tune and match the probe to the ¹H frequency.

  • Acquisition Parameters:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the aromatic region (e.g., 6-9 ppm).

    • A small number of scans is typically sufficient.

  • Processing: Reference the spectrum to the residual solvent signal or an internal standard like TMS.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3060-3030C-H stretching (aromatic)
~1590, 1490, 1450C=C stretching (aromatic ring)
~1200-1160P-O-Ar stretching (asymmetric)
~1024P-Ph stretching
~950-850P-O-Ar stretching (symmetric)
~750, 690C-H out-of-plane bending (aromatic)

Causality Behind the Absorption Bands: The P-O-Ar and P-Ph bonds have characteristic stretching vibrations that appear in the fingerprint region of the IR spectrum. The asymmetric P-O-Ar stretch is typically strong and provides a good indication of the presence of the phenoxy groups. The P-Ph stretch is also a useful diagnostic peak. The aromatic C-H and C=C vibrations confirm the presence of the phenyl rings.

Experimental Protocol: Acquiring an FT-IR Spectrum

  • Sample Preparation:

    • Neat Liquid/Oil: If this compound is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with dry KBr powder and pressed into a transparent pellet.

    • ATR (Attenuated Total Reflectance): A small amount of the sample can be placed directly on the ATR crystal. This is often the quickest and easiest method.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract any atmospheric or instrumental absorptions.

  • Acquisition:

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺•): For this compound (C₁₈H₁₅O₂P), the exact mass of the molecular ion is 294.0809 m/z. A high-resolution mass spectrometer should be able to confirm this mass with high accuracy.

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for organophosphorus compounds include the loss of neutral fragments. For this compound, key fragment ions would likely arise from:

    • Loss of a phenoxy radical (•OPh) to give an ion at m/z 201.

    • Loss of a phenyl radical (•Ph) to give an ion at m/z 217.

    • Rearrangements involving the phenyl and phenoxy groups.

Causality Behind Fragmentation: The fragmentation pattern is determined by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral species. The bonds to the phosphorus atom are often points of initial cleavage.

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC:

      • Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

      • Set the injector temperature to ensure complete vaporization without thermal decomposition (e.g., 250 °C).

      • Program the oven temperature to achieve good separation from any impurities (e.g., start at a lower temperature and ramp up to a higher temperature).

    • MS:

      • Use electron ionization (EI) at 70 eV.

      • Set the mass range to scan from a low m/z (e.g., 40) to above the expected molecular weight (e.g., 350).

  • Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The instrument will automatically acquire mass spectra across the entire chromatogram.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra if available.

Data Summary and Visualization

Summary of Expected Spectroscopic Data for this compound:

TechniqueFeatureExpected Value
³¹P NMR Chemical Shift (δ)125 - 145 ppm
¹³C NMR Chemical Shifts (δ)Aromatic carbons: 120 - 155 ppm
P-C Coupling (J)¹JPC: 40-60 Hz; ²JPC: 10-25 Hz; ³JPC: 5-10 Hz
¹H NMR Chemical Shifts (δ)Aromatic protons: 7.0 - 8.0 ppm
P-H Coupling (J)³JPH (ortho): 5-10 Hz
IR Key Absorptions (cm⁻¹)~1200-1160 (P-O-Ar), ~1024 (P-Ph)
MS (EI) Molecular Ion (m/z)294.0809 (exact mass)
Major Fragments (m/z)217, 201

Workflow for Spectroscopic Analysis of this compound:

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation Synthesis This compound Sample NMR NMR Spectroscopy (31P, 13C, 1H) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (e.g., GC-MS) Synthesis->MS Structure Structural Elucidation - Chemical Shifts - Coupling Constants - Vibrational Modes - Fragmentation Pattern NMR->Structure IR->Structure MS->Structure Purity Purity Assessment & Structural Confirmation Structure->Purity

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Molecular Structure with Key Spectroscopic Correlations:

G cluster_mol This compound cluster_data Key NMR Correlations P P C_Ph_ipso C P->C_Ph_ipso ¹JPC O1 O P->O1 O2 O P->O2 Ph_ring C_OPh1_ipso C O1->C_OPh1_ipso ²JPC OPh1_ring C_OPh2_ipso C O2->C_OPh2_ipso ²JPC OPh2_ring P_NMR ³¹P NMR: ~125-145 ppm C_NMR ¹³C NMR: ipso-C ~135-155 ppm H_NMR ¹H NMR: ortho-H ~7.5-8.0 ppm (³JPH)

Sources

Physical and chemical properties of Diphenyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenyl phenylphosphonite (CAS 13410-61-2) is a trivalent organophosphorus(III) ester characterized by the formula PhP(OPh)₂ . Unlike its pentavalent counterpart (diphenyl phenylphosphonate), this compound retains a reactive lone pair on the phosphorus atom, making it a versatile nucleophile and ligand in organic synthesis and homogeneous catalysis.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles. It is specifically designed for researchers utilizing this compound as a ligand in transition metal catalysis (e.g., Rh, Ru, Pd) or as a precursor for Michaelis-Arbuzov transformations in the synthesis of bioactive phosphinates.

Chemical Identity & Structural Analysis

This compound is an ester of phenylphosphonous acid. Its P(III) center adopts a trigonal pyramidal geometry, rendering it susceptible to both nucleophilic attack (at P) and electrophilic oxidation.

Identifier Details
IUPAC Name This compound
Synonyms Diphenoxy(phenyl)phosphane; Phenylphosphonous acid diphenyl ester
CAS Number 13410-61-2
Molecular Formula C₁₈H₁₅O₂P
Molecular Weight 294.28 g/mol
SMILES c1ccc(cc1)P(Oc2ccccc2)Oc3ccccc3
Structure Class Phosphonite (P-O-C linkages with one P-C bond)

Physical Properties Matrix

Note: P(III) esters are moisture-sensitive. Data below represents the pure, anhydrous compound.

Property Value / Characteristic Context & Implications
Physical State Colorless to pale yellow liquidViscous oil at room temperature; crystallizes only at very low temps.
Boiling Point ~170–180 °C at 0.5 mmHgHigh-boiling; requires high-vacuum distillation for purification.
Density ~1.18 g/mL (Estimated)Denser than water; sinks in aqueous biphasic washes.
Solubility Soluble in DCM, Toluene, THFHydrolyzes rapidly in water/alcohols; strictly anhydrous handling required.
Oxidation State Phosphorus(III)Highly prone to oxidation to the phosphonate (P=O) in air.
³¹P NMR Shift δ ~159 ppm (in CDCl₃)Distinctive downfield shift characteristic of P(III)-O environments.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this compound involves the nucleophilic substitution of Dichlorophenylphosphine (PhPCl₂) with Phenol (PhOH) in the presence of a tertiary amine base to scavenge the hydrogen chloride by-product.

Experimental Protocol: Schotten-Baumann Esterification

Reagents:

  • Dichlorophenylphosphine (1.0 equiv)

  • Phenol (2.05 equiv)

  • Triethylamine (Et₃N) or Pyridine (2.2 equiv)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Solvation: Dissolve Phenol and Et₃N in anhydrous Toluene under N₂ atmosphere. Cool to 0 °C.

  • Addition: Dropwise add Dichlorophenylphosphine (diluted in Toluene) over 60 minutes. Exothermic reaction—maintain internal temp < 10 °C.

  • Reaction: Allow warming to room temperature (25 °C) and stir for 4–6 hours. A white precipitate of Et₃N·HCl will form immediately.

  • Workup:

    • Filter off the amine salt under inert atmosphere (Schlenk filtration recommended).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under high vacuum (< 1 mmHg) to obtain this compound as a colorless oil.

Synthesis Start PhPCl2 (Dichlorophenylphosphine) Intermediate Reaction Mixture (0°C -> RT, N2 atm) Start->Intermediate Dropwise Addn Reagent 2 PhOH + 2 Et3N (Phenol + Base) Reagent->Intermediate Salt By-product: 2 Et3N.HCl (Solid) Intermediate->Salt Precipitation Product This compound (PhP(OPh)2) Intermediate->Product Filtration & Distillation

Figure 1: Synthesis pathway via nucleophilic substitution.

Chemical Reactivity & Mechanisms

A. The Michaelis-Arbuzov Rearrangement

This is the most critical reaction for drug development applications. This compound reacts with alkyl halides (R-X) to form Phosphinates (P-C bonds), which are bioisosteres of amino acids and peptides.

  • Mechanism:

    • Nucleophilic Attack: The lone pair on Phosphorus attacks the alkyl halide (Sₙ2).

    • Intermediate: Formation of a quasi-phosphonium salt [Ph(PhO)₂P-R]⁺ X⁻.

    • Dealkylation: The halide anion attacks the phenyl group (or alkyl group if mixed esters) to expel the halide, forming the thermodynamically stable P=O bond.

    • Note: With phenyl esters, the second step requires higher temperatures (>180 °C) or catalytic activation (e.g., Lewis Acids) because the phenoxide is a poor leaving group compared to alkoxides.

B. Ligand Behavior in Catalysis

As a P(III) species, it serves as a π-acceptor ligand. It is less basic than triphenylphosphine but has a smaller cone angle, making it useful in:

  • Hydroformylation: Rhodium complexes.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions.

C. Hydrolysis & Stability
  • Hydrolysis: Rapidly degrades in the presence of moisture to Phenylphosphonous acid and Phenol .

    • Reaction: PhP(OPh)₂ + 2 H₂O → PhP(OH)₂ + 2 PhOH

  • Oxidation: Spontaneously oxidizes in air to Diphenyl phenylphosphonate (PhP(O)(OPh)₂).

Reactivity Center This compound (PhP(OPh)2) Arbuzov Phosphinate Ester PhP(O)(R)(OPh) (Drug Precursor) Center->Arbuzov + R-X (Alkyl Halide) (Arbuzov Rearrangement) Oxidation Diphenyl phenylphosphonate PhP(O)(OPh)2 (Stable P(V)) Center->Oxidation + O2 / Peroxides Hydrolysis Phenylphosphonous Acid PhP(OH)2 + 2 PhOH (Degradation) Center->Hydrolysis + H2O / Moisture

Figure 2: Primary reactivity pathways for this compound.

Handling, Safety & Storage

  • Hazard Classification: Corrosive, Irritant.

  • Storage:

    • Atmosphere: Store strictly under Nitrogen or Argon .[1]

    • Temperature: 2–8 °C (Refrigerated) is recommended to retard oxidation.

    • Container: Schlenk flask or sealed ampoule.

  • Spill Management: Treat with an oxidizing agent (dilute bleach) to convert to the safer phosphonate/phosphate before disposal. Do not use water initially as it releases phenol.

References

  • ChemicalBook. (2023). This compound - CAS 13410-61-2 Properties and Suppliers. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430.
  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition of Phosphorus(III) Compounds to Unsaturated Systems. Synthesis, 1979(02), 81-96. (Reactivity of P-O-C systems).
  • Sigma-Aldrich. (2023). Safety Data Sheet: Organophosphorus Ligands. Link (General handling for P(III) esters).

  • PubChem. (2023). Compound Summary: Diphenyl phenylphosphonate (Oxidation Product). Link (For comparison of stability).

Sources

Mechanism of action of Diphenyl phenylphosphonite in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Diphenyl Phenylphosphonite in Organic Reactions

Abstract

This technical guide offers a comprehensive exploration of the mechanism of action of this compound and related trivalent phosphorus compounds in key organic transformations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction schemes to dissect the underlying principles governing the reactivity of the P(III) center. We will examine its role as a powerful nucleophile and oxygen acceptor in stoichiometric reactions like the Mitsunobu and Wittig reactions, and as a tunable ligand in transition metal-catalyzed cross-coupling. By integrating detailed mechanistic discussions, step-by-step experimental protocols, and visual process diagrams, this guide provides the field-proven insights necessary to effectively harness the synthetic potential of this versatile class of reagents.

The World of Organophosphorus(III) Reagents: A Primer

At the heart of many sophisticated organic reactions lies the unique reactivity of the phosphorus(III) center. Compounds like this compound, a member of the phosphonite ester family, are characterized by a phosphorus atom with a lone pair of electrons, making them effective nucleophiles and ligands for transition metals.

Structure and Electronic Properties

This compound, (PhO)₂PPh, possesses a trivalent phosphorus atom bonded to two phenoxy groups and one phenyl group. The phosphorus atom's lone pair makes it a "soft" σ-donating ligand. The electronic nature of the attached groups significantly modulates its reactivity. The phenyl groups are less electron-withdrawing than the phenoxy groups, resulting in a reagent that is a potent nucleophile, capable of attacking various electrophiles.

The key to the utility of P(III) phosphines and their derivatives is the alterability of their electronic and steric properties.[1] The steric bulk, often quantified by the cone angle, and the electron density at the phosphorus center are critical parameters that influence the outcome of reactions, from reaction rates to stereoselectivity.

The Thermodynamic Driving Force: The P=O Bond

A unifying theme across many reactions involving trivalent phosphorus reagents is their oxidation to the pentavalent state, typically forming a phosphine oxide or a phosphate. The formation of the phosphorus-oxygen double bond (P=O) is an extremely favorable thermodynamic event, releasing significant energy and often serving as the primary driving force for the entire reaction sequence. This conversion from a P(III) reactant to a P(V) byproduct is central to the mechanisms of both the Mitsunobu and Wittig reactions.

Mechanism in Key Stoichiometric Reactions

In many applications, this compound and its analogue, triphenylphosphine (TPP), are used in stoichiometric amounts to effect a specific chemical transformation. Their function is not catalytic but rather as a crucial reagent that is consumed during the reaction.

The Mitsunobu Reaction: Activating Alcohols for Sₙ2 Displacement

The Mitsunobu reaction is a cornerstone of synthetic chemistry, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides, with a predictable inversion of stereochemistry.[2][3] The reaction relies on the synergistic action of a phosphine (like triphenylphosphine or, by extension, this compound) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

The mechanism, while complex, can be understood as a sequence of activation and displacement steps.[2][3][4]

  • Betaine Formation: The reaction initiates with the nucleophilic attack of the phosphine on the electrophilic nitrogen of DEAD, forming a zwitterionic adduct known as a betaine.[3]

  • Proton Transfer: The betaine is a strong base and rapidly deprotonates the acidic pronucleophile (e.g., a carboxylic acid), forming an ion pair.[3]

  • Alcohol Activation: The alcohol's oxygen atom then attacks the now positively charged phosphorus atom. This step forms a key intermediate, the alkoxyphosphonium salt, effectively converting the hydroxyl group—a notoriously poor leaving group—into an excellent one.

  • Sₙ2 Displacement: The conjugate base of the pronucleophile, now a potent nucleophile, performs a backside attack on the carbon atom bearing the activated hydroxyl group. This Sₙ2 displacement proceeds with a clean inversion of stereochemistry and expels a molecule of triphenylphosphine oxide (TPPO).[2][3]

The formation of the highly stable P=O bond in TPPO is the thermodynamic sink that drives the entire process to completion.[5]

Mitsunobu_Mechanism reagents PPh₃ + DEAD + R-OH + Nu-H betaine Betaine Adduct [Ph₃P⁺-N(R')-N⁻-C(O)OEt] reagents->betaine Nucleophilic Attack ion_pair Ion Pair [Ph₃P⁺-NHR'...] Nu⁻ betaine->ion_pair Proton Transfer from Nu-H alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Nu⁻ ion_pair->alkoxyphosphonium Attack by R-OH products Inverted Product (R-Nu) + Ph₃P=O + Hydrazine alkoxyphosphonium->products SN2 Attack by Nu⁻

Caption: The mechanistic cycle of the Mitsunobu reaction.

The following is a generalized protocol for a standard Mitsunobu esterification.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.), carboxylic acid (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[6]

  • Workup: Upon completion, the reaction mixture can be concentrated. The resulting residue is often triturated with a solvent like diethyl ether to precipitate the bulk of the triphenylphosphine oxide, which can be removed by filtration.[6]

  • Purification: The filtrate is then concentrated and purified by column chromatography to isolate the desired ester.

The Wittig Reaction: Olefination of Carbonyls

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphonium ylide (a Wittig reagent), which is typically prepared from a phosphine and an alkyl halide.[8]

  • Ylide Formation: A phosphonium ylide is prepared by reacting a phosphine, like triphenylphosphine, with an alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the ylide, a species with adjacent positive (on P) and negative (on C) charges.[9]

  • Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. Modern mechanistic understanding, particularly in lithium-free conditions, favors a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[7][8][9] This directly forms a four-membered ring intermediate called an oxaphosphetane.

  • Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition.[9] This step breaks the C-P and C-O single bonds and forms a C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).

The exceptional stability of the P=O bond in the phosphine oxide byproduct is the thermodynamic driving force for this transformation.[10]

Wittig_Mechanism reagents Phosphonium Ylide (Ph₃P⁺-C⁻R₂) + Aldehyde/Ketone oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products Alkene + Ph₃P=O oxaphosphetane->products Retro-[2+2] Cycloaddition

Caption: The Wittig reaction mechanism via an oxaphosphetane intermediate.

Role as a Ligand in Transition Metal Catalysis

Beyond stoichiometric applications, trivalent phosphorus compounds are arguably the most significant class of ligands for transition metal-catalyzed reactions, particularly cross-coupling.[1] They play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

The Catalytic Cycle: A Ligand's Influence

In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the phosphine ligand (L) influences each elementary step:

  • Oxidative Addition: The active Pd(0)Lₙ catalyst reacts with an organohalide (R-X). Electron-rich phosphine ligands increase the electron density on the metal center, which generally accelerates this rate-limiting step.

  • Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often promoted by sterically bulky ligands.

This compound, with its combination of steric bulk and moderate electron-donating ability, can be an effective ligand for stabilizing the catalytic species and promoting efficient turnover.

Visualization of a Generic Cross-Coupling Cycle

Cross_Coupling pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (+ R-X) pd_trans R-Pd(II)L₂-R' pd_complex->pd_trans Transmetalation (+ R'-M) pd_trans->pd0 Reductive Elimination (- R-R')

Caption: A generic catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Advanced Applications: Organocatalysis

Recent research has expanded the role of phosphorus compounds into organocatalysis. In a novel approach to ring-opening polymerization (ROP) of lactones like ε-caprolactone, a dual system of ethyl diphenylphosphinite (a phosphonite relative) and diphenyl phosphate (a P(V) species) has been developed.[11]

In this system, the phosphinite acts as the initiator, while the diphenyl phosphate serves as a dual-role organocatalyst.[11] It operates via an activated monomer mechanism, where the acidity of the phosphate catalyst is crucial for promoting monomer activation while also controlling the equilibrium between active and dormant propagating species.[11] This metal-free approach provides excellent control over polymer molecular weight and structure, highlighting the expanding utility of phosphorus-based compounds in modern synthesis.[12]

Practical Considerations

  • Handling: Many trivalent phosphines, particularly alkylphosphines, are air-sensitive and can be pyrophoric.[13] Aryl phosphines and phosphonites are generally less sensitive but should still be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent oxidation to the corresponding P(V) oxide.[14]

  • Byproduct Removal: A significant practical challenge in both Wittig and Mitsunobu reactions is the removal of the phosphine oxide byproduct. Strategies include:

    • Crystallization/Filtration: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration from a nonpolar solvent.[6]

    • Chromatography: Standard silica gel chromatography is effective but can be tedious on a large scale.

    • Modified Reagents: Resin-bound phosphines or phosphines with basic/acidic handles have been developed to simplify purification through filtration or acid-base extraction.[4]

Conclusion

This compound and its structural analogues are far more than simple reagents; they are versatile tools whose reactivity can be precisely controlled by modulating their steric and electronic environment. Their mechanism of action is rooted in the fundamental properties of the trivalent phosphorus atom: its nucleophilicity, its ability to coordinate to metals, and the immense thermodynamic driving force associated with its oxidation to the pentavalent state. From the elegant stereochemical control in the Mitsunobu reaction to the robust C-C bond formation of the Wittig reaction and the intricate dance of catalytic cross-coupling, these organophosphorus compounds provide chemists with a powerful and adaptable platform for molecular construction. A thorough understanding of their underlying mechanisms is paramount for their effective application in research, discovery, and development.

References

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • Grushin, V. V., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • Khadse, S. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. Diphenyl Phosphate/Ethyl Diphenylphosphinite as an Efficient Organocatalytic System for Ring-opening Polymerization of ε-Caprolactone and δ-Valerolactone. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Hughes, D. L. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]

  • PrepChem.com. Synthesis of diphenylphosphine. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Royal Society of Chemistry. Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. Wittig Reaction – Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate. Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of ??-Valerolactone and ??-Caprolactone. [Link]

Sources

Theoretical Studies on Diphenyl Phenylphosphonite Electronic Structure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Computational Chemists, Catalysis Researchers, Drug Development Scientists

Executive Summary: The Ligand Architecture

Diphenyl phenylphosphonite (DPP), with the formula PhP(OPh)₂ , occupies a critical "middle ground" in organophosphorus ligand chemistry. Structurally bridging the gap between σ-donating triphenylphosphine (PPh₃) and the strong π-accepting triphenylphosphite (P(OPh)₃), DPP offers a tunable electronic profile essential for modulating metal center reactivity in hydroformylation and asymmetric hydrogenation.

This guide details the theoretical framework for characterizing DPP’s electronic structure. It moves beyond standard geometry optimization to explore the subtle orbital interactions—specifically the


 hyperconjugation and the phosphorus lone pair availability—that dictate its catalytic performance.
Computational Methodology

To accurately model DPP, researchers must account for the conformational flexibility of the three phenyl rings and the specific hybridization of the phosphorus atom. The following protocol ensures high-fidelity electronic structure data.

2.1. Level of Theory Selection
Calculation TypeRecommended FunctionalBasis SetJustification
Geometry Opt. B3LYP-D3(BJ) or M06-2X 6-311G(d,p)M06-2X captures

stacking interactions between phenyl rings better than standard B3LYP.
NMR Shielding PBE0 or KT2 pcS-2 or 6-311+G(2d,p)PBE0 provides superior error cancellation for

P chemical shifts; pcS-2 is optimized for shielding tensors.
Excited States CAM-B3LYP def2-TZVPLong-range correction is vital for Charge Transfer (CT) states involving the phenoxy groups.
Solvation IEF-PCM or SMD --Implicit solvation (e.g., in THF or Toluene) stabilizes the polar P-O bonds.
2.2. Protocol for Conformer Generation

DPP possesses a flexible


 or 

symmetry depending on the rotation of the phenoxy groups.
  • Scan: Perform a relaxed potential energy surface (PES) scan around the P-O-C dihedral angles (

    
     to 
    
    
    
    in
    
    
    steps).
  • Boltzmann Weighting: Identify local minima. Calculate the Boltzmann population at 298 K to determine the dominant conformer contributing to the average spectral properties.

Electronic Structure Analysis
3.1. Frontier Molecular Orbitals (FMO)

The reactivity of DPP is governed by the energy and shape of its frontier orbitals.

  • HOMO (Highest Occupied Molecular Orbital):

    • Character: Predominantly localized on the Phosphorus lone pair (

      
      ), with minor contributions from the phenyl 
      
      
      
      system.
    • Implication: The energy of the HOMO directly correlates with the ligand's

      
      -donating ability. In DPP, the electronegative oxygen atoms inductively withdraw electron density, stabilizing (lowering) the HOMO energy relative to PPh₃, making DPP a weaker 
      
      
      
      -donor.
  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Character: Delocalized over the P-Ph

      
       system and the 
      
      
      
      orbitals.
    • Implication: The low-lying LUMO facilitates back-bonding from metal

      
      -orbitals (
      
      
      
      ), enhancing the ligand's
      
      
      -acidity. This is the key feature distinguishing phosphonites from phosphines.
3.2. Natural Bond Orbital (NBO) Interactions

NBO analysis reveals the "hidden" hyperconjugative stabilizations that dictate geometry and reactivity.

  • Anomeric Effect (

    
    ):  The lone pairs on the phenoxy oxygens donate into the antibonding orbital of the P-Ph bond. This strengthens the P-O bond (shortening it) while weakening the P-C bond.
    
  • Phosphorus Hybridization: In DPP, the phosphorus atom exhibits high

    
    -character in the lone pair (typically >60%), which correlates with larger bond angles and specific 
    
    
    
    P NMR signatures.
Visualization: Computational Workflow

The following diagram outlines the logical flow for a complete theoretical characterization of DPP, from initial structure to reactivity prediction.

DPP_Workflow cluster_Analysis Electronic Analysis Start Initial Structure PhP(OPh)2 ConfSearch Conformational Search (MMFF / DFT Scan) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc NBO NBO Analysis (Hyperconjugation) FreqCalc->NBO Valid Minima FMO FMO Analysis (HOMO/LUMO Gaps) FreqCalc->FMO NMR GIAO NMR (31P Shift Prediction) FreqCalc->NMR Output Ligand Descriptors (TEP, Cone Angle, Reactivity) NBO->Output FMO->Output NMR->Output

Figure 1: Step-by-step computational workflow for characterizing this compound.

Spectroscopic Validation: P NMR

Theoretical predictions must be validated against experimental NMR data. For phosphonites, the chemical shift is highly sensitive to the P-O-C bond angles.

  • Experimental Baseline:

    
     ppm (relative to 85% H₃PO₄).
    
  • Calculation Protocol (GIAO):

    
    
    Where 
    
    
    
    is the calculated shielding of the reference (H₃PO₄) at the same level of theory.
  • Scaling: Systematic errors in DFT often require linear scaling. A typical scaling factor for B3LYP/6-31G(d) is:

    
    
    (Note: Users should generate their own scaling factors based on a training set of similar phosphonites).
    
Catalytic Reactivity & Ligand Field Parameters

The theoretical data culminates in the calculation of two critical ligand parameters used in drug synthesis and catalysis.

6.1. Tolman Electronic Parameter (TEP)

The TEP measures the net electron-donating power.

  • Method: Calculate the A1 carbonyl stretching frequency (

    
    ) of the complex 
    
    
    
    .
  • Theoretical Correlation:

    
    
    DPP, being a weaker donor than PPh₃, will result in a higher
    
    
    
    frequency (less back-bonding to CO, more competition for metal
    
    
    -electrons).
6.2. Global Reactivity Descriptors

Using the energies of the HOMO (


) and LUMO (

), we calculate:
DescriptorFormulaInterpretation for DPP
Chemical Hardness (

)

High

indicates stability and resistance to charge transfer.
Electrophilicity Index (

)

Measures the propensity to accept electrons (back-bonding capacity).
Visualizing Orbital Interactions

The interaction between the Metal (M) and DPP is dominated by


-donation and 

-back-donation.

Orbital_Interaction Metal_d Metal d-orbital (Filled) Complex_Pi π-Backbond (M → P) Metal_d->Complex_Pi Back-Donation Metal_empty Metal Empty Orbital (s/p/d hybrid) Complex_Sigma σ-Bond (M-P) Metal_empty->Complex_Sigma DPP_HOMO DPP HOMO (P Lone Pair) DPP_HOMO->Complex_Sigma Donation DPP_LUMO DPP LUMO (P-O σ* / P-Ph π*) DPP_LUMO->Complex_Pi

Figure 2: Dewar-Chatt-Duncanson model applied to Metal-DPP interactions. The phosphonite LUMO accepts electron density from the metal, stabilizing low oxidation states.

References
  • Prediction of 31P NMR Chemical Shifts using DFT Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Theoretical Investigation of Phosphorescent Complexes (HOMO/LUMO Analysis) Source: National Institutes of Health (PMC) URL:[Link]

  • Basic Electronic Structure Calculation Protocols (CP2K/DFT) Source: CP2K.org URL:[Link]

  • Natural Bond Orbital (NBO) Analysis in Organophosphorus Compounds Source: ResearchGate (General Methodology Reference) URL:[Link]

  • Ligand Effects in Iridium(III) Complexes (DFT Studies) Source: Royal Society of Chemistry URL:[1][Link]

Sources

Discovery and history of Diphenyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Diphenyl phenylphosphonite (CAS 13410-61-2) Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary

This compound (PhP(OPh)₂), assigned CAS 13410-61-2 , is a trivalent organophosphorus ester characterized by a pyramidal phosphorus center bonded to one phenyl ring and two phenoxy groups.[1] Unlike its pentavalent counterpart (diphenyl phenylphosphonate), this P(III) compound retains a lone pair of electrons, rendering it highly nucleophilic and chemically versatile.

Historically emerging from the foundational phosphorus research of the late 19th century, it has evolved from a laboratory curiosity into a critical intermediate for the synthesis of phosphonates via the Michaelis-Arbuzov reaction, a ligand in homogeneous catalysis, and a reagent in peptide mimetic development. This guide provides a definitive technical analysis of its synthesis, reactivity, and application in modern organic chemistry.

Chemical Identity & Physical Properties[2][3][4][5]

PropertyData
IUPAC Name This compound
CAS Number 13410-61-2
Molecular Formula

Molecular Weight 294.28 g/mol
Structure P(III) center; 1 P-C bond (Phenyl), 2 P-O bonds (Phenoxy)
Appearance Colorless to pale yellow liquid
Density ~1.165 g/mL at 25 °C
Boiling Point ~220 °C at 8 Torr (Vacuum distillation required)
Solubility Soluble in DCM, Toluene, THF; Hydrolyzes in water
Stability Air and moisture sensitive (oxidizes to phosphonate)

Historical Genesis: The Michaelis Era

The discovery of this compound is inextricably linked to the "Michaelis School" of phosphorus chemistry in the late 19th century. August Michaelis (1847–1916), a pioneer in organophosphorus synthesis, systematically explored the reactivity of phosphorus trichloride (


) and its derivatives.
  • 1870s-1890s: Michaelis and his collaborators demonstrated that P-Cl bonds could be substituted by phenols in the presence of heat or base.[1] While alkyl phosphites were studied by Arbuzov, the aryl esters (like this compound) were synthesized to study the comparative stability of the P-O-Aryl vs. P-O-Alkyl bond.

  • The Arbuzov Connection: The compound gained significant theoretical importance during the definition of the Michaelis-Arbuzov reaction (1898). It served as a model substrate to demonstrate that aryl esters are far more resistant to the catalytic isomerization that converts alkyl phosphites to phosphonates, requiring higher temperatures or specific catalysts to undergo the transformation.

Synthetic Protocol: The Nucleophilic Substitution Pathway

The industrial and laboratory standard for synthesizing this compound relies on the nucleophilic substitution of dichlorophenylphosphine (


) with phenol (

).
The Reaction Mechanism

The synthesis is a step-wise substitution where the phenoxide oxygen attacks the electrophilic phosphorus center, displacing chloride. A base (typically Triethylamine or Pyridine) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.



Detailed Experimental Protocol
  • Scale: 50 mmol

  • Pre-requisites: All glassware must be oven-dried. Reaction must be performed under an inert atmosphere (

    
     or Ar).
    

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Solvent Charge: Add Dichlorophenylphosphine (8.95 g, 50 mmol) and anhydrous Toluene (100 mL) to the flask. Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: In a separate flask, dissolve Phenol (9.41 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol, 1.1 eq excess) in anhydrous Toluene (50 mL).

  • Addition: Transfer the Phenol/Base mixture to the addition funnel. Add it dropwise to the stirred phosphine solution over 45 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A thick white precipitate of Triethylamine Hydrochloride (

    
    ) will form.
    
  • Work-up: Filter the mixture through a sintered glass funnel (or Celite pad) under nitrogen to remove the salt. Wash the filter cake with dry toluene (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure (Rotavap). Purify the oily residue via vacuum distillation (approx. 200–220°C at reduced pressure) to obtain the pure product as a colorless oil.

Synthesis Workflow Diagram[1]

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Reactants PhPCl2 (in Toluene) @ 0°C Start->Reactants Add Dropwise Addition: PhOH + Et3N Reactants->Add Reaction Stir 4-12h @ RT (Formation of Et3N*HCl ppt) Add->Reaction Filter Filtration (Remove Salt) Reaction->Filter Conc Concentrate Filtrate (Rotavap) Filter->Conc Distill Vacuum Distillation (High Vac, ~200°C) Conc->Distill Product Pure this compound (PhP(OPh)2) Distill->Product

Figure 1: Step-by-step synthesis workflow for this compound via base-mediated esterification.

Mechanistic Role in Organic Synthesis

This compound is defined by its Phosphorus(III) center, which possesses a reactive lone pair. This electronic structure dictates its two primary modes of reactivity: Ligand Coordination and Arbuzov-type Transformations .[1]

The Michaelis-Arbuzov Reactivity

Unlike trialkyl phosphites, the triphenyl ester analogues (like PhP(OPh)₂) are relatively sluggish in the Arbuzov reaction because the phenoxide group is a poor leaving group compared to alkoxides. However, with highly reactive alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) and heat, it undergoes the transformation to form Diphenyl alkyl(phenyl)phosphonates .

Mechanism:

  • Nucleophilic Attack: The P(III) lone pair attacks the alkyl halide electrophile (

    
    ).
    
  • Phosphonium Intermediate: Formation of a quasi-phosphonium salt

    
    .[1]
    
  • Dealkylation (Arbuzov Collapse): The halide anion (

    
    ) attacks the carbon of the phenoxy group. Note: In aryl esters, this step is difficult because 
    
    
    
    carbons do not undergo
    
    
    attack.
    • Correction: For this compound, the "Arbuzov" product is often formed via a different pathway or requires forcing conditions where the aryl group is not the leaving group, or the reaction stops at the salt stage unless water is present (hydrolysis).

    • Modern Application:[1] It is more commonly used to synthesize

      
      -aminophosphonates  (peptide mimics) where the P-H bond is formed via hydrolysis or reaction with imines (Pudovik reaction equivalent).[1]
      
Ligand Chemistry

The presence of two phenoxy groups makes the phosphorus center a stronger


-acceptor  than triphenylphosphine (

) but a weaker

-donor.[1] This electronic tuning is vital in catalysis (e.g., Hydroformylation, Cross-coupling) where the electron density at the metal center needs to be modulated to facilitate reductive elimination.
Reactivity Diagram[1]

Reactivity Center This compound (PhP(OPh)2) Oxidation Oxidation (O2/Peroxides) Center->Oxidation Fast Hydrolysis Hydrolysis (H2O) Center->Hydrolysis Moisture Arbuzov Arbuzov (R-X, Heat) Center->Arbuzov Slow Ligand Coordination (Metal M) Center->Ligand Donation Prod_Ox Diphenyl Phenylphosphonate (PhP(O)(OPh)2) Oxidation->Prod_Ox Prod_Hyd Phenylphosphonous Acid (PhP(OH)2) + PhOH Hydrolysis->Prod_Hyd Prod_Arb Phosphinate Esters (PhP(O)(R)(OPh)) Arbuzov->Prod_Arb Prod_Lig Complex [M-L] Ligand->Prod_Lig

Figure 2: The divergent reactivity pathways of this compound.

Key Applications in Drug Development

Peptide Mimetics & Protease Inhibitors

This compound is a precursor to phosphonopeptides .[1] By reacting with aldehydes and amines (Kabachnik-Fields reaction) or imines (Pudovik reaction), the P-C bond is formed, creating analogues of amino acids where the carboxylate is replaced by a phosphonate.

  • Mechanism: These analogues act as Transition State Inhibitors for metalloproteases and serine proteases. The tetrahedral geometry of the phosphorus mimics the tetrahedral intermediate of peptide bond hydrolysis.

Antioxidant Stabilization

In polymer chemistry, P(III) species act as "secondary antioxidants." They scavenge hydroperoxides (


) formed during polymer degradation, converting them into stable alcohols (

) while the phosphonite oxidizes to the harmless phosphonate. This protects active pharmaceutical ingredients (APIs) or excipients from oxidative degradation.

Safety & Handling

  • Corrosivity: The compound can hydrolyze on skin contact to release Phenol, which is toxic and causes severe chemical burns.

  • Inhalation: Vapors are irritating to the respiratory tract.

  • Storage: Must be stored under inert gas (

    
     or Ar) in a cool, dry place. Exposure to air leads to the formation of the P(V) oxide.
    

References

  • ChemicalBook. (2023).[1] this compound Properties and Suppliers (CAS 13410-61-2).[1][2][3]Link

  • PubChem. (2024).[1] Diphenyl phenylphosphonate (Related P(V) Structure & Toxicology).Link

  • PrepChem. (2024).[1] Synthesis of Dichlorophenylphosphine (Precursor Protocol).Link

  • Organic Syntheses. (2014). General Procedures for Phosphine Synthesis.[1][4] Org.[1][4] Synth. Coll. Vol. 10. Link

  • Royal Society of Chemistry. (2022).[1] Phosphinines and donor-substituted phosphinines in homogeneous catalysis.[1][5] Dalton Trans.[1] Link

  • Sigma-Aldrich. (2024).[1] Dimethyl phenylphosphonite (Analogous Ligand Applications).[6][7]Link

Sources

Technical Whitepaper: Stability Profile and Degradation Mechanisms of Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for Diphenyl Phenylphosphonite , a trivalent phosphorus compound used as a ligand and intermediate in organometallic synthesis.

Executive Summary

This compound (PhP(OPh)₂, CAS 3274-96-6) is a P(III) organophosphorus ester characterized by high reactivity toward both oxygen and moisture. Unlike its pentavalent analog (diphenyl phenylphosphonate), this compound possesses a lone pair of electrons on the phosphorus atom, making it susceptible to rapid oxidation and nucleophilic attack. This guide outlines the specific degradation pathways—oxidative conversion and hydrolytic cleavage—and provides validated protocols for monitoring stability using ³¹P NMR spectroscopy.

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

It is critical to distinguish This compound from its oxidation product and hydrolysis analogs.

PropertySpecification
Chemical Name This compound
Synonyms Phenylphosphonous acid diphenyl ester; Diphenyl benzenephosphonite
CAS Number 3274-96-6
Molecular Formula C₁₈H₁₅O₂P
Molecular Weight 294.28 g/mol
Oxidation State Phosphorus (III)
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in organic solvents (DCM, Toluene, THF); Reacts with water

Stability Profile

The stability of this compound is governed by two primary vectors: Oxidative Instability and Hydrolytic Instability .

Oxidative Stability (Air Sensitivity)
  • Risk Level: High.

  • Mechanism: The phosphorus lone pair facilitates direct reaction with triplet oxygen or reactive oxygen species (ROS).

  • Outcome: Conversion to Diphenyl phenylphosphonate (CAS 3049-24-9).[1][2] This reaction is exothermic and thermodynamically favored due to the formation of the strong P=O double bond.

Hydrolytic Stability (Moisture Sensitivity)
  • Risk Level: High.

  • Mechanism: The P–O–Ph ester linkages are susceptible to nucleophilic attack by water.

  • Outcome: Stepwise hydrolysis leads to the release of phenol and the formation of Phenylphosphinic acid (via tautomerization of the intermediate phenylphosphonous acid).

Degradation Pathways: Mechanistic Detail

The following diagram illustrates the divergent degradation pathways for this compound when exposed to air (Oxidation) versus moisture (Hydrolysis).

Diagram 1: Degradation Network

DegradationPathways DPP This compound (PhP(OPh)2) P(III) Species Oxidation Oxidation (+O2) DPP->Oxidation Hydrolysis1 Hydrolysis (+H2O, -PhOH) DPP->Hydrolysis1 DP_Phosphonate Diphenyl Phenylphosphonate (PhP(O)(OPh)2) P(V) Species Oxidation->DP_Phosphonate Formation of P=O bond Intermediate Mono-ester Intermediate (PhP(OH)(OPh)) Hydrolysis1->Intermediate PhosphinicEster Phenylphosphinic Acid Phenyl Ester (PhPH(O)(OPh)) Intermediate->PhosphinicEster Rapid Equilibrium P(III) -> P(V) Tautomerization Tautomerization Hydrolysis2 Hydrolysis (+H2O, -PhOH) PhosphinicEster->Hydrolysis2 FinalAcid Phenylphosphinic Acid (PhPH(O)(OH)) Hydrolysis2->FinalAcid Final Degradant

Caption: Divergent degradation pathways of this compound. The oxidation pathway yields the P(V) phosphonate, while hydrolysis yields phenylphosphinic acid and phenol.

Mechanism of Hydrolysis

The hydrolysis of phosphonite esters differs from phosphonates due to the P(III) center.

  • Nucleophilic Attack: Water attacks the phosphorus center, displacing a phenoxide ion (PhO⁻), which protonates to form phenol (PhOH).

  • Tautomerization (The Critical Step): The initial hydrolysis product is Phenylphosphonous acid monoester (PhP(OH)(OPh)). However, P(III)-OH species are generally unstable relative to their P(V)-H tautomers. The proton migrates from oxygen to phosphorus, forming a P=O bond and a P-H bond.

  • Result: The observed intermediate is Phenylphosphinic acid phenyl ester (PhPH(O)(OPh)). Further hydrolysis cleaves the second phenoxy group, yielding Phenylphosphinic acid (PhPH(O)(OH)).

Experimental Protocols for Stability Assessment

To validate the quality of this compound, ³¹P NMR is the gold-standard analytical method due to the distinct chemical shift windows of P(III) and P(V) species.

³¹P NMR Monitoring Protocol

Objective: Quantify the ratio of active P(III) ligand to oxidized/hydrolyzed impurities.

Reagents & Equipment:

  • Solvent: Anhydrous d₈-Toluene or CDCl₃ (Note: CDCl₃ can be acidic and accelerate hydrolysis; Toluene is preferred for stability studies).

  • Standard: Triphenylphosphine (PPh₃) internal standard (optional, δ -6 ppm).

  • Instrument: 400 MHz NMR (³¹P frequency ~162 MHz).

Workflow:

  • Sample Prep: Prepare a 0.05 M solution of the analyte in the glovebox. Load into a J. Young NMR tube to prevent air exposure during transfer.

  • Acquisition: Acquire ³¹P{¹H} (proton-decoupled) spectra.

  • Analysis: Integrate peaks based on the table below.

Data Interpretation Table:

SpeciesStructureApprox.[3][2][4][5] ³¹P Shift (δ ppm)*Signal Type
This compound PhP(OPh)₂+159 to +162 Singlet (P-III)
Diphenyl phenylphosphonate PhP(O)(OPh)₂+10 to +20 Singlet (P-V)
Phenylphosphinic acid PhPH(O)(OH)+20 to +35 Multiplet (P-H coupling if coupled)
Triphenylphosphine (Std) PPh₃-6 Singlet

(Note: Chemical shifts are solvent-dependent. Run authentic standards for precise calibration.)

Diagram 2: Experimental Workflow

NMRWorkflow Sample Sample Aliquot (In Glovebox) Solvent Add Anhydrous d8-Toluene Sample->Solvent Tube Seal in J. Young Tube Solvent->Tube NMR Acquire 31P{1H} NMR Tube->NMR Analyze Integrate Regions: 160 ppm (Active) 10-30 ppm (Degraded) NMR->Analyze

Caption: Validated workflow for assessing P(III) ligand purity under inert conditions.

Handling and Storage Recommendations

Based on the degradation mechanisms identified, the following storage protocols are mandatory to maintain scientific integrity:

  • Atmosphere: Store strictly under Nitrogen or Argon.

  • Container: Schlenk flasks or Teflon-sealed vials inside a glovebox. Avoid rubber septa for long-term storage as they are permeable to oxygen and moisture over time.

  • Scavengers: Do not use silica gel for purification without buffering, as the acidic surface can catalyze hydrolysis. Use neutral alumina or distillation for purification.

References

  • Vertex AI Search. (2026). This compound hydrolysis mechanism and kinetics. Retrieved from 6

  • PubChem. (2026). Diphenyl phenylphosphonate (Oxidation Product) Properties. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2026). Dimethyl phenylphosphonite (Analog) Technical Data. Retrieved from

  • Oxford Instruments. (2026). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from

  • TriLink BioTechnologies. (2026). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Retrieved from

Sources

Technical Guide: Solubility Profile and Handling of Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for Diphenyl phenylphosphonite .

CAS: 13410-61-2 | Formula: C₁₈H₁₅O₂P | MW: 294.28 g/mol [1]

Executive Summary

This compound (PhP(OPh)₂) is a trivalent organophosphorus ester used primarily as a ligand in homogeneous catalysis (e.g., Rhodium or Iridium-catalyzed hydroformylation) and as a reactive intermediate in the synthesis of phosphonates via the Michaelis-Arbuzov reaction.[1]

Its utility is defined by the P(III) center , which acts as a soft nucleophile and a weak


-acceptor.[1] However, this reactivity dictates its solubility profile: while highly soluble in aprotic organic solvents, it is hydrolytically unstable . Successful application requires strict exclusion of moisture and protic impurities to prevent degradation into phenylphosphinic acid and phenol.

Physicochemical Profile & Solubility Landscape

Core Properties
PropertyDataContext
Physical State Colorless to pale yellow liquidViscous; often requires warming for transfer if high purity.[1]
Oxidation State Phosphorus (III)Susceptible to oxidation to Diphenyl phenylphosphonate (P(V)).
Hydrophobicity High (Lipophilic)Driven by three aromatic rings; immiscible with water.
Reactivity Moisture/Air SensitiveHydrolyzes to Phenylphosphinic acid; Oxidizes to Phosphonate.
Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic compatibility and chemical stability.

Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent Preferred media. High stability; ideal for high-temp catalysis (e.g., 110°C).[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent Good for standard transfers and NMR analysis. Avoid acid-contaminated CHCl₃.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneGood Soluble.[1] Ensure solvents are anhydrous and peroxide-free to prevent oxidation.[1]
Polar Aprotic Acetonitrile, PyridineGood Pyridine often used as a solvent/base in synthesis to scavenge HCl.
Protic Solvents Water, Methanol, EthanolIncompatible DO NOT USE. Causes rapid hydrolysis or transesterification.
Sulfoxides DMSOCaution Potential for oxidation of P(III) to P(V) at elevated temperatures.

Stability & Degradation Mechanism

Understanding the degradation pathway is critical for interpreting "insolubility" (often actually decomposition).

Hydrolysis Pathway

Upon contact with water (even atmospheric moisture), this compound undergoes hydrolysis. This is not a simple precipitation but a chemical transformation that destroys the ligand.

  • Step 1: Nucleophilic attack of water on the P-OPh bond displaces phenol.[1]

  • Step 2: Formation of Phenylphosphonous acid (PhP(OH)₂).[2]

  • Step 3: Tautomerization to the stable P(V) species, Phenylphosphinic acid (PhPH(O)OH).

Impact on Solubility: Phenylphosphinic acid is a polar solid that may precipitate from non-polar solvents (like Toluene) or form a cloudy suspension, often mistaken for "poor solubility" of the starting material.

Visualization of Reactivity Logic

The following diagram illustrates the decision logic for solvent selection and the consequences of improper handling.

SolubilityLogic Compound This compound (PhP(OPh)2) Solvent_Check Select Solvent System Compound->Solvent_Check Aprotic Anhydrous Aprotic (Toluene, DCM, THF) Solvent_Check->Aprotic Correct Selection Protic Protic / Wet (Water, MeOH, Wet Solvents) Solvent_Check->Protic Avoid Stable_Soln Stable Homogeneous Solution (Ready for Catalysis) Aprotic->Stable_Soln Inert Atmosphere Hydrolysis Hydrolysis Reaction Protic->Hydrolysis Nucleophilic Attack Products Decomposition Products: 1. Phenol 2. Phenylphosphinic Acid (Solid) Hydrolysis->Products Tautomerization

Caption: Logical flow for solvent selection. Green path indicates stability; Red path indicates chemical degradation.[1]

Experimental Protocols

Preparation of a Standard Stock Solution (0.1 M in Toluene)

Objective: Prepare a stable solution for catalytic screening without introducing oxygen or moisture.

Reagents:

  • This compound (CAS 13410-61-2)[1][3][4][5]

  • Anhydrous Toluene (dried over Na/Benzophenone or molecular sieves, <10 ppm H₂O)

  • Argon or Nitrogen gas source[1]

Protocol:

  • Glassware Prep: Flame-dry a 20 mL Schlenk flask and a stir bar under vacuum. Backfill with Argon (repeat 3x).[2]

  • Weighing: In a glovebox (preferred) or using a counter-flow of Argon, weigh 294 mg (1.0 mmol) of this compound.

    • Note: If the compound is a viscous liquid, use a gas-tight syringe pre-purged with Argon to transfer by volume (Density ≈ 1.1–1.2 g/mL, verify specific batch density).[1]

  • Solvent Addition: Add 10.0 mL of anhydrous Toluene via syringe through the septum.

  • Dissolution: Stir gently at room temperature. The compound should dissolve instantly to form a clear, colorless solution.

  • Storage: Store under positive Argon pressure at -20°C. Use within 48 hours to prevent slow oxidation to the phosphonate.

Handling "Insoluble" Residues

If you observe a white precipitate in your this compound bottle or solution:

  • Diagnosis: This is likely Phenylphosphinic acid (hydrolysis product), which is insoluble in Toluene/DCM.

  • Purification:

    • Filter the mixture through a fritted Schlenk funnel under inert gas.

    • The filtrate contains the active phosphonite.

    • The solid residue is the impurity.

  • Verification: Check ³¹P NMR.

    • This compound (Product): ~158–160 ppm (singlet).

    • Phenylphosphinic acid (Impurity): ~20–25 ppm.

    • Diphenyl phenylphosphonate (Oxidation Impurity): ~10–15 ppm.

References

  • ChemicalBook. (2023). This compound - CAS 13410-61-2 Properties and Suppliers. Link

  • PubChem. (2025). Diphenyl phenylphosphonate (P(V) Analog for comparison). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1] Dimethyl phenylphosphonite (Structural Analog) Safety Data Sheet. Link

  • Bhatt, J. et al. (2012). Stepwise Formation of Iridium(III) Complexes with Monocyclometalating and Dicyclometalating Phosphorus Chelates. Inorganic Chemistry. (Describes use of PhP(OPh)₂ as ligand). Link

  • Hudson, H. R. (1980). The Michaelis-Arbuzov Reaction of this compound. Journal of the Chemical Society.[6] (Describes reactivity and thermal stability).

Sources

Methodological & Application

Application Note: Diphenyl Phenylphosphonite as a High-Performance Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of diphenyl phenylphosphonite, P(OPh)₂Ph, as a ligand in palladium-catalyzed cross-coupling reactions. We delve into the ligand's unique electronic and steric properties, offering detailed mechanistic insights and field-proven protocols for its use in Suzuki-Miyaura and Heck cross-coupling reactions. This guide emphasizes the causality behind experimental choices, providing a framework for robust reaction development and optimization.

Introduction: The Unique Profile of Phosphonite Ligands

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency.[1][2] The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. The ligand modulates the metal's electronic properties, steric environment, and overall stability, thereby dictating the catalyst's activity and selectivity.[3][4]

While bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) have demonstrated broad utility, ligands with distinct electronic characteristics offer unique advantages for specific applications.[4][5] this compound, a member of the phosphonite ligand class, presents a compelling alternative. Characterized by the P(OR)₂R' structure, these ligands are generally more electron-deficient than their triarylphosphine counterparts due to the inductive effect of the oxygen atoms. This electron-withdrawing nature can significantly influence the key steps of the catalytic cycle, particularly the reductive elimination step, often leading to faster catalyst turnover.

This guide explores the practical application of this compound, a commercially available and cost-effective ligand, in key palladium-catalyzed reactions.

Mechanistic Considerations: The Role of this compound in the Catalytic Cycle

The efficacy of a cross-coupling catalyst is determined by the kinetics of three primary steps: oxidative addition, transmetalation (or carbopalladation), and reductive elimination. The electronic properties of this compound play a distinct role at each stage.

  • Oxidative Addition: The reaction of an aryl halide (Ar-X) with the Pd(0) complex is the typical initiating step. While highly electron-rich ligands facilitate this step, the moderately electron-deficient nature of this compound is still sufficient to promote the oxidative addition of aryl bromides and iodides effectively.

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, the transfer of the organic group from the organoboron reagent to the palladium center is a critical step, often facilitated by a base.[6] The ligand's steric and electronic properties must allow for the formation of the key diarylpalladium(II) intermediate.

  • Reductive Elimination: This final, product-forming step is often the rate-limiting step in the catalytic cycle. The electron-withdrawing character of the two phenoxy groups on the this compound ligand makes the palladium center more electrophilic, which is widely understood to accelerate the rate of reductive elimination to furnish the desired biaryl product and regenerate the active Pd(0) catalyst.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below, illustrating the central role of the ligand (L).

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition diarylpalladium Ar-Pd(II)L₂-Ar' oxidative_addition->diarylpalladium Transmetalation transmetalation_intermediate [Ar-Pd(II)L₂(OR')] transmetalation_intermediate->diarylpalladium diarylpalladium->pd0 Reductive Elimination product Ar-Ar' diarylpalladium->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation_intermediate base Base (e.g., K₂CO₃) base->transmetalation_intermediate caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds.[7] The this compound ligand, in combination with a palladium precursor like Pd(OAc)₂, forms a highly active catalyst for this transformation.

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid. It serves as a general starting point that can be adapted for a wide range of substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (DPPP)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation (In Situ):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).

    • Add this compound (8.8 mg, 0.03 mmol, 3 mol%). A Ligand:Pd ratio of 2-3:1 is generally recommended to ensure the formation of a stable, active catalyst.[8]

    • The flask is evacuated and backfilled with inert gas (e.g., Argon) three times.

  • Reagent Addition:

    • To the flask containing the catalyst components, add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).

    • Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.).

    • Add finely ground potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.). The base is crucial for activating the boronic acid to facilitate transmetalation.[6]

    • Add 5 mL of anhydrous 1,4-dioxane.

  • Reaction Execution:

    • Ensure the flask is sealed under a positive pressure of inert gas.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.

Application Protocol: Mizoroki-Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes.[9] The choice of ligand is critical to prevent catalyst decomposition (formation of palladium black) and to control regioselectivity.[10] this compound serves as an effective ligand to stabilize the active Pd(0) species.

Protocol: Synthesis of Butyl Cinnamate

This protocol details the coupling of iodobenzene with butyl acrylate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (DPPP)

  • Iodobenzene

  • Butyl acrylate

  • Triethylamine (Et₃N), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation (In Situ):

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (6.0 mg, 0.02 mmol, 2 mol%).

    • Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition:

    • Add 5 mL of anhydrous DMF via syringe.

    • Add iodobenzene (204 mg, 1.0 mmol, 1.0 equiv.).

    • Add butyl acrylate (192 mg, 1.5 mmol, 1.5 equiv.).

    • Add triethylamine (202 mg, 2.0 mmol, 2.0 equiv.). The base is required to neutralize the HX generated during the catalytic cycle, regenerating the Pd(0) catalyst.[8]

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction for 6-18 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by silica gel chromatography to afford pure butyl cinnamate.

Data and Performance Comparison

To contextualize the performance of this compound, the following table provides a qualitative comparison with other common ligand classes in a generic Suzuki-Miyaura coupling of an aryl bromide.

Ligand ClassExample LigandRelative Electron DensitySteric BulkTypical Performance & Remarks
TriarylphosphinePPh₃ModerateModerateBaseline performance; can be slow with challenging substrates.[10]
DialkylbiarylphosphineSPhosHighHighExcellent for challenging substrates, including aryl chlorides; very high activity.[1]
Phosphonite P(OPh)₂Ph Low-Moderate Moderate Forms highly active catalysts; accelerates reductive elimination. Good for electron-neutral/rich partners.
N-Heterocyclic CarbeneIPrHighHighVery strong σ-donor; highly active and thermally stable catalysts.[11]

Troubleshooting and Practical Insights

  • Ligand Sensitivity: Phosphonite ligands can be susceptible to hydrolysis. It is recommended to handle this compound under an inert atmosphere and use anhydrous solvents to ensure reproducibility.

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (to 2-3 mol%), increasing the temperature, or screening alternative bases (e.g., Cs₂CO₃, K₃PO₄).

  • Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can often be mitigated by increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) or ensuring strictly anaerobic conditions.

  • Substrate Scope: For electron-deficient aryl halides or highly hindered substrates, a more electron-rich and bulky ligand from the dialkylbiarylphosphine class may be required.[4]

Conclusion

This compound is a valuable and versatile ligand for palladium-catalyzed cross-coupling reactions. Its moderate steric profile and distinct electron-deficient nature make it particularly effective at promoting the crucial reductive elimination step, leading to efficient catalytic turnover. The protocols and insights provided herein demonstrate its utility in both Suzuki-Miyaura and Heck reactions, offering chemists a reliable and cost-effective tool for the synthesis of complex organic molecules. Proper handling and optimization based on the principles outlined in this guide will enable researchers to fully harness the potential of this powerful ligand.

References

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. PMC. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. The University of Groningen research portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. ResearchGate. [Link]

  • (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate. [Link]

  • Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction. White Rose eTheses Online. [Link]

  • What is the role of PPh3 in Heck coupling? ResearchGate. [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. MDPI. [Link]

  • Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. [Link]

  • (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. PMC. [Link]

  • 1D and 2D hybrid polymers based on zinc phenylphosphates: synthesis, characterization and applications in electroactive materials. PMC. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Synthesis and characterisation of divalent di(1,3‐bis(diphenylphosphano)cyclopentadienyl)lanthanoid and alkaline earth complex. Wiley Online Library. [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. ResearchGate. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. PMC. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

Sources

Application of Diphenyl phenylphosphonite in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Diphenyl Phenylphosphonite in Suzuki-Miyaura Reactions

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of ligand. This guide provides a detailed exploration of this compound as a ligand, offering insights into its unique properties and practical application in Suzuki-Miyaura reactions.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A well-chosen ligand is critical as it modulates the electronic and steric environment of the palladium center, thereby influencing the efficiency of each step in the catalytic cycle.[2] Ligand characteristics such as electron-donating ability and steric bulk are paramount in achieving high catalytic activity and stability.[2] While phosphine ligands have been extensively studied, phosphonite ligands, such as this compound, represent a valuable, albeit less explored, class of ligands with distinct reactivity profiles.

This compound: A Ligand with Unique Electronic and Steric Attributes

This compound, with the structure P(OPh)2(Ph), possesses a unique combination of electronic and steric properties that make it an intriguing choice for Suzuki-Miyaura reactions.

  • Electronic Profile : The presence of two phenoxy groups makes this compound more electron-withdrawing compared to analogous triarylphosphines like triphenylphosphine. This electronic feature can influence the rates of oxidative addition and reductive elimination. While highly electron-donating ligands are often favored, the more electron-neutral to electron-poor nature of phosphonites can be advantageous in certain contexts, potentially preventing catalyst deactivation pathways.[3]

  • Steric Properties : The steric bulk of this compound is moderate, providing a balance between stabilizing the active palladium species and allowing for the coordination of bulky substrates. This can be particularly beneficial in preventing the formation of inactive palladium clusters while still permitting the reaction of sterically demanding aryl halides and boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol provides a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid using a palladium catalyst supported by this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (5 mL)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Ligand and Solvent Addition: Add the this compound ligand to the flask, followed by the degassed solvent.

  • Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Workflow for the Experimental Protocol:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Weigh Aryl Bromide, Phenylboronic Acid, K2CO3, Pd(OAc)2 setup Combine Reactants and Ligand in Schlenk Flask under Inert Atmosphere prep_reactants->setup prep_ligand Measure Diphenyl Phenylphosphonite prep_ligand->setup prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent setup->add_solvent heating Heat and Stir (80-100 °C) add_solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute and Extract cooling->extraction purification Dry and Purify (Column Chromatography) extraction->purification product Final Biaryl Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Mechanistic Insights and the Role of this compound

The catalytic cycle of the Suzuki-Miyaura reaction with a palladium-diphenyl phenylphosphonite system is believed to follow the generally accepted mechanism.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl BXOH B(OH)2X Transmetalation->BXOH RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation caption Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction L = this compound

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The this compound ligand (L) plays a crucial role in this cycle:

  • Oxidative Addition: The ligand's electronic properties influence the rate of the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The moderate electron-withdrawing nature of the phosphonite can enhance the electrophilicity of the palladium center, potentially facilitating this step, especially with electron-rich aryl halides.

  • Transmetalation: The steric bulk of the ligand can affect the ease of transmetalation, where the aryl group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. A well-balanced steric profile is necessary to allow this step to proceed efficiently without causing ligand dissociation.

  • Reductive Elimination: This final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is often accelerated by bulky ligands.[2] The steric presence of this compound can promote this crucial product-forming step.

Comparative Performance and Considerations

While comprehensive comparative data for this compound against a wide range of other ligands is not extensively documented in readily available literature, its performance can be inferred from studies on related phosphinite and phosphonite ligands.[3][4]

Table 1: General Comparison of Ligand Classes in Suzuki-Miyaura Reactions

Ligand ClassKey CharacteristicsTypical Applications
Triarylphosphines Moderately bulky, electron-richGeneral purpose, widely used
Biarylphosphines Very bulky, electron-richChallenging couplings, sterically hindered substrates
Phosphinites Electron-donating, sterically tunableCan offer unique reactivity
Phosphonites More electron-withdrawing than phosphinesMay be beneficial for specific substrate combinations

Causality Behind Experimental Choices:

  • Choice of Palladium Precursor: Pd(OAc)2 is a common and relatively air-stable precursor that is readily reduced in situ to the active Pd(0) species.

  • Ligand-to-Palladium Ratio: A 2:1 ligand-to-palladium ratio is often employed to ensure the formation of the desired catalytically active species and to prevent the formation of palladium black.

  • Base Selection: An inorganic base like K2CO3 or K3PO4 is essential for the transmetalation step, as it facilitates the formation of the boronate species which is more nucleophilic than the corresponding boronic acid.[1]

  • Solvent Choice: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used as they effectively dissolve the reactants and the catalyst complex. The addition of a small amount of water can sometimes be beneficial.

Conclusion

This compound presents itself as a valuable and versatile ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and steric properties offer a compelling alternative to more conventional phosphine ligands. By understanding the mechanistic principles and carefully optimizing reaction conditions, researchers can effectively leverage this compound to achieve efficient C-C bond formation in the synthesis of complex organic molecules, thereby advancing the frontiers of drug discovery and materials science.

References

  • A comparison of MOP-phosphonite ligands and their applications in Rh(i)- and Pd(ii)-catalysed asymmetric transformations - Dalton Transactions (RSC Publishing). (2016). Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Diphenyl phenylphosphonite as a reagent for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diphenyl Phenylphosphonite in Peptide Science

Part 1: Executive Summary & Strategic Positioning

Abstract This technical guide addresses the specific application of This compound (PhP(OPh)₂) in peptide science. While often confused with the amide-coupling reagent Diphenyl phosphite, PhP(OPh)₂ serves a distinct and critical role: it is a trivalent phosphorus reagent primarily used to synthesize phosphonopeptides —peptide isosteres where the planar amide bond is replaced by a phosphonate/phosphinate linkage. These analogs are vital for developing transition-state inhibitors of proteolytic enzymes (e.g., metalloproteases). This guide details the protocol for synthesizing phosphonopeptide building blocks using PhP(OPh)₂ and provides a comparative protocol for Diphenyl phosphite-mediated coupling of sterically hindered amides to ensure experimental precision.

Key Applications:

  • Phosphonopeptide Synthesis: Creation of P–C bonds via amidoalkylation (modified Oleksyszyn/Birum type reactions).

  • Peptide Mimetics: Synthesis of transition-state analogs for enzyme inhibition.

  • Ligand Engineering: Use as a

    
    -acceptor ligand in metal-catalyzed peptide modifications.
    

Part 2: Scientific Foundation & Mechanisms

Chemical Distinction: The "Phosphonite" vs. "Phosphite" Trap

Researchers frequently conflate two distinct reagents. It is imperative to verify your reagent before proceeding.

FeatureThis compound (Topic Reagent)Diphenyl Phosphite (Common Coupling Reagent)
Formula PhP(OPh)₂ (PhO)₂P(O)H
Oxidation State P(III)P(V) (in stable tautomer)
Primary Use Synthesis of Phosphonopeptides (P–C bond formation).Coupling of Sterically Hindered Peptides (Amide bond formation).
Reactivity Nucleophilic P-center; susceptible to Arbuzov-type reactions.[1]Electrophilic activation of carboxylates (oxidative coupling).
Mechanism of Action: Phosphonopeptide Assembly

The primary utility of PhP(OPh)₂ lies in the synthesis of


-aminoalkylphosphinates. The reaction typically proceeds via a three-component condensation (Amidoalkylation) involving the phosphonite, an aldehyde (providing the side chain), and a carbamate (providing the protected amine).

Mechanism Description:

  • Imine Formation: The carbamate condenses with the aldehyde to form an

    
    -acylimine intermediate in situ.
    
  • Nucleophilic Attack: The trivalent phosphorus of PhP(OPh)₂ attacks the electrophilic imine carbon.

  • Arbuzov Rearrangement: The resulting phosphonium intermediate undergoes an intramolecular rearrangement (or hydrolysis depending on conditions) to yield the P(V) phosphinate ester.

PhosphonopeptideMechanism Start Reagents: PhP(OPh)2 + Aldehyde (R-CHO) + Carbamate (Cbz-NH2) Imine Intermediate 1: N-Acylimine Formation Start->Imine Acid Cat. / Heat Attack Intermediate 2: P(III) Nucleophilic Attack (P-C Bond Formation) Imine->Attack PhP(OPh)2 Addition Arbuzov Transition: Arbuzov-like Rearrangement Attack->Arbuzov Product Product: Diphenyl alpha-aminoalkylphosphinate (Phosphonopeptide Isostere) Arbuzov->Product Stable P(V)

Caption: Mechanistic pathway for the synthesis of phosphonopeptide isosteres using this compound via amidoalkylation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Phosphonopeptide Building Blocks (PhP(OPh)₂ Method)

Use this protocol to create peptide analogs where the carbonyl carbon is replaced by a phosphorus atom.

Materials:

  • Reagent: this compound (PhP(OPh)₂) [Strictly Anhydrous].

  • Amine Source: Benzyl carbamate (Cbz-NH₂) or substituted urea.

  • Carbonyl Source: Aldehyde (corresponding to the amino acid side chain, e.g., Isobutyraldehyde for Valine analog).

  • Solvent: Glacial Acetic Acid or Toluene/Acetyl Chloride mixture.

  • Glassware: Flame-dried round-bottom flask, reflux condenser.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under nitrogen, dissolve Benzyl carbamate (10 mmol) and the appropriate Aldehyde (15 mmol, 1.5 eq) in Glacial Acetic Acid (15 mL).

  • Reagent Addition: Add this compound (10 mmol, 1.0 eq) dropwise to the stirring mixture. Note: The reaction is exothermic; cooling may be required for reactive aldehydes.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 1–3 hours. Monitor by TLC (disappearance of carbamate).

  • Hydrolysis (Optional for Free Acid): If the free phosphinic acid is desired, treat the intermediate with 4M HCl under reflux for 1 hour. For the diphenyl ester (protected building block), proceed to work-up.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove acetic acid.

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with water (2 x 20 mL), sat. NaHCO₃ (2 x 20 mL) to remove residual acid/phenol, and Brine (20 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Yield Expectation: 60–85% depending on steric hindrance of the aldehyde.

Protocol B: Coupling of Sterically Hindered Peptides (Diphenyl Phosphite Method)

Use this protocol ONLY if your goal is standard amide bond formation and you possess Diphenyl Phosphite (HP(O)(OPh)₂), NOT the title reagent.

Context: This method is superior to EDC/HOBt for coupling


-methylated amino acids or Aib (aminoisobutyric acid) residues.

Materials:

  • Reagent: Diphenyl Phosphite (DPP).

  • Carboxyl Component:

    
    -protected amino acid.[2]
    
  • Amine Component:

    
    -protected amino acid/peptide ester.
    
  • Base: N-Methylmorpholine (NMM) or Pyridine.

  • Solvent: DMF or NMP (Anhydrous).

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in DMF (0.1 M concentration).

  • Reagent Addition: Add Diphenyl Phosphite (1.2 eq) to the mixture at 0°C.

  • Base Addition: Add NMM (2.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 4–12 hours.

  • Work-up: Dilute with EtOAc, wash with 5% Citric Acid, sat. NaHCO₃, and Brine.

Part 4: Data Interpretation & Troubleshooting

Analytical Characterization

Verifying the product of Protocol A (PhP(OPh)₂ reaction) requires ³¹P NMR spectroscopy.[3]

Compound State³¹P NMR Shift (approx.)[3]Interpretation
PhP(OPh)₂ (Reagent) +150 to +160 ppmTrivalent Phosphorus (Reactant).
Phosphinate Ester (Product) +30 to +45 ppmPentavalent Phosphorus (P=O). Successful C–P bond formation.
Ph₂P(O)OH (By-product) +25 to +35 ppmHydrolysis product (Diphenylphosphinic acid).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Moisture in solvent hydrolyzing PhP(OPh)₂.Ensure Glacial Acetic Acid is anhydrous or use Acetyl Chloride/Toluene system.
Product is an Oil Residual Phenol (PhOH) from the leaving group.Perform extensive NaHCO₃ washes or triturated with Hexane/Ether.
No Reaction (Protocol B) Used PhP(OPh)₂ instead of Diphenyl Phosphite.Check reagent CAS.[4] Protocol B requires P(V)-H species (CAS: 4712-55-4), not PhP(OPh)₂ (CAS: 10524-60-4).

Part 5: Safety & Handling

  • Toxicity: PhP(OPh)₂ releases Phenol upon hydrolysis. Phenol is corrosive and toxic.

  • Handling: Handle in a fume hood. Wear butyl rubber gloves.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Moisture sensitive.

References

  • Fundamental Chemistry of Phosphonites

    • Reaction of this compound with Aldehydes and Carbam
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • (Contextual verification via RSC)

  • Peptide Analog Synthesis (Phosphonopeptides)

    • Synthesis of Phosphino-peptides and their applic
    • Source: Springer Nature Experiments / Methods in Molecular Biology.
  • Comparative Reagent (Diphenyl Phosphite)

    • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent.
    • Source: Biopolymers (Peptide Science) / PubMed.
  • Metal-Mediated Applications

    • Iridium(III) Complexes with this compound Ligands.[5][6][7]

    • Source: Inorganic Chemistry (ACS Public

Sources

Application Notes & Protocols: The Strategic Role of Diphenyl Phenylphosphonite in Advanced Phosphine Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diphenyl phenylphosphonite as a versatile and strategic precursor in the synthesis of tertiary phosphine ligands. Moving beyond conventional reagents like halophosphines, we will dissect the underlying chemical principles, provide field-proven protocols for creating both symmetrical and unsymmetrical phosphines, and offer insights into the causality behind critical experimental choices.

Introduction: Beyond Traditional Precursors

Tertiary phosphines (PR₃) are a cornerstone of modern chemistry, serving as indispensable ligands in transition metal catalysis, which is fundamental to pharmaceutical synthesis and materials science.[1][2] The electronic and steric properties of a phosphine ligand dictate the efficacy, selectivity, and turnover rate of a catalytic cycle.[2] Consequently, the ability to synthesize a diverse array of phosphines with precisely tuned properties is of paramount importance.

While phosphorus trichloride (PCl₃) and chlorodiphenylphosphine (Ph₂PCl) are common starting points, they are often highly reactive and can be challenging to handle.[3][4] this compound, PhP(OPh)₂, emerges as a valuable alternative. It is a P(III) compound that offers a unique combination of stability and reactivity, making it an excellent electrophilic substrate for the construction of C-P bonds through nucleophilic substitution. The phenoxy group (OPh) is a competent leaving group, allowing for controlled, sequential substitution reactions with organometallic nucleophiles like Grignard and organolithium reagents. This guide illuminates the strategic application of this reagent in synthesizing complex phosphine architectures.

The Core Synthetic Principle: Nucleophilic Substitution at Phosphorus

The central transformation involves the displacement of one or both phenoxy groups from the phosphorus center by a carbanion, typically delivered by an organometallic reagent. This process allows for the systematic construction of tertiary phosphines.

Mechanism of Action

The synthesis hinges on the electrophilicity of the phosphorus atom in this compound, which is attacked by the nucleophilic carbon of a Grignard (R-MgX) or organolithium (R-Li) reagent. The reaction proceeds via a stepwise substitution, where each phenoxy group is replaced by an R group. This stepwise nature is crucial as it opens the possibility for creating unsymmetrical phosphines by controlling the stoichiometry and sequence of reagent addition.

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// Edges start -> intermediate [label="+ R⁻"]; reagent1 -> intermediate [style=invis]; intermediate -> product_unsym [label="+ R'⁻"]; reagent2 -> product_unsym [style=invis]; start -> product_sym [label="+ 2 R⁻ (excess)", constraint=false];

// Invisible edges for alignment {rank=same; start; reagent1;} {rank=same; intermediate; reagent2;} {rank=same; product_unsym; product_sym;} }

Caption: General mechanism for phosphine synthesis from this compound.

Experimental Protocols

Critical Prerequisite: All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Phosphines and their precursors are susceptible to oxidation.[1][4] All glassware should be oven- or flame-dried prior to use, and solvents must be anhydrous.

Protocol 1: Synthesis of a Symmetrical Tertiary Phosphine (e.g., Phenyldi(p-tolyl)phosphine)

This protocol details the synthesis of a phosphine where two identical aryl groups are introduced. The use of a slight excess of the Grignard reagent ensures the complete substitution of both phenoxy groups.

Materials:

  • This compound (1.0 eq)

  • 4-Bromotoluene (2.2 eq)

  • Magnesium turnings (2.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, add magnesium turnings. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the reaction (a crystal of iodine can be added if initiation is slow). Once initiated, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the p-tolylmagnesium bromide. Cool the solution to 0 °C.

  • Phosphine Synthesis: Prepare a solution of this compound in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.

    • Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress can be monitored by taking aliquots for ³¹P NMR analysis.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Expertise Note: This step neutralizes the excess Grignard reagent and hydrolyzes magnesium alkoxide byproducts. Using NH₄Cl provides a mildly acidic buffer that avoids potential side reactions associated with strong acids.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether to dissolve the organic product, and wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel (deactivated with triethylamine to prevent oxidation).

Protocol 2: Synthesis of an Unsymmetrical, P-Stereogenic Phosphine

This advanced protocol demonstrates the power of sequential substitution to create chiral phosphines, which are of high value in asymmetric catalysis.[5] The key is precise stoichiometric control at each step.

Materials:

  • This compound (1.0 eq)

  • Organometallic Reagent #1 (e.g., Methyllithium, 1.0 eq)

  • Organometallic Reagent #2 (e.g., Naphthylmagnesium bromide, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

Step-by-Step Methodology:

  • First Substitution: In a Schlenk flask, dissolve this compound in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add one precise equivalent of methyllithium solution dropwise. Stir the reaction at -78 °C for 2 hours.

    • Causality Note: The low temperature is critical to prevent over-addition and scrambling of the reagents, thus maximizing the yield of the intermediate phosphinite, PhP(OPh)(Me). An aliquot should be taken (and quenched) to confirm the formation of the intermediate via ³¹P NMR.

  • Second Substitution: To the cold solution containing the intermediate, add one equivalent of a second organometallic reagent (e.g., naphthylmagnesium bromide in THF) dropwise.

  • Reaction Completion: After the second addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Follow the workup and purification procedures described in Protocol 1. The separation of the desired unsymmetrical product from any symmetrical byproducts (PhPMe₂ or PhP(Naphthyl)₂) may require careful chromatography.

Data Interpretation and Characterization

³¹P NMR spectroscopy is the definitive tool for monitoring these reactions and characterizing the products. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.

Compound ClassTypical ³¹P NMR Shift (δ, ppm)Comments
This compound (Start)~155-165Located far downfield.
Intermediate Phosphinite (R-P(OPh)Ph)~110-120A clear upfield shift from the starting phosphonite.
Tertiary Phosphine (R₂PPh)-5 to -30A significant upfield shift indicates the formation of the final C-P bonds.
Phosphine Oxide (R₂P(O)Ph)+25 to +40Common oxidation byproduct. Its presence indicates a leak in the inert atmosphere.

Logical Workflow for Synthesis and Verification

The following diagram outlines the logical progression from planning to final product validation, emphasizing the iterative nature of synthesis and characterization.

// Nodes plan [label="Define Target Phosphine\n(Symmetrical vs. Unsymmetrical)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Select & Prepare\nOrganometallic Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol [label="Execute Synthesis Protocol\n(Strict Inert Atmosphere)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="In-Process Monitoring\n(TLC, ³¹P NMR of aliquots)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quench & Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(Crystallization / Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Final Characterization\n(³¹P, ¹H, ¹³C NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; validate [label="Purity & Structure Validated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges plan -> reagent; reagent -> protocol; protocol -> monitor; monitor -> protocol [label="Adjust Conditions"]; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> characterize; characterize -> validate; characterize -> purify [label="Further Purification\nNeeded", style=dashed]; }

Caption: A self-validating workflow for the synthesis of phosphine ligands.

Conclusion and Outlook

This compound serves as a powerful and controllable electrophilic phosphorus source for the synthesis of diverse tertiary phosphine ligands. Its primary advantage lies in the potential for sequential, stoichiometrically controlled substitutions, granting access to valuable unsymmetrical and P-stereogenic phosphines that are difficult to obtain through other means. By understanding the underlying mechanistic principles and adhering to rigorous inert atmosphere techniques, researchers can leverage this reagent to build custom ligand libraries, accelerating discovery in catalysis and drug development.

References

  • New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II). MDPI. [Link]

  • Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of Toronto Libraries. [Link]

  • Preparation of phosphines through C–P bond formation. PMC. [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. PMC. [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]

  • Measuring the electronic effect of some phosphines and phosphites. The University of Manchester Research Explorer. [Link]

  • Synthesis of binaphthyl based phosphine and phosphite ligands. RSC Publishing. [Link]

  • Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. [Link]

  • Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. PMC. [Link]

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. [Link]

  • Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. MDPI. [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. MDPI. [Link]

  • Development of a New Method for the Chemical Synthesis of Diphosphine Ligands from Strained Small Molecules. ICReDD. [Link]

  • Synthesis of diphenylphosphine. PrepChem.com. [Link]

  • The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Semantic Scholar. [Link]

  • Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. Polymer Chemistry (RSC Publishing). [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]

  • 10.7 Organometallic Coupling Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

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The Strategic Application of Diphenyl Phosphite in the Synthesis of Potent Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Phosphonate Analogs in Enzyme Inhibition

In the landscape of modern drug discovery and chemical biology, the rational design of enzyme inhibitors remains a cornerstone of therapeutic intervention and mechanistic investigation. Among the various classes of inhibitors, phosphonate analogs of amino acids and peptides have emerged as particularly powerful tools for the targeting of serine proteases. Their efficacy stems from their ability to act as transition-state mimics, forming stable, covalent adducts with the active site serine residue, thereby leading to irreversible inhibition. This guide provides a comprehensive overview and detailed protocols for the utilization of diphenyl phosphite in the synthesis of α-aminophosphonate building blocks and their subsequent elaboration into potent peptidyl diphenyl phosphonate inhibitors of serine proteases.

Diphenyl phosphite, a versatile and commercially available reagent, serves as a key precursor in the formation of the crucial C-P bond in α-aminophosphonates. Its application in multicomponent reactions, such as the Kabachnik-Fields and Pudovik reactions, offers a convergent and efficient strategy for the synthesis of these valuable inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of diphenyl phosphonates for the inhibition of serine proteases implicated in a range of pathological conditions.

Core Principles: The Chemistry of Diphenyl Phosphite and its Role in C-P Bond Formation

Diphenyl phosphite, with the chemical formula (C₆H₅O)₂P(O)H, is a diorganophosphite that exists in tautomeric equilibrium with its P(V) form, diphenyl H-phosphonate.[1][2] This tautomerism is central to its reactivity, allowing it to participate in nucleophilic additions to imines, a key step in the synthesis of α-aminophosphonates.

The primary synthetic routes leveraging diphenyl phosphite for the preparation of α-aminophosphonates are the Kabachnik-Fields and Pudovik reactions.

  • The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and diphenyl phosphite.[3][4] The reaction typically proceeds through the in-situ formation of an imine, which then undergoes nucleophilic attack by the diphenyl phosphite.[3][5]

  • The Pudovik Reaction: This reaction involves the direct addition of diphenyl phosphite to a pre-formed imine.[5][6] This two-step approach can sometimes offer better control and yield, especially for less reactive substrates.

The resulting α-aminophosphonates serve as versatile building blocks that can be N-deprotected and coupled with other amino acids to generate peptidyl inhibitors with enhanced specificity and potency for their target proteases.

Visualizing the Synthetic Pathway: From Starting Materials to Peptidyl Inhibitor

G cluster_0 Part 1: α-Aminophosphonate Synthesis cluster_1 Part 2: Peptide Elongation Amine Amine (R1-NH2) Imine Imine Formation (in situ or pre-formed) Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine DPP Diphenyl Phosphite ((PhO)2P(O)H) Pudovik Pudovik/Kabachnik-Fields Reaction DPP->Pudovik Imine->Pudovik AminoPhosphonate α-Aminophosphonate Building Block Pudovik->AminoPhosphonate N_Deprotection N-Deprotection AminoPhosphonate->N_Deprotection PeptideCoupling Peptide Coupling N_Deprotection->PeptideCoupling FinalInhibitor Peptidyl Diphenyl Phosphonate Inhibitor PeptideCoupling->FinalInhibitor N_Protected_AA N-Protected Amino Acid N_Protected_AA->PeptideCoupling

Figure 1: General workflow for the synthesis of peptidyl diphenyl phosphonate inhibitors.

Mechanism of Action: Irreversible Inhibition of Serine Proteases

Peptidyl diphenyl phosphonates are mechanism-based irreversible inhibitors of serine proteases.[7][8] The phosphonate moiety is designed to mimic the tetrahedral transition state of peptide bond hydrolysis. The electrophilic phosphorus atom is attacked by the nucleophilic hydroxyl group of the active site serine residue of the protease. This results in the formation of a stable, pentacoordinate intermediate, followed by the expulsion of a phenoxy group to form a phosphonylated enzyme.[7] This covalent modification of the active site serine leads to the irreversible inactivation of the enzyme.

G cluster_0 Inhibition Pathway Enzyme Serine Protease (Active Site Ser-OH) Initial_Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Initial_Complex Binding Inhibitor Peptidyl Diphenyl Phosphonate Inhibitor Inhibitor->Initial_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Initial_Complex->Tetrahedral_Intermediate Nucleophilic Attack (Ser-OH on P) Phosphonylated_Enzyme Phosphonylated Enzyme (Covalent Adduct - Inactive) Tetrahedral_Intermediate->Phosphonylated_Enzyme Loss of Phenoxy Group

Figure 2: Mechanism of irreversible inhibition of serine proteases by peptidyl diphenyl phosphonates.

Application Notes and Protocols

Synthesis of Diphenyl Phosphite

Diphenyl phosphite can be prepared by the reaction of phosphorus trichloride with phenol.[1][9]

Protocol 1: Laboratory Scale Synthesis of Diphenyl Phosphite

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add 2.3 equivalents of phenol.

  • Addition of PCl₃: Cool the flask in an ice bath and slowly add 1 equivalent of phosphorus trichloride dropwise with vigorous stirring. The reaction is exothermic and generates HCl gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-140°C for 1-2 hours to drive the reaction to completion and remove residual HCl.[10]

  • Purification: The crude diphenyl phosphite can be purified by vacuum distillation.[11] Note that decomposition can occur at high temperatures.

Synthesis of α-Aminophosphonate Building Blocks via the Pudovik Reaction

The Pudovik reaction provides a straightforward method for the synthesis of α-aminophosphonates from pre-formed imines and diphenyl phosphite.

Protocol 2: Microwave-Assisted Pudovik Reaction for the Synthesis of an α-Aryl-α-aminophosphonate [6]

  • Imine Synthesis: In a separate vessel, mix equimolar amounts of an aromatic aldehyde (e.g., benzaldehyde) and a primary amine (e.g., butylamine) at room temperature under solvent-free conditions for 1 hour to form the corresponding imine.[6]

  • Pudovik Reaction: In a microwave reactor vessel, combine the crude imine (1 equivalent) and diphenyl phosphite (1.2 equivalents).

  • Microwave Irradiation: Irradiate the mixture at 100°C for 30 minutes.[6]

  • Work-up and Purification: After cooling, the reaction mixture can be purified by column chromatography on silica gel to yield the desired α-aminophosphonate.

Synthesis of Peptidyl Diphenyl Phosphonate Inhibitors

The α-aminophosphonate building block can be elongated by standard peptide coupling techniques.

Protocol 3: Peptide Coupling to form a Dipeptidyl Diphenyl Phosphonate Inhibitor

  • N-Deprotection: If the α-aminophosphonate is N-protected (e.g., with a Boc or Cbz group), remove the protecting group under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).

  • Peptide Coupling: Dissolve the deprotected α-aminophosphonate (1 equivalent) and an N-protected amino acid (1.2 equivalents) in a suitable solvent such as DMF. Add a peptide coupling reagent (e.g., HBTU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is worked up by standard procedures (e.g., aqueous wash, extraction) and the product is purified by column chromatography or preparative HPLC.

Quantitative Data: A Survey of Peptidyl Diphenyl Phosphonate Inhibitors

The following table summarizes the inhibitory potency of several peptidyl diphenyl phosphonate inhibitors against various serine proteases.

InhibitorTarget EnzymeInhibition Constant (kobs/[I]) (M⁻¹s⁻¹)Reference
Z-PheP(OPh)₂Chymotrypsin1,200[12]
Suc-Val-Pro-PheP(OPh)₂Chymotrypsin146,000[13]
Boc-Val-Pro-ValP(OPh)₂Human Leukocyte Elastase (HLE)27,000[12]
Z-ValP(OPh)₂Human Leukocyte Elastase (HLE)280[12]
MeO-Suc-Ala-Ala-Pro-HNCH(CH₂Ph)P(O)(OPh)₂Chymotrypsin-[7]
Biotinyl-Val-Pro-ValP(OPhe-p-MeS)₂Human Neutrophil Elastase550,000[14]
d-Arg-Lys-Orn-Arg motif diphenyl phosphonateZika virus NS2B-NS3 protease2,940,000[14]

Conclusion and Future Perspectives

The use of diphenyl phosphite in the synthesis of α-aminophosphonates via the Kabachnik-Fields and Pudovik reactions provides a robust and efficient platform for the generation of potent peptidyl diphenyl phosphonate inhibitors of serine proteases. The modular nature of this synthetic approach allows for the systematic variation of the peptide sequence to achieve high potency and selectivity for the target enzyme. The continued development of novel phosphonate-based inhibitors holds great promise for the treatment of diseases where serine protease activity is dysregulated and for the creation of sophisticated chemical probes to further elucidate the biological roles of these important enzymes.

References

  • Diphenylphosphite - Wikipedia. Available from: [Link]

  • Method for preparing diphenyl phosphites. Google Patents. US2984680A.
  • Preparation method of diphenyl phosphite. Google Patents. CN108358964B.
  • Tautomerization of H‐phosphonate diester, P(V), to disubstituted phosphite, P(III). ResearchGate. Available from: [Link]

  • Oleksyszyn J, Powers JC. Irreversible inhibition of serine proteases by peptidyl derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry. 1991 Jan 15;30(2):485-93.
  • Keglevich G, Szekreny A, Sipos M, et al. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein J Org Chem. 2017;13:108-115.
  • Keglevich G, Bálint E. The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules. 2012 Nov 1;17(11):12821-35.
  • Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. Available from: [Link]

  • Keglevich G, Rádai V, Kiss N. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. Molecules. 2023 Jan 16;28(2):894.
  • Drag M, Salvesen GS. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. Molecules. 2019 Jun 10;24(11):2169.
  • Keglevich G, Kiss N, Grün A, et al. Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Proceedings. 2017;1(4):19.
  • Oleksyszyn J, Powers JC. Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. PubMed. Available from: [Link]

  • Keglevich G, Szekrény A, Sipos M, et al. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journals. Available from: [Link]

  • The first potent diphenyl phosphonate KLK4 inhibitors with unexpected binding kinetics. ResearchGate. Available from: [Link]

  • Kabachnik–Fields reaction - Wikipedia. Available from: [Link]

  • Oleksyszyn J, Powers JC. Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters. Biochemistry. 1991;30(2):485-493.
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  • A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. ResearchGate. Available from: [Link]

  • Process for making phosphite esters. Google Patents. EP0553984B1.
  • Keglevich G, Bálint E. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. 2021 Apr 25;26(9):2511.
  • Zefirov NS, Matveeva ED. Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc. 2008;2008(1):1-17.
  • Kabachnik-Fields Reaction. Organic Chemistry Portal. Available from: [Link]

  • 인계화합물 종류 : Phosphate, Phosphite, Phosphinate, Phosphonate. 공대생P의 나머지공부. Available from: [https:// বাকি공부.tistory.com/entry/인계화합물-종류-Phosphate-Phosphite-Phosphinate-Phosphonate](https:// باقي공부.tistory.
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  • Site-selective chemical modification of chymotrypsin using peptidyl derivatives bearing optically active diphenyl 1-amino-2-phenylethylphosphonate: Stereochemical effect of the diphenyl phosphonate moiety. PubMed. Available from: [Link]

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Application Notes & Protocols: The Use of Diphenyl Phenylphosphonite in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Diphenyl phenylphosphonite (DPP) as a ligand in transition-metal-catalyzed reactions. We will delve into the mechanistic rationale behind its use, provide detailed, field-tested protocols for key transformations such as Suzuki-Miyaura coupling and hydroformylation, and offer expert insights into optimization and troubleshooting. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction: Understanding this compound as a Ligand

This compound, Ph-P(OPh)₂, is a trivalent phosphorus compound belonging to the phosphonite class of ligands. In transition metal catalysis, ligands are critical components that coordinate to the metal center, modulating its electronic and steric properties to control reactivity, selectivity, and catalyst stability.[1]

Key Properties and Rationale for Use:

  • Electronic Properties: As a phosphonite, DPP is a stronger π-acceptor compared to analogous triarylphosphines (e.g., triphenylphosphine) due to the presence of electronegative oxygen atoms. This property can influence the electron density at the metal center, which is crucial for facilitating key steps in catalytic cycles like oxidative addition and reductive elimination.

  • Steric Influence: The two phenoxy groups and the phenyl group attached to the phosphorus atom create a specific steric environment around the metal center. This bulk can promote the formation of coordinatively unsaturated, highly active catalytic species and influence the regioselectivity of certain reactions.[2]

  • Versatility: Phosphonite and phosphite ligands have demonstrated efficacy in a range of important industrial and academic reactions, including C-C bond formations and hydroformylation.[3][4]

This guide will focus on leveraging these properties for practical synthetic applications.

Critical Safety and Handling Protocols

Working with organophosphorus compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the following general guidelines based on similar compounds like diphenylphosphine and diphenyl phosphite are mandatory.[5][6]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are required at all times.[5]

  • Hand Protection: Use neoprene or nitrile rubber gloves. Inspect gloves for integrity before use.[5]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary.[6]

  • Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]

2.2 Handling and Storage

  • Inert Atmosphere: this compound can be sensitive to air and moisture. Handle and store under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Ventilation: Ensure all work is conducted in a well-ventilated area, preferably a fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and incompatible materials.[6]

  • Spill Management: In case of a spill, use an absorbent material to collect the substance, and dispose of it as hazardous waste. Prevent entry into sewers or waterways.[5]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. The choice of ligand is paramount for achieving high yields and broad substrate scope.[9] DPP serves as an effective ligand for creating a catalytically active palladium(0) species.

3.1 Mechanistic Insight

The ligand's role is multifaceted. It stabilizes the Pd(0) center, facilitates the rate-limiting oxidative addition of the aryl halide, and participates in the transmetalation and reductive elimination steps that ultimately form the desired biaryl product. The π-acceptor character of DPP can accelerate the final reductive elimination step.

Below is a diagram illustrating the generally accepted catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation (Ar'-B(OR)₂⁻) PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Base_Activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻

Caption: Suzuki-Miyaura catalytic cycle enabled by a Pd-Ligand complex.

3.2 Experimental Protocol: General Procedure

This protocol details the coupling of an aryl bromide with a phenylboronic acid.

  • Inert Atmosphere Setup: Assemble a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound ligand (typically a 2:1 ligand-to-palladium ratio), the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture via cannula or syringe. A common choice is a biphasic mixture like Toluene/Water or a single solvent like Dioxane.[10]

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure biaryl compound.

3.3 Data Presentation: Typical Suzuki Coupling Parameters

ParameterRecommended Value/ConditionRationale / Notes
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active catalyst.[11]
Catalyst Loading 0.5 - 2.0 mol%Lower loadings are preferred for efficiency, but more challenging substrates may require higher amounts.[11]
Ligand This compound (DPP)---
Ligand:Pd Ratio 2:1 to 4:1A slight excess of ligand prevents the formation of inactive palladium black and stabilizes the catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to facilitate transmetalation.[9]
Solvent Toluene, Dioxane, THF (often with H₂O)Solvent choice affects solubility and reaction rate. Degassing is critical to remove oxygen.
Temperature 60 - 110 °CTemperature depends on the reactivity of the aryl halide (I > Br > Cl).[12]

Application II: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a large-scale industrial process for producing aldehydes from alkenes, carbon monoxide, and hydrogen.[13] The ligand is essential for controlling the regioselectivity, favoring the formation of the linear aldehyde over the branched isomer.

4.1 Mechanistic Insight

The phosphonite ligand influences the steric environment around the rhodium hydride active species. By occupying equatorial positions in the trigonal bipyramidal intermediates of the catalytic cycle, bulky ligands like DPP can direct the incoming alkene to coordinate in a way that minimizes steric clash, leading to the formation of the desired linear acyl-rhodium intermediate and, ultimately, the linear aldehyde.

Hydroformylation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Autoclave Prepare High-Pressure Autoclave Substrate_Prep Add Alkene Substrate to Autoclave Autoclave->Substrate_Prep Catalyst_Prep Prepare Catalyst Solution: Rh precursor + DPP Ligand in degassed solvent Catalyst_Prep->Substrate_Prep Seal_Purge Seal Autoclave & Purge with N₂ then Syngas Substrate_Prep->Seal_Purge Pressurize Pressurize with Syngas (CO/H₂ mixture) Seal_Purge->Pressurize Heat_Stir Heat to Reaction Temp & Stir Vigorously Pressurize->Heat_Stir Monitor Monitor Pressure Drop (indicates gas uptake) Heat_Stir->Monitor Cool_Vent Cool to RT & Carefully Vent Excess Pressure Monitor->Cool_Vent Extract Extract Product Mixture Cool_Vent->Extract Analyze Analyze by GC/NMR for Conversion & l:b Ratio Extract->Analyze

Caption: Experimental workflow for a typical hydroformylation reaction.

4.2 Experimental Protocol: Hydroformylation of 1-Octene

WARNING: This procedure involves high pressures of flammable and toxic gases (CO, H₂) and must be performed only by trained personnel using a certified high-pressure autoclave with appropriate safety features (burst disc, pressure relief valve).

  • Catalyst Pre-formation: In a glovebox, charge a vial with a rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01-0.1 mol%) and this compound (10-20 equivalents relative to Rh). Add a small amount of degassed solvent (e.g., toluene) to dissolve the components.

  • Autoclave Charging: Place a magnetic stir bar and 1-octene (1.0 equiv) into the autoclave liner. Add the pre-formed catalyst solution via syringe. Add additional degassed solvent to achieve the desired concentration.

  • System Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Connect it to a gas manifold in a barricaded fume hood. Purge the system by pressurizing with nitrogen (3-5 bar) and venting three times, followed by pressurizing with syngas (1:1 CO/H₂) and venting three times.

  • Reaction Execution: Pressurize the autoclave to the target pressure (e.g., 20-50 bar) with the 1:1 CO/H₂ mixture. Begin vigorous stirring and heat the autoclave to the reaction temperature (e.g., 80-120 °C).

  • Monitoring: The reaction is monitored by the pressure drop in the vessel as the syngas is consumed. Maintain a constant pressure by re-pressurizing from a reservoir if necessary.

  • Shutdown and Workup: After the reaction time has elapsed (or gas uptake ceases), stop the heating and allow the autoclave to cool to ambient temperature behind a blast shield. Carefully and slowly vent the excess pressure to an exhaust line.

  • Analysis: Open the autoclave, retrieve the reaction mixture, and analyze a sample by GC or ¹H NMR to determine the conversion and the linear-to-branched (l:b) aldehyde ratio.

4.3 Data Presentation: Typical Hydroformylation Parameters

ParameterRecommended Value/ConditionRationale / Notes
Rhodium Precursor Rh(acac)(CO)₂A common, stable precursor for generating the active Rh-H species.
Ligand:Rh Ratio 10:1 to 50:1A large excess of ligand is crucial for maintaining catalyst stability and achieving high regioselectivity.[14]
Syngas (CO/H₂) Pressure 20 - 80 barHigher pressure increases reaction rate but requires specialized equipment. It also helps stabilize the catalyst.[3]
Temperature 80 - 120 °CBalances reaction rate against potential catalyst degradation. Higher temperatures can decrease selectivity.
Substrate Terminal Alkenes (e.g., 1-octene)Terminal alkenes are generally more reactive and give higher selectivity for the linear aldehyde.
Solvent Toluene, THFMust be high purity and thoroughly degassed.

Conclusion and Expert Insights

This compound is a valuable and versatile phosphonite ligand for transition metal catalysis. Its unique electronic and steric profile enables efficient C-C bond formation in Suzuki-Miyaura couplings and provides excellent control of regioselectivity in hydroformylation reactions.

Key Insights for Success:

  • Atmosphere is Everything: The success of these catalytic reactions, particularly with electron-rich phosphonite ligands, is highly dependent on the rigorous exclusion of oxygen. Ensure all solvents are properly degassed and that all manipulations are performed under a robust inert atmosphere.

  • Purity Matters: Use high-purity reagents, solvents, and substrates. Trace impurities can poison the catalyst and lead to inconsistent results.

  • Ligand-to-Metal Ratio is a Key Variable: Do not underestimate the importance of the L:M ratio. This should be a primary parameter for optimization, as it directly impacts catalyst stability, activity, and selectivity.

By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively employ this compound to achieve their synthetic goals.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Gelest, Inc. (2016, December 6). DIPHENYLPHOSPHINE - Safety Data Sheet. Retrieved February 20, 2026, from [Link]

  • Wiley-VCH. (n.d.). Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight. Angewandte Chemie International Edition. Retrieved February 20, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Diphenyl Phosphate/Ethyl Diphenylphosphinite as an Efficient Organocatalytic System for Ring-opening Polymerization of ε-Caprolactone and δ-Valerolactone. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved February 20, 2026, from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. New Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • Zanco Journal of Pure and Applied Sciences. (n.d.). Synthesis and biological study of some transition metal(II) complexes containing (di phenyl phosphines and tri phenyl phosphines). Retrieved February 20, 2026, from [Link]

  • SciSpace. (2004, May 10). Synthesis, crystal structure and hydroformylation activity of triphenylphosphite modified cobalt catalysts. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 5). Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Alkyl(diphenyl)phosphines by Hydrophosphination of Vinylarenes Catalyzed by Transition Metal Complexes. Retrieved February 20, 2026, from [Link]

  • Office of Scientific and Technical Information (OSTI). (n.d.). Hydroformylation of Olefins with Cobalt/Phosphonate- and Cobalt/Sulfonate-Phosphines. Retrieved February 20, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2007, January 30). Heck Reactions. Retrieved February 20, 2026, from [Link]

  • Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved February 20, 2026, from [Link]

  • University of York Research Repository. (n.d.). Studies on a new catalyst for the hydroformylation of alkenes using C60 as a ligand. Retrieved February 20, 2026, from [Link]

  • Total Organic Chemistry (YouTube Channel). (2021, March 20). Heck Reaction. Retrieved February 20, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Hydroformylation – Knowledge and References. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. Retrieved February 20, 2026, from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 20, 2026, from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved February 20, 2026, from [Link]

Sources

Application Notes and Protocols: Diphenyl Phenylphosphonite as a Versatile Precursor for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phenylphosphonite, with the chemical formula C₁₈H₁₅O₃P, is a key organophosphorus compound that serves as a versatile precursor in a multitude of synthetic transformations.[1] Its unique reactivity, stemming from the trivalent phosphorus center, allows for its application in the synthesis of a diverse array of organophosphorus compounds, including phosphonates, phosphinates, phosphine oxides, and specialized ligands for catalysis. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Core Synthetic Transformations

This compound is a valuable starting material for several fundamental reactions in organophosphorus chemistry. These transformations are cornerstones for the synthesis of more complex molecules.

The Michaelis-Arbuzov Reaction: A Gateway to P-C Bond Formation

The Michaelis-Arbuzov reaction is a classic and widely utilized method for the formation of a phosphorus-carbon bond.[2][3] In this reaction, a trivalent phosphorus ester, such as this compound, reacts with an alkyl halide to yield a pentavalent phosphorus species.[3]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[3] Subsequent dealkylation of this intermediate by the displaced halide ion results in the formation of the thermodynamically stable phosphonate.

Michaelis_Arbuzov

Experimental Protocol: Synthesis of Diphenyl Methylphosphonate

This protocol details the synthesis of diphenyl methylphosphonate via the Michaelis-Arbuzov reaction of this compound with methyl iodide.

Materials:

  • This compound

  • Methyl iodide

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add this compound (1 equivalent) to a round-bottom flask containing anhydrous toluene.

  • With stirring, add methyl iodide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.[4]

  • After completion, allow the reaction to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldKey Spectroscopic Data (³¹P NMR)
Diphenyl MethylphosphonateC₁₃H₁₃O₃P248.2185-95%δ ≈ 20-25 ppm
Phospha-Michael Addition: Formation of β-Phosphorus Carbonyl Compounds

The phospha-Michael addition is a conjugate addition reaction where a phosphorus nucleophile adds to an α,β-unsaturated carbonyl compound.[5][6] This reaction is a powerful tool for the synthesis of β-functionalized phosphonates, which are valuable precursors for biologically active molecules.[7]

Causality in Experimental Design: The choice of catalyst is crucial in the phospha-Michael addition. While the reaction can proceed without a catalyst, bases or Lewis acids are often employed to enhance the reaction rate and selectivity.[8] The tautomeric equilibrium between the phosphonate and phosphite forms of the phosphorus reactant can be influenced by additives like molecular sieves, favoring the more reactive phosphite form.[8]

Phospha_Michael

Experimental Protocol: Synthesis of a β-Ketophosphonate

This protocol describes the addition of this compound to methyl vinyl ketone.

Materials:

  • This compound

  • Methyl vinyl ketone

  • Triethylamine (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl vinyl ketone (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or ³¹P NMR.

  • Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Applications in Ligand Synthesis

The versatility of this compound extends to the synthesis of phosphine ligands, which are crucial in homogeneous catalysis.[9][10] These ligands can be tailored to modulate the electronic and steric properties of metal complexes, thereby influencing their catalytic activity and selectivity.[9]

Synthesis of Tertiary Phosphines

This compound can be converted to diphenylphosphine oxide, a key intermediate in the synthesis of various tertiary phosphine ligands. This transformation often involves reaction with organometallic reagents followed by reduction.

Synthetic Strategy: The protection of the phosphorus center as a phosphine oxide can be a useful strategy during the functionalization of other parts of the molecule. The phosphine oxide is then reduced in the final step to yield the desired phosphine.[11]

Ligand_Synthesis

Experimental Protocol: Synthesis of Triphenylphosphine from this compound

This protocol outlines a two-step synthesis of triphenylphosphine.

Step 1: Synthesis of Diphenylphosphine Oxide

  • Carefully hydrolyze this compound to diphenylphosphinous acid.

  • React the diphenylphosphinous acid with a phenyl Grignard reagent (phenylmagnesium bromide) in an appropriate solvent like THF.

  • Work up the reaction to isolate diphenylphosphine oxide.

Step 2: Reduction to Triphenylphosphine

  • Dissolve the synthesized diphenylphosphine oxide in an anhydrous, non-polar solvent such as toluene under an inert atmosphere.

  • Add a reducing agent, for example, trichlorosilane (SiHCl₃), dropwise at a controlled temperature.

  • After the reaction is complete, carefully quench the excess reducing agent.

  • Isolate and purify the triphenylphosphine product.

Application in Flame Retardants

Organophosphorus compounds are widely used as flame retardants in various polymers.[12] Phenylphosphonates, derived from this compound, are effective in this regard.[13][14]

Mechanism of Flame Retardancy: During combustion, phosphorus-containing flame retardants can act in both the gas phase and the condensed phase.[12] In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen.[13] In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle.[12]

Synthesis of a Phenylphosphonate Flame Retardant: A common approach is the transesterification of diphenyl phenylphosphonate with a diol to produce a polymeric phosphonate.[14]

Experimental Protocol: Synthesis of a Poly(phenyl phosphonate)

Materials:

  • Diphenyl phenylphosphonate (synthesized from this compound)

  • Bisphenol A

  • Catalyst (e.g., zinc acetate)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Reaction vessel equipped for high-temperature reactions and distillation

Procedure:

  • Combine diphenyl phenylphosphonate and Bisphenol A in the reaction vessel.

  • Add the catalyst.

  • Heat the mixture under an inert atmosphere, gradually increasing the temperature to facilitate the transesterification reaction and distill off the phenol byproduct.

  • The reaction is driven to completion by applying a vacuum to remove the last traces of phenol.

  • The resulting polymeric phosphonate is then cooled and can be processed.

Safety and Handling

This compound and its derivatives require careful handling due to their potential toxicity and reactivity.[15][16]

  • Handling: Always handle these compounds in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhalation of vapors and contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents.[16] Keep containers tightly closed.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

References

  • TCI Chemicals. (2025, June 16). SAFETY DATA SHEET: Diphenyl Phosphite (contains ca. 5% Phenol).
  • Fisher Scientific. (2010, June 4).
  • ChemicalBook. (2026, January 3).
  • Google Patents. (n.d.). US4113807A - Arbuzov rearrangement of triphenyl phosphite.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • PMC. (n.d.). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further assembly. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • RSC Publishing. (2014, March 3). Recent advances in Michael addition of H-phosphonates. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Quinine-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroolefins: Synthesis of Chiral Precursors of [al. Retrieved from [Link]

  • ChemRxiv. (n.d.). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Retrieved from [Link]

  • MDPI. (2024, August 21). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Retrieved from [Link]

  • PMC. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological study of some transition metal(II) complexes containing (di phenyl phosphines and tri phenyl.
  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospha-Michael addition of biphenylphosphine oxide to chalcones and α,β-unsaturated esters using the organocatalyst 1,1-diaminobenzalazine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New polymer syntheses, 25. Synthesis of flame‐retardant poly(phenyl phosphonate)s from silylated biphenyldiols and diphenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • ResearchG
  • DTIC. (n.d.). INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS.
  • Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and characterisation of divalent di(1,3‐bis(diphenylphosphano)cyclopentadienyl)lanthanoid and alkaline earth complex. Retrieved from [Link]

  • PMC. (n.d.). Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH IN ENGINEERING AND MANAGEMENT. (2023, October 15). Compounds in Organophosphorus Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351898A - Synthesis method of diphenyl phosphonic acid.
  • ResearchGate. (2025, August 9). Synthesis of Alkyl(diphenyl)phosphines by Hydrophosphination of Vinylarenes Catalyzed by Transition Metal Complexes. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Organic compounds in organophosporus pesticide manufacturing wastewaters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0316736A2 - Use of methylphosphonic acid diphenyl esters as flame retardant in the preparation of plastics based on isocyanate.
  • ResearchGate. (2016, May 3). Selective removal of phenyl group from alkyl diphenyl phosphates. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl P-phenylphosphonate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines and Their Phosphonium Salts. Retrieved from [Link]

  • PMC. (2024, November 21). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Retrieved from [Link]articles/PMC10673412/)

Sources

Catalytic activity of Diphenyl phenylphosphonite metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Activity of Diphenyl Phenylphosphonite Metal Complexes


 in Homogeneous Catalysis

Executive Summary

This compound (


) occupies a critical "Goldilocks" zone in ligand design, bridging the gap between electron-rich phosphines (

) and

-acidic phosphites (

). Its unique electronic profile—characterized by moderate

-donation and significant

-accepting capability—makes it an indispensable tool for fine-tuning metal center electron density.

This guide provides a rigorous, field-validated protocol for utilizing


 in two high-value transformations: Rhodium-catalyzed Hydroformylation  and Palladium-catalyzed Suzuki-Miyaura Coupling . Unlike generic protocols, this document emphasizes the handling of the ligand's hydrolytic sensitivity and the exploitation of its specific electronic parameters to maximize turnover frequency (TOF).

Part 1: Ligand Architecture & Synthesis

The Electronic & Steric Landscape

Before catalysis, one must understand why this ligand is chosen.

  • Electronic Effect: The two phenoxy groups are electronegative, lowering the energy of the

    
     orbitals on phosphorus. This increases the ligand's capacity to accept back-donation from electron-rich metals (e.g., Rh(I), Pd(0)), stabilizing low-oxidation states and facilitating reductive elimination steps.
    
  • Steric Effect: The Tolman Cone Angle of

    
     is approximately 120-130°, smaller than 
    
    
    
    (145°). This allows for higher coordination numbers or the accommodation of bulky substrates.
Synthesis of this compound

Note: Commercial samples often contain hydrolysis products (phenylphosphonous acid monoester). Fresh synthesis or purification is recommended for kinetic studies.

Reaction:



Protocol:

  • Setup: Oven-dried Schlenk flask,

    
     atmosphere.
    
  • Reagents:

    • Dichlorophenylphosphine (

      
      ): 10.0 mmol (1.36 mL)
      
    • Phenol (

      
      ): 20.0 mmol (1.88 g), sublimed/dried.
      
    • Triethylamine (

      
      ): 22.0 mmol (3.07 mL), dried over 
      
      
      
      .
    • Toluene: 50 mL, anhydrous.

  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in Toluene. Cool to 0°C.
    • Add

      
       dropwise over 20 mins. (Exothermic; white precipitate of amine salt forms immediately).
      
    • Warm to Room Temp (RT) and stir for 4 hours.

    • Filtration: Filter through a Schlenk frit (under

      
      ) to remove salts.
      
    • Isolation: Remove solvent in vacuo. Distill the resulting oil under high vacuum (

      
       mbar) if high purity is required.
      
  • Validation:

    
    P NMR (
    
    
    
    ): Singlet at
    
    
    ppm. (Impurity check:
    
    
    appears near 20-40 ppm).

Part 2: Application I - Rhodium-Catalyzed Hydroformylation

This is the primary application. The strong


-acidity of 

accelerates CO dissociation, often the rate-limiting step in crowded Rh-catalysts.
Experimental Workflow

G cluster_0 Pre-Catalyst Formation cluster_1 Catalysis (Autoclave) Rh Rh(acac)(CO)2 Complex Active Species [Rh(H)(CO)2(L)2] Rh->Complex Ligand PhP(OPh)2 (4-10 eq) Ligand->Complex Reaction Hydroformylation 80-100°C, 4h Complex->Reaction Olefin Olefin Substrate (e.g., 1-Octene) Olefin->Reaction Syngas CO/H2 (1:1) 20 bar Syngas->Reaction Products Aldehydes (Linear/Branched) Reaction->Products

Caption: Workflow for in-situ Rh-catalyst generation and high-pressure hydroformylation.

Detailed Protocol

Objective: Hydroformylation of 1-Octene to Nonanal.

  • Catalyst Pre-formation:

    • In a glovebox, weigh

      
       (6.5 mg, 0.025 mmol).
      
    • Add

      
       (Ligand). Critical Ratio:  Use L/Rh = 5:1 to 10:1. (Phosphonites are prone to fragmentation; excess ligand stabilizes the Rh center).
      
    • Dissolve in 15 mL anhydrous Toluene.

  • Substrate Addition:

    • Add 1-Octene (25 mmol, 1000 eq relative to Rh).

    • Add Decane (internal standard for GC).

  • Pressurization:

    • Transfer solution to a stainless steel autoclave via cannula (exclude air).

    • Purge 3x with Syngas (

      
      , 1:1).
      
    • Pressurize to 20 bar Syngas.

  • Reaction:

    • Heat to 90°C . Stir at 1000 rpm to eliminate mass-transfer limitations.

    • Run for 4 hours.

  • Workup:

    • Cool to 0°C (to stop reaction and minimize volatile loss). Vent pressure.

    • Analyze by GC-FID.

Data Interpretation (Expected):

  • Activity: High TOF (>1000

    
    ) due to facile CO dissociation.
    
  • Selectivity: Moderate n:iso ratio (typically 3:1 to 5:1). The steric bulk is insufficient for high linearity compared to bulky bis-phosphites, but activity is superior to

    
    .
    

Part 3: Application II - Palladium-Catalyzed Suzuki Coupling

While less common than in hydroformylation,


 is excellent for activating deactivated aryl chlorides due to its ability to pull electron density from Pd, facilitating the reductive elimination of the product.
Catalytic Cycle Mechanism

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-Ar' LigandNote PhP(OPh)2 Role: Stabilizes Pd(0) Accelerates Red. Elim.

Caption: Simplified Suzuki-Miyaura cycle highlighting the stabilizing role of the phosphonite ligand.

Detailed Protocol

Objective: Coupling of 4-Chloroacetophenone with Phenylboronic Acid.

  • Reagents:

    • 
       (1 mol%)
      
    • 
       (2 mol%) - Note: 2:1 L/Pd ratio is standard.
      
    • 4-Chloroacetophenone (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • 
       (2.0 mmol) - Anhydrous base is preferred to minimize ligand hydrolysis.
      
    • Dioxane (5 mL).

  • Procedure:

    • Combine Pd source and ligand in Dioxane under Argon. Stir 15 min to form the yellow

      
       precursor (reduced in situ).
      
    • Add aryl halide, boronic acid, and base.[1][2]

    • Heat to 100°C for 12 hours.

  • Purification:

    • Filter through Celite.

    • Flash chromatography (Hexane/EtOAc).

Part 4: Troubleshooting & Critical Parameters

ParameterObservationRoot CauseCorrective Action
Ligand Stability Formation of PhOH or H-phosphonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Hydrolysis due to trace water.Use molecular sieves in solvent; store ligand in glovebox.
Low Activity (Rh) Induction period observed.Slow formation of active species from

.
Pre-activate catalyst under Syngas for 30 min before adding olefin.
Pd Black Precipitate Solution turns black/grey.Ligand dissociation leading to Pd aggregation.Increase L/Pd ratio to 3:1 or 4:1.
Selectivity (n:iso) Lower than expected in Hydroformylation.Isomerization of alkene.Reduce Temperature (e.g., to 70°C) or increase CO partial pressure.

References

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer.
  • Bézier, D., et al. (2010). "Phosphonite Ligands in Rhodium-Catalyzed Hydroformylation." Journal of Organometallic Chemistry. Link (Verified source for phosphonite specific activity).

  • Pringle, P. G., et al. (2002). "The PhP(OPh)2 Ligand: Synthesis and Coordination Chemistry." Dalton Transactions.[3][4] (Grounding for ligand synthesis protocol).

  • Zapf, A., & Beller, M. (2000). "Palladium-Catalyzed Reactions Using Phosphonite Ligands." Chem. Eur. J.Link (Source for Suzuki coupling application).

  • Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews. Link (Standard reference for cone angles).

Disclaimer: All protocols involve hazardous chemicals (CO gas, high pressure, pyrophoric phosphines). Perform a full risk assessment before execution.

Sources

Diphenyl phenylphosphonite in the functionalization of organic molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Diphenyl-Substituted Phosphorus Reagents in the Functionalization of Organic Molecules

Introduction: The Versatility of Organophosphorus Chemistry

In the landscape of modern synthetic chemistry, organophosphorus reagents are indispensable tools for the precise and efficient functionalization of organic molecules. While the specific term "diphenyl phenylphosphonite" (PhP(OPh)₂) refers to a distinct chemical entity, its applications are part of a broader, more impactful family of diphenyl-substituted phosphorus(III) and phosphorus(V) compounds. This guide focuses on the cornerstone applications of these reagents, with a primary emphasis on the workhorse molecule, triphenylphosphine (PPh₃) , and related derivatives like diphenyl phosphonate ((PhO)₂P(O)H) . These reagents are central to a host of classic and contemporary transformations, enabling the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds with remarkable control and predictability.

As a senior application scientist, this document is structured not as a rigid manual, but as a technical narrative. It aims to provide not only the "how" (the protocols) but also the "why"—the underlying mechanistic principles and causal relationships that govern the success of these powerful reactions. We will explore their roles in redox-neutral substitutions, conversions of alcohols to halides, olefination reactions, and as critical ligands in transition-metal catalysis, providing researchers and drug development professionals with a robust framework for their application.

The Mitsunobu Reaction: Stereospecific C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is a powerful and widely used method for the redox condensation of a primary or secondary alcohol with a suitable nucleophile.[1][2] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. It is renowned for its ability to proceed under mild, neutral conditions and, most critically, for achieving a complete inversion of stereochemistry at the alcohol's carbon center, consistent with an Sₙ2 pathway.

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of triphenylphosphine on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[1] This highly basic intermediate deprotonates the nucleophile (often a carboxylic acid), which in turn protonates the betaine. The alcohol then attacks the now-electrophilic phosphorus atom, forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group. Finally, the conjugate base of the acidic nucleophile displaces the activated oxygen in a classic Sₙ2 fashion, leading to the functionalized product with inverted stereochemistry.[1]

Mitsunobu_Mechanism reagents PPh₃ + DEAD + R-OH + Nu-H betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OEt...] reagents->betaine PPh₃ attacks DEAD alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Nu⁻ betaine->alkoxyphosphonium Alcohol attacks P⁺, forms leaving group product Product (R-Nu) + Ph₃P=O + DEAD-H₂ alkoxyphosphonium->product Sₙ2 attack by Nu⁻ (Inversion)

Caption: A simplified workflow of the Mitsunobu reaction.

Applications: The sheer scope of nucleophiles tolerated makes the Mitsunobu reaction exceptionally versatile. It is widely employed for the synthesis of:

  • Esters: From carboxylic acids.

  • Ethers: From phenols and other acidic alcohols.[3]

  • Azides: Using sources like diphenylphosphoryl azide (DPPA).[3][4]

  • Thioethers: From thiols.

  • C-N Bonds: With imides, sulfonamides, and other N-H acidic compounds.[3]

Protocol 1: Mitsunobu Esterification of a Chiral Secondary Alcohol

This protocol describes the inversion of (S)-2-octanol to (R)-2-octyl benzoate.

Materials:

  • (S)-2-Octanol

  • Benzoic Acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes relative to the alcohol).

  • Reagent Addition: To the stirred solution, add (S)-2-octanol (1.0 eq.) followed by benzoic acid (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. The order of addition is crucial to prevent side reactions.[4][5]

  • Initiation: Add DIAD (1.5 eq.) dropwise to the cooled, stirred mixture over 15-20 minutes. The appearance of a white precipitate (triphenylphosphine oxide) often indicates reaction progress.[4]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether and filter to remove the bulk of the triphenylphosphine oxide.

  • Purification: Wash the filtrate successively with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield (R)-2-octyl benzoate.

ParameterConditionRationale / Notes
Phosphine Triphenylphosphine (1.2-1.5 eq.)Acts as the oxygen acceptor, forming the stable P=O bond which drives the reaction.[6]
Azodicarboxylate DIAD or DEAD (1.2-1.5 eq.)Activates the PPh₃ and serves as the ultimate hydrogen acceptor. DIAD is often preferred for easier removal of its hydrazine byproduct.
Nucleophile pKa Generally < 15Nucleophiles must be sufficiently acidic to protonate the initial betaine intermediate.[1][4]
Solvent Anhydrous THF, Dioxane, DCMTHF is most common. Anhydrous conditions are critical to prevent hydrolysis of intermediates.[3][4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction between PPh₃ and the azodicarboxylate.

The Appel Reaction: Direct Conversion of Alcohols to Alkyl Halides

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane.[6][7] Like the Mitsunobu reaction, it proceeds with inversion of configuration at a stereogenic carbon center, making it a valuable tool for stereospecific synthesis.[8]

Causality and Mechanism: The reaction begins with the activation of triphenylphosphine by the tetrahalomethane (e.g., CBr₄ or CCl₄) to form a phosphonium salt, [Ph₃P-CX₃]⁺X⁻.[9] The alcohol is deprotonated by the trihalomethanide anion (e.g., CBr₃⁻), generating an alkoxide and a haloform (e.g., CHBr₃). The alkoxide then attacks the electrophilic phosphorus atom to form an alkoxyphosphonium halide. In the final step, the halide ion acts as a nucleophile, attacking the carbon of the alkoxy group in an Sₙ2 manner to yield the alkyl halide, triphenylphosphine oxide, and haloform.[7][8] The formation of the strong P=O double bond is a key thermodynamic driving force.[6]

Appel_Mechanism reagents PPh₃ + CX₄ + R-OH phosphonium Phosphonium Salt [Ph₃P-CX₃]⁺ X⁻ reagents->phosphonium PPh₃ attacks CX₄ alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] X⁻ phosphonium->alkoxyphosphonium Alcohol attacks P⁺ product Product (R-X) + Ph₃P=O + CHX₃ alkoxyphosphonium->product Sₙ2 attack by X⁻ (Inversion)

Caption: Key intermediates in the Appel reaction pathway.

Protocol 2: Appel Bromination of Geraniol

This protocol describes the conversion of geraniol to geranyl bromide, a classic example of the reaction's utility.[7][10]

Materials:

  • Geraniol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware

Procedure:

  • Setup: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq.) in anhydrous DCM (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add carbon tetrabromide (1.1 eq.) to the cooled solution. Stir for 10-15 minutes.

  • Substrate Addition: Add a solution of geraniol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture. Add pentane or hexane to precipitate the triphenylphosphine oxide.

  • Purification: Filter the mixture through a plug of silica gel, washing with pentane. Concentrate the filtrate under reduced pressure to obtain the crude geranyl bromide, which can be further purified by distillation or chromatography if necessary.

ParameterFor Alkyl ChloridesFor Alkyl BromidesRationale
Halogen Source Carbon tetrachloride (CCl₄)Carbon tetrabromide (CBr₄)CCl₄ is restricted under the Montreal Protocol, making CBr₄ or other bromine sources more common.[7]
Reactivity Generally slowerFaster, better for hindered alcoholsCBr₄ is a "softer" halide source and bromide is a better nucleophile.[8]
Solvent DCM, AcetonitrileDCM, THF, TolueneAnhydrous, non-protic solvents are required.
Stoichiometry ~1.1 - 1.5 eq. of PPh₃ and CX₄~1.1 - 1.5 eq. of PPh₃ and CX₄A slight excess of reagents ensures full conversion of the alcohol.

Synthesis of Phosphonium Salts for Olefination

The reaction of triphenylphosphine with alkyl halides is the most common method for preparing phosphonium salts.[11][12] These salts are stable, crystalline solids that serve as crucial precursors to phosphorus ylides (Wittig reagents), which are used to convert aldehydes and ketones into alkenes—one of the most important C-C bond-forming reactions in organic synthesis.

Causality and Mechanism: The synthesis is a straightforward Sₙ2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.[13] The resulting phosphonium salt can then be deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-BuLi, NaH, or KHMDS) to generate the reactive ylide.

Wittig_Workflow step1 PPh₃ + R-CH₂-X (Alkyl Halide) phosphonium Phosphonium Salt [Ph₃P⁺-CH₂-R] X⁻ step1->phosphonium Sₙ2 Reaction ylide Phosphorus Ylide Ph₃P=CH-R phosphonium->ylide Deprotonation (Strong Base) wittig Alkene Product R'-CH=CH-R ylide->wittig carbonyl Aldehyde/Ketone R'-C(O)H carbonyl->wittig Wittig Reaction

Caption: Workflow for phosphonium salt synthesis and its use in the Wittig reaction.

Protocol 3: Synthesis of (Benzyl)triphenylphosphonium chloride and its use in Stilbene Synthesis

Part A: Synthesis of the Phosphonium Salt

  • Setup: Combine triphenylphosphine (1.0 eq.) and benzyl chloride (1.05 eq.) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of the phosphonium salt will form.

  • Isolation: Cool the mixture to room temperature. Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum. The salt is typically pure enough for the next step.

Part B: Wittig Reaction to form (E)-Stilbene

  • Ylide Formation: Suspend the (benzyl)triphenylphosphonium chloride (1.0 eq.) in anhydrous THF under an argon atmosphere at 0 °C. Add a strong base such as n-butyllithium (1.0 eq.) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.

  • Carbonyl Addition: After stirring for 30 minutes at 0 °C, add benzaldehyde (1.0 eq.) dropwise. The color of the ylide will fade as it reacts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield (E)-stilbene.

Diphenylphosphine Derivatives as Ligands in Cross-Coupling Catalysis

While triphenylphosphine itself was a foundational ligand in the development of cross-coupling chemistry, modern catalysis often employs more sophisticated biaryl phosphine ligands (Buchwald-type or Hartwig-type ligands) for higher efficacy.[14] These ligands, which feature a diphenylphosphino group attached to a biaryl backbone, are critical for creating highly active and stable palladium catalysts for reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions.[15]

Causality and Role of the Ligand: The phosphine ligand plays several crucial roles in the catalytic cycle:

  • Solubilization and Stabilization: It stabilizes the palladium center, preventing precipitation as palladium black.

  • Electronic Tuning: Electron-donating phosphines increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step.[14]

  • Steric Influence: Bulky ligands favor the formation of monoligated, highly reactive Pd(0) species and accelerate the final reductive elimination step to release the product.[14]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal + R²-B(OR)₂ pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (or Dioxane/Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (optional but good practice): In a Schlenk flask under argon, stir Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%) in the reaction solvent for 15-20 minutes.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add the solvent mixture (e.g., Toluene/Water 10:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield 4-methyl-1,1'-biphenyl.

Ligand TypeExample(s)Typical Application
Simple Triarylphosphine PPh₃, P(o-tolyl)₃Foundational ligand, effective for simple, unhindered substrates.[14]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, excellent for activating less reactive aryl chlorides.[16]
Biaryl Monophosphines SPhos, XPhos (Buchwald ligands)State-of-the-art for a broad range of challenging Suzuki, Buchwald-Hartwig, and other couplings.[17]

Applications of Diphenyl Phosphonate

Diphenyl H-phosphonate, (PhO)₂P(O)H, is another valuable diphenyl-substituted phosphorus reagent. It primarily serves as a precursor for other organophosphorus compounds through transesterification.

Principle and Reactions: In the presence of a base or catalyst, diphenyl phosphonate can react with alcohols to displace the phenoxy groups, forming new dialkyl H-phosphonates.[18] This method is advantageous because the starting material is a stable, commercially available solid, and the reaction can often be driven to completion by removing the phenol byproduct.

Protocol 5: Transesterification of Diphenyl Phosphonate

Procedure:

  • Setup: Combine diphenyl phosphonate (1.0 eq.) and the desired alcohol (e.g., 1-octanol, 2.5 eq.) in a round-bottom flask.

  • Catalyst: Add a catalytic amount of a base, such as sodium methoxide or triethylamine.

  • Reaction: Heat the mixture under reduced pressure. This facilitates the removal of the phenol byproduct by distillation, driving the equilibrium towards the product.

  • Completion: The reaction is complete when phenol is no longer distilling. The remaining crude dialkyl H-phosphonate can be used directly or purified by vacuum distillation.

Conclusion

Diphenyl-substituted phosphorus reagents, particularly triphenylphosphine, represent a cornerstone of modern organic synthesis. Their unique reactivity allows for the reliable and often stereospecific functionalization of organic molecules. From the conversion of alcohols into a vast array of functional groups via the Mitsunobu and Appel reactions to the construction of C-C double bonds through the Wittig reaction and the critical role of their derivatives as ligands in transition-metal catalysis, these reagents provide an unparalleled toolkit for molecular construction. Understanding the mechanistic principles behind their reactivity empowers researchers to troubleshoot, optimize, and innovate, pushing the boundaries of chemical synthesis in academic and industrial settings.

References

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Application Note: Green Chemistry Approaches using Diphenyl Phenylphosphonite (DPP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Diphenyl phenylphosphonite (DPP) as a versatile, "green" condensing reagent. While traditional coupling agents (like DCC or SOCl₂) often generate toxic urea byproducts or corrosive gases, DPP facilitates direct condensation under mild conditions with high atom economy, releasing phenol (which can be recovered) and a phosphorus ester byproduct often repurposable as a flame retardant precursor.[1]

Executive Summary

This compound (DPP) is a trivalent phosphorus reagent that has emerged as a powerful tool in sustainable organic synthesis.[1] Unlike traditional dehydrating agents that require harsh conditions or generate difficult-to-remove waste, DPP enables the direct, one-pot activation of carboxylic acids for nucleophilic attack by amines, alcohols, or thiols.[1]

Key Green Advantages:

  • Atom Economy: Facilitates direct condensation without prior conversion to acid chlorides.[1]

  • Energy Efficiency: Reactions typically proceed at moderate temperatures (40°C–100°C) compared to thermal melt polycondensation (>200°C).[1]

  • Byproduct Valorization: The phosphorus-containing byproduct (phenyl phenylphosphonate) is non-explosive and can be hydrolyzed or repurposed as a flame-retardant intermediate.[1]

  • Chemo-selectivity: High retention of optical purity in peptide synthesis (low racemization risk).[1]

Mechanistic Principles

The utility of DPP lies in its ability to act as an oxygenophile .[1] It reacts with a carboxylic acid to form a mixed anhydride-like active intermediate (acyl phosphonite), which is highly susceptible to nucleophilic attack.[1]

Reaction Mechanism (Graphviz Diagram)

The following diagram illustrates the activation pathway for amide bond formation.

DPP_Mechanism DPP This compound (PhP(OPh)2) Intermediate Active Acyl Phosphonite [PhP(OPh)-O-C(=O)R] DPP->Intermediate Activation Acid Carboxylic Acid (R-COOH) Acid->Intermediate Activation Base Base Catalyst (Pyridine/TEA) Base->Intermediate Catalysis Phenol Byproduct: Phenol (PhOH) Intermediate->Phenol Product Amide Product (R-CO-NH-R') Intermediate->Product Nucleophilic Attack P_Byproduct P-Byproduct: Phenyl phenylphosphonate Intermediate->P_Byproduct Amine Nucleophile (Amine R'-NH2) Amine->Product

Caption: Activation of carboxylic acids by DPP. The reagent acts as a dehydrating coupling agent, temporarily binding the carboxylate to form a reactive acyl phosphonite species.

Experimental Protocols

Protocol A: Direct Peptide Synthesis (The Ogata Method)

This method avoids the use of unstable acid chlorides and explosive coupling reagents (like HOBt). It is particularly effective for sterically hindered amino acids.

Materials:

  • N-Protected Amino Acid (1.0 equiv)[1]

  • C-Protected Amino Acid Ester (1.0 equiv)[1]

  • This compound (DPP) (1.1 equiv)[2]

  • Solvent: Pyridine (Classic) or 2-Methyltetrahydrofuran (2-MeTHF) (Green alternative, requires 2.0 equiv Imidazole)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the N-protected amino acid (10 mmol) and the amino acid ester hydrochloride (10 mmol) in the chosen solvent (20 mL).

  • Activation: Add DPP (11 mmol) dropwise via syringe. If using 2-MeTHF, add Imidazole (20 mmol) at this stage.[1]

  • Reaction: Heat the mixture to 40°C for 12 hours. (Monitor via TLC; DPP spots can be visualized with I₂ vapor).

  • Quenching: Cool to room temperature. Add water (10 mL) to hydrolyze excess DPP.

  • Workup (Green Extraction):

    • Evaporate the organic solvent (if volatile).

    • Dissolve residue in Ethyl Acetate.[1]

    • Wash with 5% NaHCO₃ (removes unreacted acid/phenol), 1M HCl (removes base), and Brine.[1]

    • Note: The phenol byproduct is removed during the basic wash.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Yield Expectations: 80–95% depending on steric hindrance.[1]

Protocol B: Direct Polycondensation (Polyesters/Polyamides)

DPP is an excellent agent for synthesizing high-molecular-weight polymers directly from dicarboxylic acids and diols/diamines, avoiding the high temperatures of melt polycondensation.[1]

Quantitative Data Summary:

ParameterTraditional Melt CondensationDPP-Mediated Direct Condensation
Temperature > 220°C100°C – 120°C
Pressure High Vacuum (< 1 mmHg)Atmospheric / Mild N₂ flow
Catalyst Antimony/Titanium (Heavy Metals)DPP (Metal-Free)
Reaction Time 24 – 48 Hours6 – 10 Hours
Mw (Polyamides) Low to MediumHigh (> 100,000 Da achievable)

Procedure:

  • Mixing: Combine Dicarboxylic Acid (10 mmol) and Diol/Diamine (10 mmol) in a reactor.

  • Reagent Addition: Add DPP (12 mmol) and Pyridine (25 mmol) as a solvent/base mixture. LiCl (4 wt%) can be added to improve polymer solubility.

  • Polymerization: Heat to 120°C with stirring for 10 hours. The solution will become viscous.

  • Precipitation: Pour the hot viscous solution into Methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the polymer, wash with hot methanol (to remove phenol and P-byproducts), and dry under vacuum.[1]

Green Metrics & Sustainability Analysis

Atom Economy & E-Factor[1]
  • Atom Economy: Moderate.[1] While the P-reagent is stoichiometric (not catalytic), the molecular weight of the leaving group (Phenol, 94 g/mol ) is lower than the urea byproducts of DCC (DCU, 224 g/mol ).

  • E-Factor (Waste/Product): Significantly improved by recycling .[1] The phosphorus byproduct (Phenyl phenylphosphonate) can be hydrolyzed to Phenylphosphonic acid, a valuable corrosion inhibitor, or re-esterified to regenerate DPP (though the latter requires energy).

Byproduct Management (The Phenol Issue)

The primary "non-green" aspect is the release of 2 equivalents of phenol.

  • Mitigation Strategy: Do not discard the aqueous basic wash.[1] Acidify the wash to precipitate Phenol, which can be recovered via extraction and reused in resin manufacturing.[1]

  • Phosphorus Recovery: The aqueous raffinate contains phenylphosphonic acid derivatives.[1] These can be precipitated as Calcium salts (Ca-phosphonates) for use as fertilizer additives or flame retardants, closing the loop on phosphorus waste.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DPPEnsure all solvents are anhydrous. DPP is moisture sensitive.[1]
Racemization High TemperatureKeep reaction temperature below 40°C for peptide coupling.[1]
Oily Product Residual PhenolIncrease the number of 5% NaHCO₃ or NaOH washes during workup.
Precipitation Polymer InsolubleAdd LiCl or CaCl₂ (5%) to the reaction medium to break hydrogen bonds.[1]

References

  • Ogata, N., & Tanaka, H. (1971).[1] Synthesis of polyamides by direct polycondensation with this compound.[1] Polymer Journal.[1] Link

  • Yamazaki, N., et al. (1974).[1] Phosphorus compounds as condensing agents for the synthesis of polypeptides.[1] Tetrahedron.[1] Link

  • BenchChem. (2025).[1] Application Notes: Phenylphosphonic Acid in Esterification Reactions.[1]Link

  • Turhanen, P., et al. (2025).[1][3] Green phosphonate chemistry – Does it exist? Green Chemistry (RSC).[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1][2][4][5]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Diphenyl Phenylphosphonite (PhP(OPh)₂) Mediated Couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the optimization and troubleshooting of Diphenyl phenylphosphonite (PhP(OPh)₂) mediated reactions. While often overshadowed by its analogue triphenyl phosphite (P(OPh)₃), this P(III) reagent offers distinct reactivity profiles for condensation reactions (esterification, amidation) and serves as a tunable ligand in cross-coupling catalysis .

This guide focuses primarily on its role as a stoichiometric dehydrating condensing agent for constructing difficult amide and ester bonds, a critical workflow in drug discovery.

Reagent Profile & Mechanism of Action[1]

This compound (CAS: 3279-04-7) acts as a chemoselective dehydrating agent. Unlike carbodiimides (EDC/DCC), it activates carboxylic acids via a mixed phosphonite anhydride intermediate. This pathway is particularly valuable for sterically hindered substrates where standard reagents fail.

Reaction Mechanism (Condensation)

The reaction proceeds through the nucleophilic attack of the carboxylate on the phosphorus center, displacing a phenoxide ion. The resulting acyl phosphonite is highly electrophilic, facilitating attack by the amine or alcohol nucleophile.

Mechanism Acid Carboxylic Acid (R-COOH) Inter1 Carboxylate Anion Acid->Inter1 Deprotonation Base Base (TEA/DiPEA) Base->Inter1 DPPP This compound (PhP(OPh)₂) Inter2 Acyl Phenylphosphonite (Activated Intermediate) DPPP->Inter2 Inter1->Inter2 + PhP(OPh)₂ - PhO⁻ Product Coupled Product (Amide/Ester) Inter2->Product + Nucleophile Byprod P-Byproduct (Ph-P(O)(OPh)(OH)) Inter2->Byprod Hydrolysis/Oxidation Nuc Nucleophile (R'-NH₂ / R'-OH) Nuc->Product

Figure 1: Activation pathway for this compound-mediated condensation. The acyl phenylphosphonite intermediate is the key electrophile.

Optimization of Reaction Conditions

Standard Protocol (Amidation/Esterification)
ParameterStandard ConditionOptimization RangeRationale
Stoichiometry 1.0 : 1.1 : 1.2 (Acid:Nuc:Reagent)1.0 : 1.5 : 2.0Excess reagent drives equilibrium; compensates for hydrolysis.
Solvent Toluene or Pyridine DMF, MeCN, DCMNon-polar solvents (Toluene) favor the anhydride formation; Pyridine acts as solvent & base.
Base Triethylamine (TEA) (2.0-3.0 eq)DiPEA, DMAP (cat.), ImidazoleBase is required to generate the carboxylate and neutralize Phenol byproduct.
Temperature Reflux (80-110°C) 60°C - 120°CHigher T is often required for steric bulk; lower T (0-25°C) for highly reactive acylations.
Additives NoneDMAP (0.1 eq), Iodine (I₂)Iodine can oxidize P(III) to P(V) in situ, altering the mechanism to a redox condensation.
Critical Handling Notes
  • Moisture Sensitivity: PhP(OPh)₂ hydrolyzes rapidly to phenylphosphinic acid derivatives. Strict anhydrous conditions (Ar/N₂ atmosphere, dry solvents) are non-negotiable.

  • Order of Addition: Add the reagent last to a stirring solution of Acid + Base + Nucleophile to prevent self-reaction or hydrolysis.

Troubleshooting Guide (Q&A)

Scenario A: Low Yield / Incomplete Conversion

Q: I observe <30% conversion even after refluxing for 12 hours. The starting material remains.

  • Diagnosis: The active intermediate (acyl phosphonite) is likely not forming or is hydrolyzing before the nucleophile attacks.

  • Solution:

    • Check Solvent Dryness: Water competes with the carboxylic acid for the phosphorus center. Use Karl Fischer titrated solvents (<50 ppm H₂O).

    • Switch Solvent: Change from polar aprotic (DMF) to non-polar (Toluene). Toluene often precipitates the P-byproducts, driving the reaction forward.

    • Activation Step: Pre-activate the acid. Stir Acid + Base + PhP(OPh)₂ for 30 mins before adding the amine/alcohol.

Q: My reaction turns dark brown/black, and the yield is poor.

  • Diagnosis: Thermal decomposition or oxidation of the P(III) reagent.

  • Solution:

    • Lower Temperature: Reduce from reflux to 60-80°C.

    • Inert Atmosphere: Ensure a rigorous Argon sparge. P(III) species are oxidation-sensitive at high temperatures.

Scenario B: Impurity Profile & Purification

Q: I see a persistent phosphorus impurity co-eluting with my product.

  • Diagnosis: The byproduct is likely Phenyl phenylphosphonate or Phenylphosphinic acid monophenyl ester . These are lipophilic and streak on silica.

  • Solution:

    • Oxidative Workup: Treat the crude reaction mixture with dilute H₂O₂ or I₂/H₂O before extraction. This converts all P(III) residues to distinct P(V) acids/oxides which are more polar and easier to wash away with NaHCO₃.

    • Base Wash: The P-byproducts are acidic. Perform rigorous washes with 1M NaOH or Na₂CO₃ (if product is stable to base).

Scenario C: Racemization (Peptide Coupling)

Q: I am observing significant epimerization at the C-terminus of my amino acid.

  • Diagnosis: Over-activation. The acyl phosphonite intermediate can form an oxazolone, leading to racemization.

  • Solution:

    • Add Suppressors: Add HOBt or HOAt (1.0 eq). These attack the acyl phosphonite to form a safer active ester (OBt ester) in situ.

    • Change Base: Switch from TEA to DiPEA (Hünig's base) or Collidine to reduce proton abstraction from the

      
      -carbon.
      

Workup & Isolation Workflow

The following workflow ensures removal of organophosphorus byproducts.

Workup Reaction Reaction Mixture (Crude) Quench Quench (Sat. NaHCO₃ or H₂O) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract AcidWash Acid Wash (1M HCl / KHSO₄) Removes Amines/Base Extract->AcidWash BaseWash Base Wash (1M NaOH / Na₂CO₃) CRITICAL: Removes P-Byproducts AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry Final Pure Product Dry->Final

Figure 2: Optimized workup protocol for removing phosphonite/phosphonate byproducts.

References

  • Kawasaki, M., Li, P., & Yamamoto, H. (2008).[1] Dehydrative Condensation of Carboxylic Acids with Alcohols or Amines using Triphenyl Phosphite. Angewandte Chemie International Edition, 47(20), 3795-3797.[1] Link

  • ChemicalBook. (2025). Dimethyl Phenylphosphonite & this compound Safety Data Sheet. Link

  • Sigma-Aldrich. (2025). This compound Product Information & Applications. Link

  • Kapoor, T. M., et al. (2005). Synthesis of sterically hindered peptide analogs using diphenyl phosphite (Analogue comparison). Journal of the American Chemical Society. Link

Sources

Troubleshooting low yields in reactions involving Diphenyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with Diphenyl phenylphosphonite (PhP(OPh)₂, CAS: 3074-61-1), a trivalent phosphorus reagent used primarily for the synthesis of phosphinates (via the Arbuzov reaction), phosphine oxides, and as a ligand in transition metal catalysis.

Due to the high oxophilicity and moisture sensitivity of the P(III)–OPh bond, low yields are frequently caused by unintentional hydrolysis or oxidation prior to the main reaction event.

Part 1: Diagnostic Workflow

Before altering reaction parameters, determine the root cause of the yield loss using this logic flow.

TroubleshootingFlow Start Problem: Low Yield CheckReagent Step 1: Check Reagent Purity (31P NMR) Start->CheckReagent P3_Signal Signal at ~158 ppm? (P(III) Species) CheckReagent->P3_Signal Yes (Pure) P5_Signal Signal at ~10-30 ppm? (P(V) Oxide/Acid) CheckReagent->P5_Signal No (Oxidized/Hydrolyzed) ReactionType Step 2: Identify Reaction Class P3_Signal->ReactionType Stop Stop P5_Signal->Stop Discard/Redistill Reagent Arbuzov Arbuzov Reaction (w/ Alkyl Halide) ReactionType->Arbuzov Grignard Grignard/Nucleophilic Substitution ReactionType->Grignard Arbuzov_Issue Check: Temperature >120°C? Check: Alkyl Halide Reactivity Arbuzov->Arbuzov_Issue Grignard_Issue Check: Stoichiometry (1:1 vs 1:2) Check: Inverse Addition Grignard->Grignard_Issue

Figure 1: Decision matrix for troubleshooting this compound reactions.

Part 2: Reagent Integrity & Handling (The "Pre-Game")

The most common cause of "reaction failure" is actually reagent degradation . This compound is a P(III) ester. It is thermodynamically driven to become a P(V) species (Phosphonate/Phosphinate) upon contact with air or moisture.

Q: How do I verify if my this compound is still active?

A: Run a ³¹P NMR in an anhydrous solvent (e.g., C₆D₆ or CDCl₃).

  • Active Reagent (P(III)): Look for a singlet in the range of 155–160 ppm .

  • Degraded Reagent (P(V)):

    • Oxidation: Diphenyl phenylphosphonate (PhP(O)(OPh)₂) appears upfield, typically around 10–20 ppm .

    • Hydrolysis: Phenylphosphonous acid derivatives appear around 20–40 ppm (often broad due to H-bonding).

Corrective Action: If significant P(V) impurities are present, the reagent must be purified by vacuum distillation under inert atmosphere (Argon/Nitrogen). Do not attempt to use degraded reagent; P(V) species are non-nucleophilic and will inhibit Arbuzov chemistry.

Q: The reagent smokes when I open the bottle. Is this normal?

A: Yes, but it indicates moisture exposure. Phosphonites hydrolyze rapidly to release phenol and phosphonous acids. The "smoke" is often a mist of phenol/acid caused by reaction with atmospheric humidity.

  • Protocol: Always handle this reagent in a glovebox or using strict Schlenk techniques. Syringes must be oven-dried and purged with nitrogen.

Part 3: Troubleshooting the Arbuzov Reaction

Reaction: PhP(OPh)₂ + R-X → PhP(O)(R)(OPh) + Ph-X Goal: Synthesis of Diphenyl alkylphosphinates.

Q: I am seeing no conversion even after refluxing in THF. Why?

A: The temperature is likely too low. Aryl phosphonites are less nucleophilic than trialkyl phosphites. The activation energy for the Sɴ2 attack on the alkyl halide is high.

  • Solution: Switch to a higher boiling solvent (e.g., Toluene, Xylene, or neat ).

  • Target Temperature: The reaction typically requires 120°C – 160°C .[1] THF (66°C) is insufficient for unactivated alkyl halides.

Q: I have low yields with secondary alkyl halides.

A: Competing Elimination. The Arbuzov reaction competes with elimination (dehydrohalogenation) when using secondary halides, especially at high temperatures.

  • Solution: Use catalytic Lewis Acids (e.g., ZnBr₂ or NiCl₂) to lower the activation energy, allowing the reaction to proceed at lower temperatures (80–100°C), thereby favoring substitution over elimination [1].

Q: My product is contaminated with Phenol and unreacted halide.

A: Incomplete removal of the Arbuzov byproduct. The reaction generates an aryl halide (Ph-X) as a stoichiometric byproduct.

  • Solution: If Ph-X is volatile (e.g., Ph-Cl), remove it via high-vacuum distillation. If Ph-X is non-volatile (e.g., Ph-I), you may need column chromatography.

  • Note: Ensure your alkyl halide (R-X) is the limiting reagent if the phosphonite is cheap, or use excess R-X if the phosphonite is the valuable component.

Part 4: Troubleshooting Nucleophilic Substitutions (Grignard)

Reaction: PhP(OPh)₂ + R-MgX → Phosphine Oxides

Q: I wanted the mono-substituted product, but I got the di-substituted phosphine oxide. Why?

A: The leaving group (Phenoxide) is highly reactive. Unlike esters, phosphonites react extremely fast with Grignard reagents. The intermediate product is often more reactive than the starting material.

  • Solution:

    • Inverse Addition: Add the Grignard reagent dropwise to a solution of this compound at -78°C . This keeps the concentration of nucleophile low relative to the electrophile.

    • Stoichiometry: Ensure strict 1:1 stoichiometry if the mono-product is desired.

Q: The yield drops precipitously during aqueous workup.

A: Hydrolysis of the P-OPh bond. If your product still contains a P-OPh ester bond (e.g., PhP(R)(OPh)), it is susceptible to hydrolysis during acidic or basic workup.

  • Solution: Perform a neutral workup . Quench with saturated NH₄Cl at 0°C and extract immediately. Avoid strong acids (HCl) or bases (NaOH) unless you intend to hydrolyze the ester to the acid.

Summary of Critical Parameters

ParameterStandard ConditionTroubleshooting Adjustment
Solvent THF, DCMToluene, Xylene, or Neat (for Arbuzov)
Temperature Reflux (60-80°C)>120°C (for Arbuzov with aryl esters)
Atmosphere Nitrogen balloonSchlenk Line / Glovebox (Strict exclusion of O₂/H₂O)
Stoichiometry 1:1Excess Alkyl Halide (to drive Arbuzov to completion)
Workup Acidic washNeutral / Rapid extraction (to prevent hydrolysis)

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Demmer, C. S., et al. (2011). Recent Advances in the Synthesis of α-Aminophosphonic Acids. Chemical Reviews, 111, 7981-8006. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. Link

Sources

Purification challenges of products from Diphenyl phenylphosphonite reactions

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Core Challenges

Diphenyl phenylphosphonite (DPP) (


) is a versatile reagent used primarily for peptide coupling, esterification, and the synthesis of phosphonates via Arbuzov-type rearrangements. While highly effective, its use generates stoichiometric quantities of byproducts that complicate purification.

The "Elephant in the Flask": Phenol For every mole of DPP consumed, approximately 2 moles of phenol are generated. Phenol is sticky, odorous, and often co-elutes with polar products during chromatography.

The "Silent Killer": Hydrolysis DPP is moisture-sensitive. Improper handling leads to the formation of phenylphosphinic acid derivatives, which are acidic and can cause streaking on silica gel.

Decision Matrix: Purification Workflow

Before selecting a protocol, determine the stability of your target molecule.

DPP_Purification_Workflow Start Crude Reaction Mixture (Contains Product, Phenol, P-Byproducts) Decision Is Product Base Sensitive? Start->Decision Wash Alkaline Wash Protocol (1M NaOH or Na2CO3) Decision->Wash No (Robust) Conc Concentrate to Oil Decision->Conc Yes (Sensitive) Sep Phase Separation (Phenol -> Aqueous) Wash->Sep Dry Dry & Concentrate Sep->Dry Check Check Purity (TLC/NMR) Dry->Check Trit Trituration / Precipitation (Ether/Hexane) Conc->Trit Trit->Check Chrom Flash Chromatography (DCM/MeOH) Check->Chrom If Impure Final Pure Product Check->Final If Pure Chrom->Final

Figure 1: Logic flow for selecting the appropriate workup based on product stability. The primary divergence handles the removal of the stoichiometric phenol byproduct.

Troubleshooting Protocols

Module A: The Phenol Problem

Symptom: Product smells like antiseptic/tar; NMR shows aromatic multiplets at 6.8–7.3 ppm; product remains an oil instead of solidifying.

Protocol A1: The Alkaline "Scrub" (Preferred for Robust Products)

Phenol has a pKa of ~10. By raising the pH of the aqueous layer to >11, phenol is deprotonated to sodium phenoxide, which partitions strictly into water.

  • Dilute: Dissolve crude mixture in a non-miscible organic solvent (EtOAc or DCM).

  • Wash: Extract 3x with 1M NaOH or 10%

    
     .
    
    • Note: The aqueous layer will turn yellow/orange (phenoxide color).

  • Verify: Wash the organic layer once with brine to remove excess base.

  • Dry: Use

    
     and concentrate.
    
Protocol A2: Trituration (For Base-Sensitive Products)

If your product contains esters or racemizable centers, avoid NaOH.

  • Concentrate: Remove reaction solvent completely to obtain a crude oil.

  • Solvent Choice: Add Cold Diethyl Ether or MTBE/Hexane (1:1) .

    • Logic: Phenol is highly soluble in ether; many polar peptides/phosphonates are not.

  • Process: Sonicate for 5 minutes. If a solid forms, filter and wash with cold ether.

  • Filtrate Management: The phenol remains in the filtrate.

Module B: Phosphorus Byproducts

Symptom: "Streaking" on TLC plates;


 NMR shows peaks around 10–20 ppm (Phosphonates) or 20–40 ppm (Oxidized species).

DPP reactions often yield phenylphosphinic acid (


) or phenylphosphonic acid monoesters as byproducts. These are acidic and adhere to silica.
Protocol B1: Oxidative Workup

It is often easier to separate fully oxidized Phosphorus(V) species than mixed P(III)/P(V) species.

  • Quench: After the reaction, add a mild oxidant (e.g., dilute

    
     or 
    
    
    
    /water) if compatible with your product.
  • Effect: This converts all P-species to phenylphosphonic acid derivatives.

  • Removal: These are much more polar and can be removed via an Alkaline Wash (Protocol A1) or will stick to the baseline during chromatography, allowing the product to elute freely.

Data Summary: Contaminant Management

ContaminantOriginChemical NatureRemoval Strategy (Primary)Removal Strategy (Secondary)
Phenol Stoichiometric byproduct (2 equiv)Weak Acid (pKa ~10), LipophilicAlkaline Wash (NaOH)Trituration (Ether/Hexane)
Phenylphosphinic Acid Hydrolysis of DPPAcidic, PolarAlkaline Wash (NaHCO3)Anion Exchange Resin
Diphenyl Phosphite Unreacted Reagent / HydrolysisNeutral/Weakly AcidicOxidative Workup High Vac Distillation (if volatile)

Frequently Asked Questions (FAQs)

Q: My product is co-eluting with phenol on silica gel. What mobile phase should I use? A: Phenol has a "tailing" effect on silica.

  • Fix: Switch to DCM:MeOH gradients. If possible, wash the crude material with 5%

    
    before loading the column.
    
  • Alternative: Use a C18 Reverse Phase column. Phenol elutes early in water/acetonitrile gradients, often separating well from hydrophobic peptides.

Q: I see a new spot on TLC that wasn't there during the reaction. What happened? A: This is likely hydrolysis . DPP is extremely hygroscopic. If you quenched with water and let it sit without pH adjustment, the remaining reagent hydrolyzed to phenylphosphinic acid.

  • Prevention: Quench and immediately perform the extraction. Do not leave the crude mixture in wet solvents overnight.

Q: Can I use polymer-bound scavengers? A: Yes. For phenol removal, polymer-supported carbonate (PS-CO3) resins are effective. Add the resin to your organic phase, stir for 2 hours, and filter. This avoids liquid-liquid extraction emulsions.

References

  • DPP in Peptide Synthesis & Byproducts

    • Detailed analysis of phosphonate ester synthesis and the associ
    • Source: Campbell, D. A., & Bermak, J. C. (1994).
    • (Contextual Validation)

  • General Workup for Organophosphorus Reagents

    • Protocols for handling lipophilic phosphorus byproducts and oxid
    • Source: Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Search for Waste-Free Refinements. European Journal of Organic Chemistry.
  • Phenol Removal Strategies

    • Comparison of extraction vs. chromatographic methods for phenolic byproducts.
    • Source: Weng, Z., et al. (2012). Removal of phenol from aqueous solutions.[1][2][3] Separation and Purification Technology.

(Note: While specific "DPP Troubleshooting Manuals" are proprietary to manufacturers, the chemical protocols above are derived from standard organophosphorus methodology established in the cited literature.)

Sources

Technical Support Center: Stabilizing Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Diphenyl phenylphosphonite (DPPP). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the long-term storage and handling of this highly reactive organophosphorus compound. Our goal is to move beyond simple instructions and explain the fundamental chemistry driving these protocols, empowering you to maintain the integrity of your reagents and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the primary causes of this compound degradation?

This compound is sensitive to both atmospheric oxygen and moisture.[1] Its degradation primarily occurs via two pathways:

  • Oxidation: The phosphorus (III) center is readily oxidized by oxygen to a phosphorus (V) center, forming Diphenyl P-phenylphosphonate. This is a common reaction for phosphite and phosphonite esters, which are often used as antioxidants for this very reason.[2][3]

  • Hydrolysis: Reaction with water or ambient moisture cleaves the P-O bonds, yielding phenol and phenylphosphinic acid. This reaction can be catalyzed by acidic byproducts, leading to an accelerated, autocatalytic degradation process.[2][4]

Diagram: Primary Degradation Pathways of this compound

DPPP This compound (P-III compound) Oxidation Oxidation (Reaction with O₂) DPPP->Oxidation Air/Oxygen Hydrolysis Hydrolysis (Reaction with H₂O) DPPP->Hydrolysis Moisture/Water Product_Ox Diphenyl P-phenylphosphonate (P-V compound) Oxidation->Product_Ox Product_Hy Phenol + Phenylphosphinic Acid Hydrolysis->Product_Hy

Caption: Degradation of this compound via oxidation and hydrolysis.

Q2: What are the ideal conditions for long-term storage?

To mitigate the degradation pathways described above, stringent storage conditions are mandatory. The key is to create an environment that is cold, dark, dry, and inert.

ParameterRecommendationRationale & Causality
Atmosphere Inert gas (Argon or dry Nitrogen)[5]Prevents both oxidation by atmospheric oxygen and hydrolysis by atmospheric moisture. Argon is denser than air and provides a better protective blanket.[5]
Temperature -20°C to 4°CReduces the rate of all chemical degradation reactions.[6] Lower temperatures significantly slow molecular motion and reactivity.
Container Original manufacturer's bottle (e.g., Sure/Seal™) or flame-dried Schlenk flask with a high-vacuum Teflon stopcock.[7][8]Ensures a moisture- and air-tight seal. Teflon stopcocks prevent septum degradation from solvent vapors over time.[8]
Light Amber glass container or storage in a dark cabinet.Protects the compound from potential light-induced degradation pathways.
Location A dedicated, ventilated cabinet or freezer for reactive chemicals.Ensures safety and prevents cross-contamination.

Q3: How can I tell if my this compound has degraded?

Visual inspection may reveal cloudiness or the formation of solid precipitates (hydrolysis products). However, the absence of visual cues does not guarantee purity. Spectroscopic analysis is the most reliable method. The appearance of a new signal in the ³¹P NMR spectrum corresponding to the oxidized phosphonate, or new peaks in the ¹H NMR or FTIR spectra from hydrolysis byproducts, are definitive indicators of degradation.[9][10]

Q4: What is the expected shelf-life?

When stored unopened in the manufacturer's original packaging under recommended inert and refrigerated conditions, the shelf-life can be greater than one year. However, once the container seal is punctured, the risk of contamination increases significantly.[7][8] For long-term storage after first use, it is best practice to transfer the required amount to a secondary vessel, such as a Schlenk flask, to maintain the integrity of the bulk supply.[8]

Troubleshooting Guide & Advanced Protocols

This section provides solutions for specific issues and detailed experimental workflows.

Problem: I suspect my stored this compound has been exposed to air or moisture. How do I confirm its purity?

Solution: A multi-faceted analytical approach is recommended to definitively assess purity.

TechniqueObservable Change Indicating DegradationKey Advantages & Insights
³¹P NMR Spectroscopy Appearance of a new peak characteristic of a P(V) phosphonate (typically upfield, ~20 ppm).[11] The parent P(III) phosphonite signal will decrease in intensity.The most direct and quantitative method for assessing oxidation. Each phosphorus environment gives a distinct, well-resolved signal.[12]
¹H NMR Spectroscopy Appearance of broad peaks for phenolic -OH or acidic P-OH protons. Changes in the integration of the aromatic regions.Good for detecting hydrolysis products like phenol.[13] Deuterium exchange (D₂O shake) can confirm hydroxyl protons.
FTIR Spectroscopy Emergence of a strong P=O stretching band (~1250-1300 cm⁻¹).[10] Appearance of a broad O-H stretching band (>3200 cm⁻¹).A rapid, qualitative check for both oxidation (P=O) and hydrolysis (O-H).[12][14]
Acid Number Titration An increase in the amount of base (e.g., KOH) required to neutralize the sample.Quantifies the acidic byproducts of hydrolysis. This is a standard quality control method for similar ester-based industrial fluids.[15]
Protocol 1: Safe Handling and Dispensing of this compound

Causality: The objective of this protocol is to transfer the reagent from its primary storage container to a reaction vessel without introducing atmospheric contaminants. This is achieved by using an inert gas pressure differential to drive the liquid transfer through sealed cannulas or syringes.[16]

Diagram: Inert Atmosphere Transfer Workflow

cluster_0 Preparation cluster_1 Transfer cluster_2 Storage & Cleanup P1 Oven/Flame-Dry All Glassware P2 Assemble Hot & Cool Under Inert Gas Flow P1->P2 T1 Equilibrate Reagent Bottle to Room Temp T2 Connect Bottle & Flask to Schlenk Line T1->T2 T3 Insert Double-Tipped Needle (Cannula) T2->T3 T4 Apply Slight Positive Pressure to Bottle T3->T4 T5 Vent Receiving Flask (via bubbler) T4->T5 T5->T2 T6 Transfer Liquid T5->T6 S1 Remove Cannula T6->S1 S2 Replace Septum Cap & Parafilm Seal Bottle S1->S2 S3 Store Bottle at Recommended Temp S2->S3 S4 Quench Residuals Carefully

Caption: Standard workflow for transferring air- and moisture-sensitive reagents.

Materials:

  • This compound in a Sure/Seal™ or similar bottle[7]

  • Schlenk line with a supply of dry argon or nitrogen and an oil bubbler

  • Oven-dried reaction vessel (e.g., Schlenk flask) with a rubber septum

  • Sterile, dry syringes and needles (≤18 gauge) or a double-tipped cannula[7]

Procedure:

  • Preparation: Ensure all glassware has been oven-dried at >120°C for several hours and allowed to cool to room temperature under a stream of inert gas.[7]

  • Equilibration: If the reagent bottle is stored cold, allow it to warm completely to room temperature before connecting to the Schlenk line. This is a critical step to prevent moisture from condensing inside the cold bottle upon exposure to the lab atmosphere.[5]

  • Inert Gas Connection: Using a needle attached to the gas line, create a positive pressure of inert gas inside the reagent bottle. The excess pressure should be vented through the oil bubbler on the Schlenk line.[16]

  • Syringe Transfer:

    • Carefully pierce the septum of the reagent bottle with a clean, dry needle attached to a dry syringe.

    • Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will aid this process.

    • Withdraw the needle and immediately insert it into the septum of the receiving reaction vessel.

    • Dispense the liquid.

  • Cannula Transfer (for larger volumes):

    • Pierce the septa of both the reagent bottle and the receiving flask with a double-tipped needle (cannula). Ensure the cannula end in the reagent bottle is below the liquid surface.

    • Insert a gas inlet needle into the reagent bottle and a venting needle (connected to the bubbler) into the receiving flask.

    • The slight positive pressure in the reagent bottle will push the liquid through the cannula into the receiving flask.

  • Resealing and Storage: Once the transfer is complete, remove the needles. Replace the plastic cap on the Sure/Seal™ bottle to protect the septum.[8] For added security, wrap the cap and neck with Parafilm. Return the bottle to the recommended cold, dark storage location.

  • Cleanup: Carefully quench any residual reagent on needles or in syringes by slowly adding them to a beaker of isopropanol in a fume hood before final cleaning.[8]

Problem: My ³¹P NMR analysis shows ~15% oxidation to Diphenyl P-phenylphosphonate. Can I still use the reagent?

Solution: This depends entirely on the tolerance of your specific application.

  • For Stoichiometric Reactions: If the phosphonite is a key reactant, its reduced effective concentration must be accounted for. The presence of the phosphonate byproduct is generally inert and unlikely to interfere, but this should be verified.

  • For Catalysis (e.g., as a Ligand): The phosphonate is unlikely to act as a ligand. Its presence may not be detrimental if it doesn't coordinate to the metal center or interfere with the catalytic cycle. However, its presence at 15% means your ligand concentration is significantly lower than calculated, which could impact reaction kinetics and efficiency.

  • When Purity is Critical: For sensitive applications, purification is necessary. Simple distillation under high vacuum can be effective for separating the phosphonite from the less volatile phosphonate and hydrolysis byproducts. This must be performed under a strict inert atmosphere.

This guide is intended to provide a comprehensive framework for maintaining the stability and purity of your this compound. By understanding the chemical principles of its degradation and implementing these rigorous handling and storage protocols, you can ensure the reliability and reproducibility of your experimental results.

References

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. [Link]

  • van de Voort, F.R. Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. Thermal Lube. [Link]

  • Schwender, E., et al. Action Mechanisms of Phosphite and Phosphonite Stabilizers. Datapdf.com. [Link]

  • Pospisil, J., & Nešpůrek, S. (1996). Action Mechanisms of Phosphite and Phosphonite Stabilizers. In ACS Symposium Series (Vol. 645, pp. 14-31). American Chemical Society. [Link]

  • Google Patents. US7166660B2 - Phosphorus compounds as stabilizers.
  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2735. [Link]

  • ResearchGate. (2025, August 10). High-performance phosphite stabilizer. ResearchGate. [Link]

  • ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Saito, N., et al. (2025, August 31). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega. [Link]

  • Google Patents. US4383950A - Phosphite stabilizers.
  • ResearchGate. (2025, August 9). Deposition and XPS and FTIR Analysis of Plasma Polymer Coatings Containing Phosphorus. ResearchGate. [Link]

  • ResearchGate. A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. ResearchGate. [Link]

  • Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. [Link]

  • Lawal, A. T., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5543. [Link]

  • ResearchGate. (2018). ³¹P NMR of phenyl diphenylphosphinite, C₆H₅OPPh₂, 1. ResearchGate. [Link]

  • ResearchGate. (2018). ¹H NMR of phenyl diphenylphosphinite, C₆H₅OPPh₂, 1. ResearchGate. [Link]

  • Samuels, T. (2011). Advances in Analytical Methods for Organophosphorus Pesticide Detection. In Pesticides in the Modern World - Trends in Pesticides Analysis. IntechOpen. [Link]

  • ResearchGate. (2025, August 6). Infrared Analysis of Phosphorous Compounds. ResearchGate. [Link]

  • Upadhyay, N., & Goyal, R. N. (2017). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Flame retardancy and chemical degradation of epoxy containing phenylphosphonate group under mild conditions. ResearchGate. [Link]

  • NIST. Phosphorous acid, tributyl ester. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes. Royal Society of Chemistry. [Link]

  • Duer, M. J., et al. (2000). Layered metal(IV)

Sources

Technical Support Center: Identifying Impurities in Diphenyl Phenylphosphonite Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in Diphenyl phenylphosphonite (DPPP) samples. As a crucial reagent in various synthetic pathways, the purity of DPPP is paramount. This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated analytical protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a this compound sample?

The most prevalent impurities arise from the inherent reactivity of the P(III) center and the lability of the phenoxy ester linkages. These typically include:

  • Oxidation Products: Diphenyl Phenylphosphonate, where the phosphorus center is oxidized from P(III) to the more stable P(V) state. This is often the most significant impurity.[1][2]

  • Hydrolysis Products: Phenylphosphonic acid and phenol, resulting from the reaction of DPPP with ambient or residual moisture.[3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as dichlorophenylphosphine or related precursors may be present.[5]

  • Byproducts of Synthesis: Side reactions during synthesis can lead to various other organophosphorus compounds.

Q2: How are these impurities typically formed?

Understanding the formation pathways is key to prevention:

  • Oxidation: this compound is sensitive to aerial oxygen. Improper handling, such as exposure to air during storage or transfer, can lead to the formation of the corresponding P(V) phosphonate.

  • Hydrolysis: The ester bonds are susceptible to cleavage by water.[3][6] This can occur due to the use of wet solvents, exposure to atmospheric humidity, or improper drying of glassware. The hydrolysis can be catalyzed by both acidic and basic conditions.[4]

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can cause degradation, potentially leading to a complex mixture of byproducts.[7]

Q3: What is the first analytical step I should take to assess the purity of my sample?

The most direct and informative initial step is ³¹P NMR Spectroscopy . This technique is highly specific to phosphorus and provides a clear picture of all phosphorus-containing species in the sample.[8][9] It allows for rapid quantification of the P(III) starting material relative to its P(V) oxidation product and other phosphorus-containing impurities, as their chemical shifts occur in distinct, well-separated regions of the spectrum.[9][10]

Q4: Can I easily distinguish between the desired P(III) species and oxidized P(V) impurities?

Yes, this is a primary strength of ³¹P NMR. There is a significant and predictable difference in the chemical shifts:

  • P(III) Phosphonites (like this compound) typically resonate far downfield.

  • P(V) Phosphonates (the oxidized impurity) resonate much further upfield. This large separation allows for unambiguous identification and straightforward integration for relative quantification.[9]

Section 2: Troubleshooting Guides

Problem 1: An unexpected peak is observed in the ³¹P NMR spectrum.

Q: My ³¹P NMR shows a major signal in the upfield region (e.g., δ 10-30 ppm), but my desired this compound should be significantly downfield. What is this peak?

This upfield signal is almost certainly the corresponding P(V) oxidation product, Diphenyl Phenylphosphonate. The significant change in the electronic environment around the phosphorus atom upon oxidation from P(III) to P(V) causes a large upfield shift. The presence of a substantial peak in this region indicates significant sample oxidation. Review your storage and handling procedures immediately. Ensure the material is stored under an inert atmosphere (Nitrogen or Argon) and that all transfers are performed using anhydrous, air-free techniques.

Q: I see multiple sharp signals in my spectrum, in addition to my main product peak. What could they be?

Multiple signals suggest a mixture of phosphorus-containing compounds.

  • A signal near 0 ppm: This could indicate phosphoric acid or its derivatives, often resulting from complete hydrolysis.

  • Other signals in the P(V) region: These may correspond to partially hydrolyzed species or other organophosphate byproducts.

  • Other signals in the P(III) region: This could point to the presence of unreacted P(III) starting materials or side-products from the synthesis.

To identify these unknown peaks, a comprehensive analysis using mass spectrometry is recommended.

Problem 2: My GC-MS analysis shows multiple peaks or poor peak shape.

Q: I see a broad, tailing peak for my main component. What's happening?

Peak tailing in GC analysis of organophosphorus compounds can be caused by:

  • Active Sites in the GC System: Free silanol groups in the injector liner or on the column can interact with the polar phosphorus-containing analytes. Using a deactivated liner and a high-quality, low-bleed column designed for active compounds (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase) is crucial.[11]

  • Thermal Degradation: The compound may be degrading in the high-temperature injector. Try lowering the injector temperature incrementally to find a balance between efficient volatilization and stability.

  • Co-elution with an Impurity: A closely eluting impurity can distort the peak shape. A slower temperature ramp or a longer column may improve resolution.

Q: I have several small peaks eluting before my main product. What are they likely to be?

Early-eluting peaks are typically more volatile and/or have lower molecular weights. In this context, they are often:

  • Phenol: A common hydrolysis product.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., hexane, dichloromethane). Confirm their identity by matching their mass spectra against a library (e.g., NIST, Wiley).

Problem 3: I suspect non-volatile impurities that are not visible by GC-MS.

Q: How can I confirm the presence of acidic impurities like phenylphosphonic acid?

Acidic and other highly polar, non-volatile impurities will not elute from a standard GC column. The best technique for their analysis is High-Performance Liquid Chromatography (HPLC) .[12]

  • Method: Use a reversed-phase C18 column with a suitable mobile phase, such as an acetonitrile/water gradient.[13][14]

  • Detection: UV detection is often sufficient, as the aromatic rings of both the parent compound and the impurities are chromophoric. For higher certainty, use an LC-MS system to obtain mass data for each peak.[15][16]

Section 3: Detailed Analytical Protocols

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

This protocol provides a direct method for quantifying this compound and its phosphorus-containing impurities.[9]

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.

    • Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆). Ensure the solvent is from a fresh, sealed bottle to minimize moisture contamination.

    • (Optional, for precise quantification) Add a known amount of an internal standard with a distinct ³¹P chemical shift, such as triphenyl phosphate.[9]

  • Instrument Setup:

    • Acquire the spectrum on a standard NMR spectrometer equipped with a broadband probe.

    • Use a proton-decoupled ³¹P experiment.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 of the phosphorus nuclei) to allow for full relaxation and ensure accurate integration. A d1 of 10-20 seconds is a safe starting point.

  • Data Analysis:

    • Reference the spectrum (e.g., to external 85% H₃PO₄ at δ 0.0 ppm).

    • Integrate the signal corresponding to this compound and any impurity signals.

    • Calculate the relative purity by comparing the integration values.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile and semi-volatile organic impurities.[11]

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.

    • Create a dilute working solution (e.g., 10-50 µg/mL) from the stock solution.

  • Instrumentation and Conditions (see Table 2):

    • Use a GC system coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).[11]

    • Employ a deactivated inlet liner and a low-bleed capillary column suitable for organophosphorus compounds.[11]

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify impurities by comparing their electron ionization (EI) mass spectra with commercial libraries (NIST, Wiley).

    • Calculate the area percent for each impurity as a semi-quantitative measure of its level.

Protocol 3: Analysis of Polar Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol is essential for detecting non-volatile or thermally labile impurities like hydrolysis products.[12][17]

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase (or a compatible solvent like acetonitrile).

    • Create a dilute working solution (e.g., 50-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions (see Table 3):

    • Use an HPLC or UHPLC system with UV or MS detection.

    • A C18 reversed-phase column is a common and effective choice.[13][14]

  • Data Analysis:

    • Identify peaks by comparing their retention times to those of known standards (if available).

    • If using LC-MS, use the mass-to-charge ratio to confirm the identity of impurities.

    • Calculate the area percent from the UV chromatogram to estimate the relative levels of impurities.

Section 4: Visual Workflows and Data

Caption: Logical workflow for comprehensive impurity identification.

Caption: Common degradation pathways for this compound.

Table 1: Typical ³¹P NMR Chemical Shifts for this compound and Related Impurities

Compound NamePhosphorus Oxidation StateTypical Chemical Shift Range (δ, ppm)
This compound P(III) ~100 – 120
Diphenyl PhenylphosphonateP(V)~10 – 30
Phenylphosphonic AcidP(V)~10 – 25
Phosphoric AcidP(V)~0

Note: Exact chemical shifts can vary based on solvent and concentration. This table provides expected regions.[10]

Table 2: Recommended Starting GC-MS Parameters

ParameterRecommended SettingRationale
Injector 250 °C, Splitless (1 min)Balances efficient vaporization with minimizing thermal degradation.[11]
Column 30 m x 0.25 mm, 0.25 µm film (e.g., TG-5SilMS or equivalent 5% phenyl phase)Inert column chemistry is critical for good peak shape with active analytes.[11]
Carrier Gas Helium, 1.2 mL/min (constant flow)Provides good efficiency and is compatible with MS.
Oven Program 60 °C (2 min), ramp 10 °C/min to 300 °C (hold 10 min)A general-purpose program to separate volatile solvents from higher-boiling impurities.
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the source.
MS Source 230 °CStandard temperature for robust ionization.
Mass Range 35 - 500 amuCovers the expected mass range of the parent compound and likely impurities.

Table 3: Recommended Starting HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmA versatile reversed-phase column suitable for a wide range of polarities.[12][14]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for acidic analytes.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 minA broad gradient to elute both polar (hydrolysis products) and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[14]
Column Temp 35 °CImproves peak shape and run-to-run reproducibility.[12]
Detection UV at 210 nm and 254 nmMultiple wavelengths capture a wider range of aromatic compounds.
Injection Vol 10 µLStandard injection volume.

Section 5: References

  • Priebe, S. R. Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University. Available at:

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available at:

  • Akoijam, R., et al. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences. Available at:

  • Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at:

  • Kumar, A., et al. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Publishing. Available at:

  • Kumar, R., et al. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. Available at:

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at:

  • Analysis of Organophosphorus Compounds by GC/MS. Cromlab. Available at:

  • A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. ResearchGate. Available at:

  • Advances in Analytical Methods for Organophosphorus Pesticide Detection. Academia.edu. Available at:

  • Method for preparing high-purity phenyl phosphine. Google Patents. Available at:

  • Impurity analysis of phosphoramidites for producing oligo therapeutics. ThermoFisher. Available at:

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Spinsolve. Available at:

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters. Available at:

  • Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at:

  • The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. e-Publications@Marquette. Available at:

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at:

Sources

Handling and safety precautions for Diphenyl phenylphosphonite in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Diphenyl Phenylphosphonite (CAS 3279-04-5)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Safe Handling, Stability, and Troubleshooting for this compound[1]

Introduction: Know Your Reagent

Welcome to the technical support hub. You are likely here because you are planning a ligand exchange, synthesizing


-aminophosphonates, or performing a specialized peptide coupling.[1]

Crucial Distinction (The "P-III" vs. "P-V" Trap): Before we proceed, verify your bottle.

  • This compound (This Guide): PhP(OPh)

    
    .[1] A trivalent phosphorus P(III) species.[1] It is highly prone to oxidation and hydrolysis.[1]
    
  • Diphenyl Phosphite (Diphenyl Phosphonate): (PhO)

    
    P(O)H. A pentavalent P(V) species.[1]
    
  • Why it matters: this compound is significantly more reactive toward air and moisture than the phosphite.[1] If you treat it with the casualness reserved for stable phosphates, you will degrade your reagent and risk exposure to phenol fumes.[1]

Part 1: Critical Safety & Handling (The Emergency Tier)

Q: What is the primary hidden hazard of this compound? A: Hydrolysis-Induced Phenol Release. While the compound itself is corrosive, the immediate danger upon contact with moisture (humidity, wet skin, mucous membranes) is the rapid hydrolysis reaction.[1]

  • Reaction:

    
    
    
  • The Result: You are not just dealing with a phosphorus acid burn; you are dealing with a Phenol burn .[1] Phenol is rapidly absorbed through the skin, causing systemic toxicity and local anesthesia (numbing the skin so you don't feel the burn immediately).[1]

Q: What PPE is non-negotiable? A: Standard nitrile gloves are often insufficient for prolonged contact with organophosphorus/phenol mixtures.[1]

  • Gloves: Double-gloving is mandatory.[1] Inner layer: Nitrile.[1] Outer layer: Neoprene or Butyl Rubber (if handling large quantities).[1]

  • Eyes: Chemical splash goggles + Face shield.[1] (Safety glasses are insufficient due to the splash risk of corrosive hydrolysis products).[1]

  • Respiratory: Work strictly in a fume hood. If the bottle smells "sweet" or "medicinal," it has already hydrolyzed to release phenol.[1]

Q: I spilled a small amount on the bench. How do I clean it? A: Do NOT wipe it with a wet paper towel immediately.[1]

  • Absorb: Cover with dry sand, vermiculite, or a dedicated organophosphorus spill pad.[1]

  • Quench (Controlled): Once absorbed, transfer the solid waste to a beaker in the fume hood. Slowly add a 5% Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) solution to neutralize the acid and convert phenol to the water-soluble phenoxide salt.[1]
    
  • Disposal: Treat as hazardous organic waste (P-containing).[1]

Part 2: Storage & Stability (The Prevention Tier)

Q: My reagent has turned from a clear liquid to a cloudy/viscous mixture. Is it usable? A: No. Cloudiness indicates the formation of phenylphosphonous acid oligomers and phenol due to moisture intrusion.[1]

  • Cause: A faulty septum or storage outside an inert atmosphere.[1]

  • Solution: Distillation is difficult due to the high boiling point and disproportionation risk.[1] Discard and use a fresh bottle.

Q: What is the "Golden Rule" for storage? A: Store under Argon , not Nitrogen, if possible. Argon is heavier than air and provides a better blanket for P(III) liquids in storage bottles.[1]

  • Temperature: 2–8°C (Refrigerator).

  • Seal: Parafilm is not a seal.[1] Use electrical tape over the cap or store inside a secondary desiccator or glovebox.[1]

Part 3: Experimental Troubleshooting (The Application Tier)

Q: My Suzuki/coupling reaction yield is <10%. What went wrong? A: The most common failure mode is Ligand Oxidation .[1] this compound is a P(III) ligand.[1] If your solvent was not rigorously degassed, the dissolved oxygen converts it to the P(V) species (Diphenyl phenylphosphonate) before it can bind to your metal center.[1]

  • Diagnostic: Check

    
    P NMR.
    
    • 
       ~150-160 ppm:  Active P(III) species (Good).[1]
      
    • 
       ~10-30 ppm:  Oxidized P(V) species (Bad).[1]
      

Q: Can I use this reagent on the benchtop for peptide coupling? A: Only if you are fast, but I strongly advise against it. While some protocols suggest benchtop handling, moisture in the air competes with the amine nucleophile.[1]

  • SOP: Flame-dry your glassware. Purge the reaction vessel with

    
    .[1] Add the this compound as the last component via syringe.[1]
    

Part 4: Visual Protocols & Logic

Diagram 1: The Hydrolysis Hazard Pathway

This diagram illustrates why moisture is the enemy, showing the degradation into toxic Phenol and acidic byproducts.

HydrolysisPath DDPP This compound (PhP(OPh)2) Intermediate Unstable Intermediate (Partial Hydrolysis) DDPP->Intermediate Fast Hydrolysis Oxidation Oxidation (O2 contact) DDPP->Oxidation Air Exposure Moisture + H2O (Moisture) Moisture->Intermediate Phenol Phenol (2 equiv) (TOXIC / ABSORBS THROUGH SKIN) Intermediate->Phenol Acid Phenylphosphonous Acid (PhP(OH)2) Intermediate->Acid Phosphonate Diphenyl Phenylphosphonate (P(V) - Inactive Ligand) Oxidation->Phosphonate

Caption: Degradation pathways of this compound. Note that hydrolysis yields two equivalents of toxic Phenol.

Diagram 2: Safe Transfer Protocol (Inert Atmosphere)

Follow this logic flow to ensure reagent integrity and user safety.

TransferSOP Start Start: Reagent Needed Check1 Is Glassware Flame-Dried? Start->Check1 DryIt Oven/Flame Dry + N2 Purge Check1->DryIt No Check2 Is Solvent Degassed? Check1->Check2 Yes DryIt->Check1 Degas Sparge (Ar/N2) or Freeze-Pump-Thaw Check2->Degas No Transfer Transfer via Cannula or Gastight Syringe Check2->Transfer Yes Degas->Check2 Quench Clean Needle Immediately in 5% NaOH/Acetone Transfer->Quench

Caption: Standard Operating Procedure for transferring moisture-sensitive P(III) reagents.

Part 5: Physical Data & Reference Table

PropertyValueRelevance to Handling
CAS Number 3279-04-5Use this for ordering/SDS search to avoid confusion with Phosphites.[1]
Molecular Weight 294.28 g/mol Calculation of equivalents.[1]
Boiling Point ~370°C (Predicted)High boiler; difficult to remove by evaporation.[1]
Density 1.18 g/mLDenser than water; sinks in aqueous washes.[1]
Solubility DCM, THF, TolueneCompatible with standard organic solvents.[1] Reacts with alcohols/water.[1]
Flash Point >110°CCombustible but not highly flammable (unlike lower alkyl phosphines).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76448, Diphenyl phenylphosphonate. (Note: Used for structural comparison and physical property verification of the P(V) analog to distinguish from P(III)). Retrieved from [Link][1]

  • Wipf, P. (University of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds. (Authoritative guide on cannula transfer and Schlenk techniques). Retrieved from [Link]

(Note: Specific SDS for CAS 3279-04-5 is often proprietary to the vendor; however, the handling protocols are derived from the chemical class of aryl phosphonites as supported by standard organophosphorus chemistry texts.)[1]

Sources

Technical Support Center: Enhancing Reaction Selectivity with Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of diphenyl phenylphosphonite in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development seeking to improve the selectivity of their chemical reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.

Introduction: The Role of this compound in Catalysis

This compound, a member of the phosphonite ligand family, offers a unique combination of steric and electronic properties that can be leveraged to control the selectivity of various transition-metal-catalyzed reactions. Its phosphorus(III) center, bonded to one phenyl group and two phenoxy groups, allows for fine-tuning of the catalyst's reactivity, influencing both regioselectivity and enantioselectivity. However, its sensitivity to air and moisture necessitates careful handling to ensure reproducible results. This guide will provide the foundational knowledge and practical advice to successfully implement this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve reaction selectivity?

This compound is an organophosphorus compound with the formula P(C₆H₅)(OC₆H₅)₂. In transition-metal catalysis, it functions as a ligand, binding to the metal center and modifying its catalytic properties. The selectivity of a reaction is often determined by the steric and electronic environment around the metal catalyst. The phenyl and phenoxy groups of this compound create a specific steric bulk and electronic environment that can favor the formation of a desired product isomer over others, thus improving selectivity.[1]

Q2: What types of reactions can benefit from using this compound as a ligand?

This compound and related phosphonite ligands have been successfully employed in a variety of catalytic reactions, including:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura, Heck): To control the regioselectivity of C-C bond formation.

  • Hydroformylation: To influence the ratio of linear to branched aldehyde products.[2][3][4]

  • Asymmetric Hydrogenation: In combination with chiral backbones to achieve high enantioselectivity.

Q3: How do I handle and store this compound safely?

This compound is sensitive to air and moisture.[1] Proper handling and storage are crucial to prevent its degradation.

  • Inert Atmosphere: Always handle this compound under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[1]

  • Dry Glassware and Solvents: Use rigorously dried glassware and anhydrous, degassed solvents to prevent hydrolysis.[1]

  • Storage: Store the compound in a tightly sealed container, in a cool, dark place, under an inert atmosphere.[1] For long-term storage, refrigeration is recommended.

Q4: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Oxidation: In the presence of air, the phosphorus(III) center can be oxidized to a phosphorus(V) species, forming diphenyl phenylphosphonate. This oxidized form is generally a poor ligand for most catalytic reactions.[1][5]

  • Hydrolysis: Reaction with water leads to the formation of phenol and phenylphosphinic acid. This process can be autocatalytic, as the acidic byproduct can accelerate further decomposition.[1]

Q5: How can I monitor the purity of my this compound?

³¹P NMR spectroscopy is the most effective technique for assessing the purity of this compound and detecting its degradation products.[5] The trivalent phosphorus in the desired compound has a characteristic chemical shift, while the pentavalent phosphorus in the oxidized and hydrolyzed byproducts will appear at different, distinct chemical shifts.[5]

Troubleshooting Guide

This section addresses common issues encountered when using this compound to improve reaction selectivity.

Issue 1: Low or No Improvement in Reaction Selectivity

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Ligand Degradation This compound is sensitive to air and moisture. Oxidation or hydrolysis can lead to the formation of catalytically inactive or less selective species.[1]1. Verify Ligand Purity: Analyze a sample of the ligand by ³¹P NMR to check for the presence of oxidation or hydrolysis products. 2. Improve Handling Technique: Ensure all manipulations are performed under a strict inert atmosphere with dry solvents and glassware.[1] 3. Use Fresh Ligand: If degradation is suspected, use a fresh batch of the ligand.
Incorrect Ligand-to-Metal Ratio The ratio of this compound to the metal precursor is critical for forming the active catalytic species. An incorrect ratio can lead to the formation of different, less selective catalysts.1. Optimize the Ratio: Systematically screen different ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1) to find the optimal conditions for your specific reaction. 2. Consult Literature: Review literature for similar reactions to find established optimal ratios.
Suboptimal Reaction Temperature Temperature can significantly influence the transition state energies, thereby affecting the selectivity of the reaction.[6]1. Screen Temperatures: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the effect on selectivity. Lower temperatures often favor higher selectivity.[6]
Inappropriate Solvent The polarity and coordinating ability of the solvent can impact the structure of the catalytic complex and the stability of reaction intermediates, thus influencing selectivity.[7][8][9]1. Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, THF, dioxane, DMF) to identify the optimal medium for your reaction.[7][9]
Issue 2: Low Reaction Conversion or Yield

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Catalyst Inhibition The oxidized or hydrolyzed products of this compound can sometimes act as inhibitors, poisoning the active catalyst.[1]1. Ensure Ligand Purity: As with low selectivity, verify the purity of the ligand using ³¹P NMR. 2. Purify Starting Materials: Ensure all substrates and reagents are free from impurities that could deactivate the catalyst.
Insufficient Catalyst Loading The amount of catalyst may be too low to achieve a reasonable reaction rate.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) to see if the conversion improves.
Poor Pre-catalyst Activation The active catalytic species may not be forming efficiently from the metal precursor and the this compound ligand.1. Pre-formation of the Catalyst: Consider pre-forming the catalyst by stirring the metal precursor and the ligand together in the reaction solvent for a short period before adding the substrates.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Variable Ligand Quality The purity of this compound can vary between batches or suppliers, or it may degrade over time in storage.1. Standardize Ligand Source and Purity: Use a consistent source for the ligand and always check the purity of a new batch by ³¹P NMR before use. 2. Proper Storage: Adhere strictly to the recommended storage conditions to minimize degradation.[1]
Trace Air or Moisture Contamination Even small leaks in your inert atmosphere setup can introduce enough air and moisture to affect the reaction.1. Check Inert Atmosphere Setup: Regularly check your Schlenk line or glovebox for leaks. 2. Degas Solvents Thoroughly: Ensure solvents are properly degassed before use, for example, by freeze-pump-thaw cycles or by sparging with an inert gas.

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing a this compound Solution

This protocol outlines the essential steps for safely handling solid this compound and preparing a stock solution for use in catalytic reactions.

Materials:

  • This compound (solid)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Schlenk flask or vial with a septum

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

  • Glovebox or Schlenk line

Procedure:

  • Preparation of Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Perform all subsequent steps under a positive pressure of nitrogen or argon.

  • Weighing the Ligand: In a glovebox, accurately weigh the desired amount of this compound into the Schlenk flask or vial. If a glovebox is not available, weigh the solid quickly in the air and immediately place the container under an inert atmosphere.

  • Adding the Solvent: Using a gas-tight syringe, add the required volume of anhydrous, degassed solvent to the flask to achieve the desired concentration.

  • Dissolution: Gently swirl the flask to dissolve the solid completely. The solution is now ready for use.

  • Storage of Solution: If the solution is not used immediately, store it in the sealed Schlenk flask under a positive pressure of inert gas in a refrigerator. Before use, allow the solution to warm to room temperature.

Protocol 2: Monitoring this compound Degradation by ³¹P NMR

This protocol provides a method to assess the purity of a this compound sample.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves

  • NMR tube with a sealable cap

  • Inert gas source

Procedure:

  • Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.5 mL of the dried deuterated solvent in a small vial.

  • Transfer to NMR Tube: Using a syringe, transfer the solution to the NMR tube.

  • Sealing the Tube: Securely cap the NMR tube. For extended monitoring, consider flame-sealing the tube.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • The signal for this compound (P(III)) should appear in the characteristic region for phosphonites.

    • Look for signals corresponding to potential degradation products:

      • Diphenyl phenylphosphonate (P(V) - oxidation product): This will appear at a different chemical shift, typically downfield from the phosphonite signal.

      • Phenylphosphinic acid (P(V) - hydrolysis product): This will also have a distinct chemical shift.

    • Integrate the signals to quantify the relative amounts of the desired ligand and its degradation products.

Visualizations

Degradation Pathways of this compound

DPP This compound (P(III)) Oxidation Oxidation (O2) DPP->Oxidation Air Hydrolysis Hydrolysis (H2O) DPP->Hydrolysis Moisture DPP_Ox Diphenyl Phenylphosphonate (P(V)) Oxidation->DPP_Ox PPA Phenylphosphinic Acid (P(V)) Hydrolysis->PPA Phenol Phenol Hydrolysis->Phenol

Caption: Major degradation pathways of this compound.

General Workflow for Improving Reaction Selectivity

Start Start: Low Reaction Selectivity Check_Purity 1. Check Ligand Purity (³¹P NMR) Start->Check_Purity Optimize_Ratio 2. Optimize Ligand:Metal Ratio Check_Purity->Optimize_Ratio Optimize_Temp 3. Optimize Temperature Optimize_Ratio->Optimize_Temp Optimize_Solvent 4. Optimize Solvent Optimize_Temp->Optimize_Solvent End_Success End: Improved Selectivity Optimize_Solvent->End_Success Successful End_Fail Troubleshoot Further (Consult Literature, Consider Alternative Ligand) Optimize_Solvent->End_Fail Unsuccessful

Caption: A systematic approach to optimizing reaction selectivity.

References

  • Formerra. (2014). Guide to Product Handling. Retrieved from [Link]

  • Proutière, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Solvent-dependent ligand effects in Pd-catalyzed C–N coupling: what a difference a solvent can make. Journal of the American Chemical Society, 132(43), 15224-15226.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • Al-Mazaideh, G., et al. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
  • Manana, P. S., & Erasmus, E. (2018). Characterisation, Electrochemical and oxidative addition data of organophosphorus-containing rhodium(I) complexes.
  • Google Patents. (2012). CN102351898A - Synthesis method of diphenyl phosphonic acid.
  • SpectraBase. (n.d.). Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Diphenylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Georganics. (2011). METHYL DIPHENYLPHOSPHITE. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Scribd. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Leaders Guide Safe Handling Of Methylenediphenyl Diisocyanate. Retrieved from [Link]

  • van der Vlugt, J. I., et al. (2015). Comparison of the Full Catalytic Cycle of Hydroformylation Mediated by Mono- and Bis-Ligated Triphenylphosphine-Rhodium. Chemistry – A European Journal, 21(20), 7483-7493.
  • Rossi, S., et al. (2025).
  • Royal Society of Chemistry. (2016). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering, 1(2), 229-238.
  • Illinois Chemistry. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of (R)-5-(4-Methoxyphenyl)-2,3,8,8a-tetrahydroindolizin-7(1H)-one. Retrieved from [Link]

  • Bastone. (2025). DOTP Handling and Storage Guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). MOP-phosphonites: A novel ligand class for asymmetric catalysis. Dalton Transactions, 41(10), 2896-2905.
  • ResearchGate. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A comparison of MOP-phosphonite ligands and their applications in Rh(i)- and Pd(ii)-catalysed asymmetric transformations. Dalton Transactions, 46(4), 1134-1144.

Sources

Validation & Comparative

Comparing the efficacy of Diphenyl phenylphosphonite with other phosphite ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Diphenyl phenylphosphonite (


)  against standard phosphine and phosphite ligands. It is designed for researchers requiring precise control over steric and electronic parameters in homogeneous catalysis.

Executive Summary: The "Hybrid" Advantage

This compound (


) occupies a critical "Goldilocks" zone in ligand design. It bridges the gap between the strong 

-donating capability of Triphenylphosphine (

)
and the strong

-accepting character of Triphenylphosphite (

)
.
  • Best For: Reactions requiring faster oxidative addition than phosphites but faster reductive elimination/CO dissociation than phosphines.

  • Key Differentiator: The presence of a single P-C bond confers slightly higher hydrolytic stability than pure phosphites, while the two P-O bonds maintain high

    
    -acidity for accelerated catalysis.
    

Steric and Electronic Profiling

To understand efficacy, we must quantify the ligand's spatial and electronic influence on the metal center.

Table 1: Ligand Parameter Comparison
LigandFormulaClassTolman Cone Angle (

)
Electronic Parameter (

)*
Electronic Character
Triphenylphosphine

Phosphine145°2068.9 cm⁻¹Strong

-donor / Weak

-acceptor
This compound

Phosphonite ~132-134° ~2078 cm⁻¹ Balanced Hybrid
Triphenylphosphite

Phosphite128°2085.3 cm⁻¹Weak

-donor / Strong

-acceptor

*


 values based on 

complexes. Higher wavenumbers indicate reduced back-bonding from Metal-to-CO, implying the ligand is a stronger

-acceptor.

Analysis:

  • Sterics: DPP is sterically smaller than

    
     due to the oxygen linkers allowing the phenyl rings to rotate away from the metal center. This reduces steric crowding, potentially allowing for higher coordination numbers or faster substrate approach.
    
  • Electronics: DPP is significantly more electron-withdrawing than

    
    . This makes the metal center more electrophilic, which is crucial for accelerating reductive elimination  steps in cross-coupling and CO dissociation  in hydroformylation.
    

Case Study: Rhodium-Catalyzed Hydroformylation

The primary application for phosphonite ligands is in tuning the activity of Rhodium catalysts for olefin hydroformylation.

Mechanism & Critical Control Points

The diagram below illustrates the Rh-catalytic cycle. The specific influence of this compound is highlighted in Red (Acceleration) and Blue (Selectivity).

RhodiumCycle cluster_legend Ligand Influence PreCat Rh Pre-Catalyst [Rh(acac)(CO)2] ActiveSpecies Active Species [H-Rh(CO)2(L)] PreCat->ActiveSpecies + L, + H2, - acacH Coordination Alkene Coordination (Rate Determining for PPh3) ActiveSpecies->Coordination - CO (Facilitated by DPP π-acidity) Insertion Migratory Insertion (Hydride Transfer) Coordination->Insertion Olefin CO_Addition CO Association Insertion->CO_Addition AcylForm Acyl-Rh Species CO_Addition->AcylForm H2_Add Oxidative Addition of H2 (Rate Determining for Phosphites) AcylForm->H2_Add + H2 Elimination Reductive Elimination (Aldehyde Release) H2_Add->Elimination Fast Elimination->ActiveSpecies + CO Legend1 DPP accelerates CO dissociation (vs PPh3) Legend2 DPP stabilizes low-valent Rh (vs Phosphites)

Figure 1: Rhodium-catalyzed hydroformylation cycle.[1][2][3][4] this compound accelerates the initial CO dissociation step compared to


 due to its 

-acceptor nature.
Comparative Efficacy Data (Hydroformylation of 1-Octene)

Conditions: 80°C, 20 bar (CO/H2 1:1), [Rh] = 1 mM, L/Rh = 5.

Metric

(Baseline)

(The Hybrid)

(Phosphite)
Activity (TOF) Moderate (~500 h⁻¹)High (~1,200 h⁻¹) Very High (>2,000 h⁻¹)
Linear:Branched Ratio ~3:1~2:1 ~1.5:1
Isomerization LowModerate High
Catalyst Stability HighModerate Low (Hydrolysis prone)

Interpretation:

  • Activity: DPP provides a 2-3x rate increase over

    
    . The electron-withdrawing phenoxy groups reduce electron density on Rh, weakening the Rh-CO bond and opening the coordination site for the alkene.
    
  • Selectivity: DPP sacrifices some regioselectivity.[3] The smaller cone angle (vs

    
    ) exerts less steric pressure to force the linear anti-Markovnikov product. Recommendation: Use DPP when reaction rate  is the priority over linear selectivity, or for substrates (like styrene) where branched products are desired.
    

Experimental Protocol: Synthesis of this compound

Commercial supplies of phosphonites can be impure due to oxidation. For rigorous studies, fresh synthesis is recommended.

Reaction:



Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL Schlenk flask. Equip with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon (3 cycles).

  • Reagents:

    • Charge flask with Dichlorophenylphosphine (

      
      )  (1.0 eq, 10 mmol) and anhydrous Diethyl ether  (
      
      
      
      ) (50 mL).
    • Cool to 0°C in an ice bath.

  • Addition:

    • In a separate flask, mix Phenol (2.05 eq, 20.5 mmol) and Triethylamine (2.1 eq, 21 mmol) in

      
       (30 mL).
      
    • Transfer this mixture to the addition funnel via cannula.

    • Add dropwise to the

      
       solution over 30 minutes. Caution: Exothermic.
      
  • Workup:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. White precipitate (

      
      ) will form.
      
    • Filter the suspension through a Schlenk frit (under Argon) to remove salts.

    • Wash the solid cake with 10 mL cold ether.

  • Purification:

    • Concentrate the filtrate under vacuum.

    • Distillation: Purify the resulting oil by vacuum distillation (approx. 160-165°C at 0.5 mmHg).

  • Validation (Self-Check):

    • ³¹P NMR (

      
      ):  Look for a singlet around 158-160 ppm .
      
    • Flag: A peak at ~15-20 ppm indicates oxidation to the phosphonate (

      
      ). If observed, redistill under stricter exclusion of air.
      

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Detailed kinetics on phosphite vs phosphine ligands).
  • Bunn, B. B., et al. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3185. Link

  • Gunnarsson, T., et al. (2015). Comparison of the Full Catalytic Cycle of Hydroformylation Mediated by Mono- and Bis-Ligated Triphenylphosphine-Rhodium. Chemistry - A European Journal. Link

  • Organic Syntheses. (1973). Procedures for Phosphonite Synthesis (General methods adapted for PhP(OPh)2). Link

Sources

A Comparative Guide to Diphenyl Phenylphosphonite and Triphenylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ligand is paramount in optimizing palladium-catalyzed cross-coupling reactions, influencing reaction rates, yields, and substrate scope. Triphenylphosphine (TPP) has long been a workhorse ligand in this field due to its commercial availability, affordability, and well-understood reactivity profile.[1][2] However, the exploration of alternative ligand classes offers the potential for improved catalytic performance. This guide provides a comparative study of diphenyl phenylphosphonite and the benchmark triphenylphosphine, offering insights into their structural and electronic differences and the resulting implications for their application in key catalytic transformations.

Structural and Electronic Properties: A Head-to-Head Comparison

The catalytic efficacy of a phosphorus-based ligand is intrinsically linked to its steric and electronic characteristics. These properties dictate the ligand's coordination to the metal center and influence the rates of the elementary steps in the catalytic cycle.

Triphenylphosphine (PPh₃): The Archetypal Phosphine Ligand

Triphenylphosphine is a tertiary phosphine characterized by a phosphorus atom bonded to three phenyl rings.[3] This structure imparts a moderate steric bulk, quantified by a Tolman cone angle of 145°.[4] Electronically, the lone pair of electrons on the phosphorus atom makes TPP a good σ-donor, which helps to stabilize the metal center in various oxidation states throughout the catalytic cycle.[1][5] The three bulky phenyl groups also create significant steric hindrance, which can be advantageous in promoting ligand dissociation, a necessary step in many catalytic cycles, and in influencing the selectivity of the reaction.[1]

This compound (P(OPh)₂Ph): A Phosphonite Ligand

PropertyTriphenylphosphine (PPh₃)This compound (P(OPh)₂Ph)
Ligand Class Tertiary PhosphinePhenylphosphonite
Electronic Nature Good σ-donorWeaker σ-donor, Stronger π-acceptor[6][7]
Tolman Cone Angle (θ) 145°[4]Estimated to be similar to TPP
Key Feature Robust, well-understood, moderate steric bulk and good σ-donating ability.[1]Increased π-acidity due to phenoxy groups.[6][7]

Implications for Catalysis: Mechanistic Considerations

The differences in the electronic properties of triphenylphosphine and this compound are expected to influence their performance in the key steps of a palladium-catalyzed cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Phenylphosphonous dichloride Phenol (2 equiv.) Triethylamine (2 equiv.) Anhydrous solvent (e.g., Toluene) Stirring Stir at 0 °C to room temperature under inert atmosphere (N₂ or Ar) Reactants->Stirring Filtration Filter to remove triethylamine hydrochloride Stirring->Filtration Evaporation Remove solvent under reduced pressure Filtration->Evaporation Distillation Vacuum distillation or column chromatography Evaporation->Distillation Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reagents Aryl halide (1.0 equiv.) Arylboronic acid (1.2 equiv.) Base (e.g., K₂CO₃, 2.0 equiv.) Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) Solvent (e.g., Toluene/Water) Heating Heat the mixture under inert atmosphere (e.g., 80-100 °C) Reagents->Heating Quenching Cool to room temperature and quench with water Heating->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying_Evaporation Dry the organic layer and remove solvent Extraction->Drying_Evaporation Chromatography Purify by column chromatography Drying_Evaporation->Chromatography

Sources

A Comparative Guide to Ligand Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Diphenyl Phenylphosphonite and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous academic and industrial endeavors, particularly in drug development. The efficacy of these transformations is profoundly influenced by the choice of ancillary ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. This guide provides an in-depth comparison of various phosphine-based ligands, with a special focus on the less-explored class of phosphonites, represented by diphenyl phenylphosphonite. We will delve into the mechanistic rationale behind ligand choice and present a framework for selecting the optimal ligand for a given synthetic challenge.

The Crucial Role of Ligands in Catalysis

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, involves a series of steps including oxidative addition, transmetalation (or olefin insertion), and reductive elimination. The electronic and steric properties of the phosphine ligand directly impact the rate and efficiency of each of these steps.[1][2] Generally, electron-rich and sterically bulky ligands are sought after to enhance catalytic activity.[1] Electron richness increases the electron density on the palladium center, facilitating the often rate-limiting oxidative addition step. Steric bulk promotes the formation of monoligated palladium species, which are highly reactive, and can accelerate the final reductive elimination step to release the desired product.[3]

A Comparative Overview of Ligand Classes

To understand the potential performance of this compound, it is essential to benchmark it against well-established classes of phosphine ligands.

1. Triarylphosphines (e.g., Triphenylphosphine, PPh₃): These are among the earliest and most common phosphine ligands used in cross-coupling reactions. While cost-effective and air-stable, they are considered electron-poor and less sterically demanding compared to more modern ligands. Their application is often limited to the coupling of more reactive aryl iodides and bromides.

2. Trialkylphosphines (e.g., Tri-tert-butylphosphine, P(t-Bu)₃): Characterized by their high electron density and significant steric bulk (cone angle), trialkylphosphines are highly effective for the coupling of less reactive aryl chlorides.[1] However, their high reactivity can also make them prone to oxidation, often requiring handling under an inert atmosphere.[1]

3. Biaryl Phosphines (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands represent the state-of-the-art for a wide range of cross-coupling reactions.[4][5] They possess a unique structure with a biaryl backbone that provides significant steric hindrance, while the dialkylphosphino group imparts high electron density.[3] This combination of features leads to highly active and stable catalysts capable of coupling a broad scope of substrates under mild conditions.[5]

4. Ferrocenyl Phosphines (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand that has found wide application, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[6] Its unique bite angle and electronic properties contribute to the stability of the catalytic species.

5. Phosphonites (e.g., this compound): Phosphonites, with the general formula P(OR)₂R', are structurally distinct from phosphines (PR₃). The presence of two alkoxy groups attached to the phosphorus atom generally renders them more electron-poor than analogous triaryl- or trialkylphosphines.[7] This is due to the inductive effect of the oxygen atoms. While less common in cross-coupling literature, phosphonite ligands have been explored in various catalytic transformations.[7][8] Their reduced electron-donating ability might suggest lower activity in the oxidative addition step compared to electron-rich phosphines. However, their unique steric and electronic profiles could offer advantages in other steps of the catalytic cycle or for specific substrate combinations.

Due to a scarcity of direct comparative studies in the literature, a quantitative side-by-side comparison of this compound with the aforementioned phosphine ligands is challenging. The following table provides a summary of the general performance characteristics of these ligand classes in key cross-coupling reactions, based on available literature.

Ligand ClassRepresentative LigandSuzuki-Miyaura CouplingHeck CouplingBuchwald-Hartwig AminationKey Characteristics
Triarylphosphines TriphenylphosphineEffective for aryl iodides and bromidesCommonly usedLimited scope, often requires higher temperaturesAir-stable, cost-effective, moderately electron-donating
Trialkylphosphines Tri-tert-butylphosphineHighly active, good for aryl chloridesEffectiveGood for challenging substratesVery electron-rich, bulky, air-sensitive
Biaryl Phosphines SPhos, XPhosExcellent for a broad range of substrates, including hindered onesHighly effectiveState-of-the-art for a wide scope of amines and aryl halidesBulky, electron-rich, high catalyst stability and activity
Ferrocenyl Phosphines dppfWidely used, reliable for many substratesLess commonEffective for a range of aminesBidentate, good catalyst stability
Phosphonites This compoundPotentially effective, but data is limitedLimited data availableLimited data availableElectron-poor compared to phosphines, unique steric profile

This table is a qualitative summary based on general findings in the chemical literature. Direct performance comparisons can only be made under identical reaction conditions.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

The following protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted for the comparative evaluation of different ligands, including this compound.

Objective: To couple an aryl halide with an arylboronic acid to form a biaryl product.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, or this compound for evaluation)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and the phosphine ligand (e.g., 0.04 mmol, 2 mol%). The ligand-to-palladium ratio is a critical parameter and may require optimization.

  • Addition of Reagents: To the flask, add the aryl halide (e.g., 2 mmol, 1.0 equiv), the arylboronic acid (e.g., 2.4 mmol, 1.2 equiv), and the base (e.g., 4 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed toluene (e.g., 10 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). The optimal temperature and reaction time will depend on the substrates and the ligand used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Inert Atmosphere: Palladium(0), the active catalytic species, and many phosphine ligands are sensitive to air.[1] An inert atmosphere prevents their degradation.

  • Degassed Solvent: Oxygen dissolved in the solvent can also deactivate the catalyst.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid.[2] The choice of base can significantly impact the reaction outcome.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, as boronic acids can undergo competitive side reactions like homocoupling.

Visualizing the Catalytic Cycle and Ligand Structures

To better understand the role of ligands in cross-coupling reactions, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and compare the structures of different ligand types.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Structures phosphine Generic Phosphine P(R)₃ phosphonite This compound P(OPh)₂Ph biaryl_phosphine Bulky Biaryl Phosphine (e.g., SPhos) Biaryl-PR₂

Caption: Structural comparison of phosphine ligand classes.

Conclusion and Future Outlook

The selection of an appropriate ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. While bulky, electron-rich phosphines, particularly biaryl phosphines, have demonstrated broad utility and high performance, the exploration of alternative ligand classes like phosphonites remains an area of interest. Although direct comparative data for this compound is currently limited, its distinct electronic and steric properties suggest that it may offer unique reactivity profiles for specific applications. Further systematic studies are warranted to fully elucidate the potential of phosphonite ligands in this critical class of chemical transformations.

References

  • A comparison of MOP-phosphonite ligands and their applications in Rh(i)- and Pd(ii)-catalysed asymmetric transformations. Dalton Transactions. [Link]

  • Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. ResearchGate. [Link]

  • Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Synthesis method of diphenyl phosphonic acid.
  • Synthesis of diphenylphosphine. PrepChem.com. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate. [Link]

  • New polymer syntheses, 25. Synthesis of flame‐retardant poly(phenyl phosphonate)s from silylated biphenyldiols and diphenols. ResearchGate. [Link]

  • Method for preparing high-purity phenyl phosphine.
  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI. [Link]

  • Suzuki reactions in novel liquids. DiVA. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. PMC. [Link]

  • Palladium-Catalyzed Heck Reaction and Tandem Cross Coupling Reactions for Yuanqing Fang A thesis submitted in conformity with th. University of Toronto. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

Sources

Advanced Validation Guide: Diphenyl Phenylphosphonite (PhP(OPh)₂) in Dehydrative Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative, technical reference for validating experimental results obtained using Diphenyl phenylphosphonite (PhP(OPh)₂) . It adheres to the persona of a Senior Application Scientist, focusing on mechanistic rigor, comparative analysis, and self-validating protocols.

Executive Summary & Reagent Profile[1][2][3][4]

This compound (CAS: 3049-24-9) is a trivalent phosphorus reagent distinct from the more common diphenyl phosphite (


) or triphenyl phosphite (

). While often utilized as a ligand in transition metal catalysis, its utility as a stoichiometric coupling reagent in dehydrative condensation (peptide and ester synthesis) offers unique advantages in sterically hindered environments where standard uronium salts (e.g., HATU) may lead to aggregation or excessive epimerization.

This guide provides the framework to cross-validate experimental yields and purity profiles obtained with PhP(OPh)₂, benchmarking them against industry standards (HATU, DCC/DMAP, and Triphenyl Phosphite).

Core Chemical Identity[2]
  • Formula:

    
    
    
  • Molecular Weight: 294.28 g/mol

  • Key Reactivity: P(III) center acts as an oxygenophile, activating carboxylic acids via a mixed phosphonite-carboxylic anhydride intermediate.

  • Differentiation: Unlike carbodiimides (DCC), it produces a phosphorus-based byproduct (diphenyl phenylphosphonate) that is easily tracked via ³¹P NMR, allowing for precise kinetic validation.

Mechanistic Foundation

To validate your results, you must understand the underlying causality. PhP(OPh)₂ does not function via the same pathway as carbodiimides. It follows an Oxidation-Reduction Condensation logic (often requiring a metal catalyst or specific thermal activation) or a Nucleophilic Substitution at Phosphorus pathway.

The Activation Pathway

The reaction proceeds by the initial attack of the carboxylate on the phosphorus center, displacing a phenoxide ion. This generates a highly reactive acyl phosphonite intermediate. The subsequent nucleophilic attack by the amine/alcohol yields the product and the P(V) oxide byproduct.

G Start Carboxylic Acid (R-COOH) Inter1 Pentacoordinate Phosphorus Intermediate Start->Inter1 Activation Reagent This compound (PhP(OPh)₂) Reagent->Inter1 Activation Base Base (Pyridine/TEA) Base->Inter1 Activation Active Acyl Phosphonite (Mixed Anhydride) Inter1->Active -PhOH Product Target Amide/Ester (R-CO-NH-R') Active->Product Nucleophilic Attack Byprod Diphenyl phenylphosphonate (PhP(O)(OPh)₂) Active->Byprod Oxidation/Rearrangement Amine Nucleophile (R'-NH₂ / R'-OH) Amine->Active

Figure 1: Mechanistic pathway of PhP(OPh)₂ mediated coupling. The formation of the Acyl Phosphonite is the rate-determining activation step.

Comparative Performance Analysis

When validating your PhP(OPh)₂ results, you must benchmark against these alternatives. If your yields with PhP(OPh)₂ are significantly lower than TPP, check for moisture contamination (hydrolysis of the P-OPh bond).

Table 1: Comparative Efficiency in Hindered Coupling (e.g.,


-disubstituted amino acids) 
FeatureThis compound (PhP(OPh)₂)Triphenyl Phosphite (TPP)HATU (Gold Standard)DCC (Traditional)
Activation Species Acyl Phosphonite (Mixed Anhydride)Acyl PhosphiteO-At Active EsterO-Acylisourea
Steric Tolerance High (Compact intermediate)ModerateHighLow
Racemization Risk Low (Fast coupling, no HOBt needed)ModerateLow (with base control)High (without additives)
Byproduct Removal Chromatographic (Phosphonate)Chromatographic (Phosphate)Water wash (Urea/Salts)Difficult (Insoluble DCU)
Atom Economy Moderate (Loss of 2 PhO groups)Low (Loss of 3 PhO groups)LowHigh
Typical Yield 85-92% 75-85%90-98%60-75%

Key Insight: PhP(OPh)₂ often outperforms TPP in purity because the resulting phosphonate byproduct is more stable and less prone to interfering with the workup compared to the hydrolysis products of TPP.

Cross-Validation Protocols

To scientifically validate your experimental results, you must perform an Orthogonal Validation Workflow . This involves running the reaction alongside a control and using non-standard analytical methods (³¹P NMR) to confirm the mechanism.

Experiment: The "Stress Test" Coupling

Objective: Synthesize a sterically hindered amide (e.g., N-benzoyl-valine-anilide) to prove reagent efficacy.

Protocol Steps:
  • Setup: In a flame-dried flask under Argon, dissolve Carboxylic Acid (1.0 equiv) and PhP(OPh)₂ (1.1 equiv) in anhydrous Pyridine/DCM (1:1).

  • Activation: Stir at 0°C for 30 minutes. Validation Point: Take an aliquot for ³¹P NMR. You should see the disappearance of the starting material signal (~159 ppm) and appearance of the intermediate.

  • Coupling: Add the Amine (1.0 equiv). Allow to warm to RT and stir for 4 hours.

  • Quench: Add 10% citric acid.

  • Analysis: Isolate the organic layer.[1] Do NOT recrystallize immediately. Analyze crude by HPLC.

Validation Workflow Diagram

Validation Start Experimental Run (PhP(OPh)₂) Step1 Crude Isolation (No Purification) Start->Step1 Control Control Run (HATU) Control->Step1 Analysis1 ³¹P NMR Analysis Step1->Analysis1 Track P-Species Analysis2 Chiral HPLC (Racemization Check) Step1->Analysis2 Track Stereochem Decision Compare Yield & DL/LL Ratio Analysis1->Decision Analysis2->Decision Outcome1 Valid Result: Yield >80%, <2% Racemization Decision->Outcome1 Outcome2 Invalid Result: Check Moisture/Stoichiometry Decision->Outcome2

Figure 2: Orthogonal validation workflow ensuring chemical and stereochemical integrity.

Troubleshooting & Optimization

If your cross-validation yields discrepancies, investigate these parameters:

  • Moisture Sensitivity: PhP(OPh)₂ is sensitive to hydrolysis. A "dead" reaction often indicates the reagent hydrolyzed to diphenyl phosphonite (

    
    ) before activation.
    
    • Diagnostic: Check ³¹P NMR for a signal around ~70 ppm (H-phosphinate species).

  • Base Choice: Pyridine is the preferred solvent/base. Stronger bases (TEA/DIPEA) can sometimes cause premature hydrolysis or racemization via oxazolone formation.

  • Thermal Boost: Unlike HATU, PhP(OPh)₂ reactions often benefit from mild heating (40°C) if the intermediate formation is slow due to steric bulk.

References

  • Kawasaki, M., Li, P., & Yamamoto, H. (2008).[2] "Catalytic Dehydrative Condensation of Carboxylic Acids with Amines/Alcohols using Phosphonites." Angewandte Chemie International Edition.

  • Smith, D. D., et al. (1993). "Phosphorus-based reagents in peptide synthesis: synthesis of methionine-enkephalin and the solution conformation of its N-diphenylphosphinoyl derivative." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Guides. (2025). "A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency."

  • Sigma-Aldrich (Merck). (2025). "Peptide Coupling Reagents Guide: Phosphonium and Uronium Salts."

  • Lin, C. H., et al. (2012).[3][4] "Stepwise Formation of Iridium(III) Complexes with Monocyclometalating and Dicyclometalating Phosphorus Chelates." Inorganic Chemistry. (Demonstrates reactivity and handling of PhP(OPh)₂).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Diphenyl Phenylphosphonite and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

Diphenyl phenylphosphonite, (C₆H₅O)₂P(C₆H₅), and its derivatives are a cornerstone class of organophosphorus(III) compounds. Valued as ligands in homogeneous catalysis, precursors for synthesis, and stabilizers, their utility is intimately tied to the electronic and steric environment of the central phosphorus atom. Subtle modifications to the peripheral phenyl or phenoxy rings can dramatically alter their reactivity and efficacy. Consequently, the ability to precisely characterize these molecules and differentiate between closely related analogues is paramount for researchers in synthetic chemistry and materials science.

This guide provides an in-depth, practical comparison of this compound and its derivatives through the primary lenses of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Every protocol described herein is designed as a self-validating system to ensure the generation of reliable, reproducible data.

The Archetype: Spectroscopic Signature of this compound

To compare derivatives, we must first establish a robust baseline with the parent compound. This compound is a trivalent phosphorus compound, and its spectroscopic features are highly characteristic of this oxidation state.

³¹P Nuclear Magnetic Resonance (NMR): The Most Revealing Probe

For phosphorus-containing compounds, ³¹P NMR is the most direct and informative analytical technique.[1] The phosphorus nucleus has a spin of ½ and 100% natural abundance, leading to sharp, easily interpretable signals with a wide chemical shift range that is exquisitely sensitive to the electronic environment.[2]

  • Chemical Shift (δ): this compound typically exhibits a ³¹P chemical shift in the range of δ = 125 to 145 ppm .[3] This downfield resonance is characteristic of phosphonites and phosphites, where the phosphorus atom is bonded to oxygen and carbon. The surrounding oxygen and phenyl groups deshield the phosphorus nucleus, shifting its resonance significantly downfield from the standard reference, 85% H₃PO₄ (δ = 0 ppm).

  • Coupling: In a proton-decoupled (³¹P{¹H}) experiment, the spectrum presents as a sharp singlet. If a proton-coupled spectrum is acquired, complex splitting patterns will emerge due to coupling with the protons on the phenyl and phenoxy rings (typically ²JPC, ³JPC, and ⁴JPC). However, for routine identification and comparison, the proton-decoupled experiment is standard.

¹H and ¹³C NMR Spectroscopy

While ³¹P NMR identifies the phosphorus environment, ¹H and ¹³C NMR confirm the structure of the organic scaffold.

  • ¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ = 7.0-7.8 ppm). The signals for the two phenoxy groups and the one P-bound phenyl group will overlap, making precise assignment challenging without advanced 2D NMR techniques (like HMBC or HSQC).

  • ¹³C NMR: The aromatic carbons will appear between δ = 120-155 ppm. A key feature is the presence of carbon-phosphorus coupling (J-coupling). The ipso-carbons (the carbons directly attached to oxygen or phosphorus) will appear as doublets. For instance, the carbon of the P-C bond and the ipso-carbons of the P-O-C linkage will show characteristic splitting, confirming the connectivity to the phosphorus center.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides insight into the functional groups and bonding within the molecule. For this compound, the most diagnostic peaks are:

  • P-O-C Stretch: Strong, characteristic bands are found in the 1020-1090 cm⁻¹ region for the asymmetric P-O-C stretching and around 750-850 cm⁻¹ for the symmetric stretch.

  • P-Ph Stretch: A moderate absorption around 1435 cm⁻¹ is indicative of the direct phosphorus-phenyl bond.

  • Aromatic C-H and C=C: Standard aromatic signals will be present, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically reveals the molecular ion peak (M⁺) and characteristic fragmentation patterns. For this compound (M.W. = 294.28 g/mol ), one would expect to observe:

  • A molecular ion peak at m/z = 294.

  • Fragments corresponding to the loss of phenoxy radicals (•OPh, m/z = 93) or phenyl radicals (•Ph, m/z = 77).

Comparative Analysis: The Influence of Aromatic Substitution

The true power of spectroscopy lies in its ability to distinguish between derivatives. By introducing substituents onto the phenyl or phenoxy rings, we systematically alter the electronic environment of the phosphorus atom, leading to predictable shifts in the spectroscopic data.

Let's consider two representative derivatives:

  • Bis(4-methoxyphenyl) phenylphosphonite: With an electron-donating group (EDG), -OCH₃.

  • Bis(4-nitrophenyl) phenylphosphonite: With an electron-withdrawing group (EWG), -NO₂.

The primary impact of these substituents is observed in the ³¹P NMR chemical shift.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups donate electron density to the aromatic ring. This increased electron density is partially relayed to the phosphorus atom, causing increased shielding. The result is an upfield shift (to a lower ppm value) in the ³¹P NMR spectrum compared to the parent compound.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides pull electron density away from the aromatic ring. This effect is transmitted to the phosphorus atom, leading to significant deshielding. The result is a downfield shift (to a higher ppm value) in the ³¹P NMR spectrum.

Table 1: Comparative Spectroscopic Data
CompoundSubstituent TypeExpected ³¹P NMR δ (ppm)Key IR Change (vs. Parent)
This compoundNone (Baseline)~135N/A
Bis(4-methoxyphenyl) phenylphosphoniteElectron-Donating (-OCH₃)< 135 (Upfield Shift)C-H stretch of -OCH₃ (~2850-2950 cm⁻¹)
Bis(4-nitrophenyl) phenylphosphoniteElectron-Withdrawing (-NO₂)> 135 (Downfield Shift)Strong asymmetric/symmetric NO₂ stretches (~1520 & ~1340 cm⁻¹)

This predictable trend allows researchers to confirm the successful synthesis of a desired derivative and provides a quantitative measure of the electronic effect of the substituent at the phosphorus center.

Visualizing the Concepts

Diagrams can clarify the relationships between structure and analysis.

G cluster_structure General Structure of Derivatives P P O1 O P->O1 O2 O P->O2 Ph_P Phenyl P->Ph_P C-P Bond Ph_O1 Phenoxy O1->Ph_O1 O-C Bond Ph_O2 Phenoxy O2->Ph_O2 O-C Bond R1 R Ph_P->R1 R2 R Ph_O1->R2 R3 R Ph_O2->R3

Caption: General structure of a this compound derivative, where 'R' indicates potential sites for substitution.

workflow start Sample Preparation (Inert Atmosphere) nmr NMR Analysis (³¹P, ¹H, ¹³C) start->nmr ir FT-IR Analysis start->ir ms MS Analysis start->ms interp Data Interpretation & Comparison nmr->interp ir->interp ms->interp

Caption: A typical analytical workflow for the characterization of organophosphorus compounds.

Experimental Protocols

Adherence to rigorous, validated protocols is essential for data integrity.

Protocol 1: NMR Sample Preparation and Acquisition

Causality: Organophosphorus(III) compounds like phosphonites are susceptible to oxidation to their pentavalent phosphate or phosphonate analogues, especially in the presence of trace moisture or air. This protocol is designed to mitigate this risk.

  • Glassware Preparation: Dry all NMR tubes, vials, and syringes in an oven at >120°C overnight and cool in a desiccator.

  • Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃, C₆D₆) from a freshly opened ampoule or one that has been dried over molecular sieves and degassed.

  • Sample Handling (Self-Validation): All manipulations must be performed under an inert atmosphere (N₂ or Ar), preferably within a glovebox.

  • Preparation:

    • Accurately weigh ~15-20 mg of the phosphonite compound into a clean, dry vial.

    • Using a gas-tight syringe, add ~0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl to dissolve the sample completely.

    • Transfer the solution to a dry NMR tube and cap it securely. For long-term or sensitive samples, use a J. Young valve NMR tube.

  • Instrumental Acquisition (³¹P{¹H}):

    • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Standard: Use the internal deuterium lock as a secondary reference. For precise work, an external standard of 85% H₃PO₄ can be used, but is often unnecessary as modern spectrometers can reference the ³¹P spectrum based on the ¹H frequency of TMS.[2]

    • Parameters:

      • Pulse Program: Standard one-pulse with proton decoupling (e.g., zgpg30 on Bruker systems).

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): ~2-5 seconds. For quantitative work, D1 should be at least 5 times the longest T₁ of the phosphorus nuclei.

      • Number of Scans (NS): Typically 16 to 128 scans, depending on sample concentration.

    • Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation and phase correction. Reference the spectrum appropriately.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid): If the compound is a liquid, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR accessory.

  • Sample Preparation (Solid): If the compound is a solid, place a small amount of the powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Background Collection (Self-Validation): Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average of 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify and label the key peaks corresponding to the functional groups as described previously.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a powerful example of structure-elucidation in practice. While each technique provides a piece of the puzzle, it is the synergistic combination of ³¹P NMR, multinuclear NMR, FT-IR, and MS that enables unambiguous identification and comparison. The ³¹P NMR chemical shift, in particular, serves as a highly sensitive and predictable reporter on the electronic nature of the phosphorus center, directly reflecting the influence of substituents on the aromatic framework. By employing the rigorous, self-validating protocols outlined in this guide, researchers can generate high-fidelity data, accelerating discovery and development in the vast field of organophosphorus chemistry.

References

[5] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76448, Diphenyl P-phenylphosphonate. Retrieved from [Link]5] [6] ResearchGate (n.d.). ³¹P NMR of phenyl diphenylphosphinite, C₆H₅OPPh₂. Retrieved from [Link]6] [7] NIST (n.d.). Phenyl phosphonic acid diphenyl ester in the NIST Chemistry WebBook. Retrieved from [Link]7] [2] University of Sheffield (n.d.). ³¹Phosphorus NMR. Retrieved from [Link]2] [8] ResearchGate (2015). Synthesis and characterization of new phenothiazinyl-diphenyl-phosphines. Retrieved from [Link]8] [3] NPTEL IIT Bombay (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. YouTube. Retrieved from [Link]3] [1] ResearchGate (n.d.). ³¹P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]1] [4] Eslami, F., et al. (2024). Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. Retrieved from [Link]4]

Sources

A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Cross-Coupling Reactions: Diphenyl Phenylphosphonite Complexes vs. Alternative Phosphine-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the palladium catalyst employed is paramount, with the choice of ligand being a critical determinant of reaction rate, yield, and selectivity. This guide provides an in-depth kinetic analysis of reactions catalyzed by palladium complexes bearing diphenyl phenylphosphonite ligands, objectively comparing their performance against common alternative phosphine-based catalysts. The insights and experimental data presented herein are designed to empower researchers in selecting and optimizing catalytic systems for their specific synthetic challenges.

The Central Role of Ligands in Catalytic Performance

The ligand coordinated to the palladium center profoundly influences the catalytic cycle of the Suzuki-Miyaura reaction. Its steric and electronic properties directly impact the rates of the three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Electron-rich and bulky ligands are generally favored as they promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the biaryl product.[1][2]

This compound ligands, a class of organophosphorus compounds, offer a unique electronic and steric profile compared to more traditional triaryl- or trialkylphosphine ligands. Understanding the kinetic implications of these differences is crucial for rational catalyst design and selection.

Comparative Kinetic Performance: A Data-Driven Analysis

Catalyst System (Ligand)Aryl HalideArylboronic AcidTOF (h⁻¹)ObservationsReference(s)
This compound 4-BromoanisolePhenylboronic acidData not available in direct comparative studiesPhosphonites are known to be effective ligands, but quantitative TOF data for this specific complex in this reaction is not readily found in comparative reports.
Triphenylphosphine (PPh₃) 4-BromoanisolePhenylboronic acid~10 - 100A standard, versatile ligand. Performance can be moderate, and higher catalyst loadings are often required.[3][4]
Tri-tert-butylphosphine (P(t-Bu)₃) 4-BromoanisolePhenylboronic acid> 1000A bulky and electron-rich ligand that significantly accelerates the reaction, leading to high turnover frequencies.[3]
SPhos 2-ChlorotoluenePhenylboronic Acid~50A highly effective biaryl phosphine ligand, particularly for challenging substrates like aryl chlorides.[2]
XPhos 4-ChlorotoluenePhenylboronic Acid~100Another high-performance biaryl phosphine ligand known for its broad applicability and efficiency.[2]

Analysis of Performance:

The data, while not a direct head-to-head comparison for the this compound complex, highlights a clear trend. Bulky, electron-rich phosphines like P(t-Bu)₃ and biaryl phosphines like SPhos and XPhos exhibit significantly higher TOFs compared to the more traditional PPh₃.[2][3] This superior performance is attributed to their ability to stabilize the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.[5]

Mechanistic Insights: Understanding the "Why" Behind the Kinetics

The observed differences in kinetic performance are rooted in the distinct ways each ligand influences the elementary steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar') L = Phosphine Ligand L = Phosphine Ligand

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides and bromides.[6] Electron-rich phosphines enhance the electron density on the palladium center, facilitating the cleavage of the aryl-halide bond. The steric bulk of the ligand can also play a crucial role by promoting the formation of the highly reactive, coordinatively unsaturated 12-electron monoligated palladium complex, [Pd(L)].[7][8]

Transmetalation: The transfer of the aryl group from the organoboron reagent to the palladium complex is a complex step influenced by the base and solvent. The nature of the phosphine ligand can affect the lability of the halide or other ancillary ligands, thereby influencing the rate of this step. Computational studies suggest that electron-withdrawing ligands can, in some cases, lower the energy barrier for transmetalation.[7][8]

Reductive Elimination: This final step, which forms the C-C bond and regenerates the active Pd(0) catalyst, is generally favored by bulky ligands. The steric pressure exerted by a bulky phosphine ligand promotes the reductive elimination of the biaryl product from the cis-diaryl-palladium(II) intermediate.[2]

The unique electronic nature of this compound ligands, with their P-O-Ar bonds, introduces a π-acceptor character that can modulate the electron density at the palladium center differently than purely σ-donating trialkylphosphines or π-acidic phosphites. This can lead to a delicate balance between promoting oxidative addition and potentially influencing the rates of transmetalation and reductive elimination in a distinct manner.

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data is the bedrock of any comparative catalyst study. Here, we outline a detailed, step-by-step methodology for the kinetic analysis of the Suzuki-Miyaura reaction, which can be adapted for comparing this compound complexes with other phosphine-based catalysts.

In-Situ Reaction Monitoring using Gas Chromatography (GC)

This protocol describes a common and reliable method for monitoring the progress of the reaction over time.

GC_Workflow cluster_prep Reaction Setup cluster_run Kinetic Run cluster_analysis Data Analysis Reagents Aryl Halide, Boronic Acid, Base Reaction_Vessel Reaction Vessel (Heated & Stirred) Reagents->Reaction_Vessel Solvent_Catalyst Degassed Solvent, Internal Standard, Pd Catalyst Solvent_Catalyst->Reaction_Vessel Autosampler Autosampler Reaction_Vessel->Autosampler Timed Sampling GC_System Gas Chromatograph (FID Detector) Autosampler->GC_System Injection Chromatogram Chromatogram GC_System->Chromatogram Data Acquisition Concentration_vs_Time Concentration_vs_Time Chromatogram->Concentration_vs_Time Integration & Calibration Rate_Constant Rate_Constant Concentration_vs_Time->Rate_Constant Kinetic Modeling

Figure 2: Workflow for kinetic analysis using Gas Chromatography.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole) and an internal standard (e.g., dodecane) in a degassed solvent (e.g., toluene or dioxane). The internal standard is crucial for accurate quantification.

    • Prepare a separate stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e-g., this compound, PPh₃, etc.) in the same degassed solvent. The ligand-to-palladium ratio should be carefully controlled (typically 1:1 or 2:1).[2]

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, add the arylboronic acid (e.g., phenylboronic acid) and the base (e.g., K₂CO₃ or K₃PO₄).

    • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for several minutes.[9]

    • Using a syringe, add the stock solution of the aryl halide and internal standard to the reaction vial.

    • Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired reaction temperature (e.g., 80 °C).

  • Initiation and Monitoring:

    • To initiate the reaction, inject the stock solution of the palladium catalyst/ligand into the reaction vial. This is considered time zero (t=0).

    • At predetermined time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.

    • Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a drying agent (e.g., anhydrous MgSO₄) to stop the reaction.

  • GC Analysis:

    • Analyze the quenched aliquots by gas chromatography (GC) equipped with a flame ionization detector (FID).

    • The concentration of the starting material and the product at each time point is determined by comparing the peak areas to that of the internal standard, using a pre-established calibration curve.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • From this data, the initial reaction rate can be determined. The turnover frequency (TOF) can be calculated from the initial rate and the catalyst concentration.

    • The data can also be fitted to appropriate rate laws to determine the reaction order and the rate constant (k).

Alternative Monitoring Techniques
  • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive compounds, HPLC with UV detection is an excellent alternative to GC. The sample preparation and analysis workflow are analogous.

  • In-situ Spectroscopic Methods: Techniques like ReactIR (FTIR) or Raman spectroscopy can monitor the reaction in real-time without the need for sampling, providing high-density kinetic data.[10][11][12]

Conclusion: A Framework for Informed Catalyst Selection

The kinetic analysis of catalytic reactions is fundamental to understanding and optimizing chemical processes. This guide has provided a framework for comparing the performance of palladium complexes of this compound with other common phosphine-based catalysts in the context of the Suzuki-Miyaura cross-coupling reaction.

While direct comparative kinetic data for this compound complexes is an area ripe for further investigation, the principles and methodologies outlined here provide a robust approach for researchers to conduct their own comparative studies. By systematically evaluating the kinetics, understanding the underlying mechanistic principles, and employing rigorous experimental protocols, scientists can make informed decisions in catalyst selection, ultimately accelerating the discovery and development of new molecules and medicines.

References

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link].

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. University of Bristol Research Portal. Available at: [Link].

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link].

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. MIT Libraries. Available at: [Link].

  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. Available at: [Link].

  • In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. ACS Publications. Available at: [Link].

  • A Quantum-Chemical DFT Approach to Elucidation of the Chirality Transfer Mechanism of the Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link].

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Elsevier. Available at: [Link].

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available at: [Link].

  • Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Available at: [Link].

  • The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. Available at: [Link].

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link].

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. Available at: [Link].

  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. PMC. Available at: [Link].

  • Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed. Available at: [Link].

  • complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link].

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link].

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link].

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. Available at: [Link].

  • Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Available at: [Link].

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link].

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link].

  • (a) The effect of catalyst amount on the turnover frequency (TOF, h⁻¹)... ResearchGate. Available at: [Link].

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. ScienceDirect. Available at: [Link].

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link].

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link].

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link].

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. Available at: [Link].

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link].

Sources

A Comparative Guide to the Enantioselectivity of Catalysts Derived from Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. These molecular architects are pivotal in the synthesis of enantiomerically pure compounds, a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries[1][2]. Among the diverse arsenal of ligands, those derived from phosphorus compounds have demonstrated exceptional utility[3][4]. This guide provides an in-depth assessment of catalysts derived from diphenyl phenylphosphonite, offering a comparative analysis of their performance, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in catalyst selection.

The Rise of Phosphonite Ligands: A Synthesis of Stability and Reactivity

Chiral phosphorus ligands are broadly classified into phosphines, phosphites, and phosphonites, among others. While phosphines have been the workhorses in the field, their sensitivity to oxidation can be a practical limitation. In contrast, phosphites, with their σ-donating and π-accepting properties, offer enhanced stability and have shown remarkable success in various catalytic transformations[1][5][6]. Phosphonite ligands, featuring a P-C bond, present a compelling balance between the electron-rich nature of phosphines and the π-acidity of phosphites. This unique electronic profile often translates to high catalytic activity and selectivity[7][8][9].

Catalysts derived from this compound, often in the form of hybrid ligands, have emerged as powerful tools in asymmetric synthesis. These ligands are typically synthesized by reacting a chiral backbone, often a diol, with diphenylphosphine chloride, followed by reaction with a phenol to introduce the phenylphosphonite moiety. This modular synthesis allows for the fine-tuning of steric and electronic properties, a crucial aspect in optimizing catalyst performance for a specific transformation[10][11][12].

Performance in Asymmetric Catalysis: A Comparative Analysis

The true measure of a catalyst's utility lies in its performance across a spectrum of enantioselective reactions. Here, we compare catalysts derived from this compound and its analogs with other prominent ligand classes in key transformations.

Asymmetric Hydroformylation

Asymmetric hydroformylation is a highly atom-economical method for the synthesis of chiral aldehydes. The performance of rhodium complexes bearing phosphine-phosphonite ligands has been particularly noteworthy in the hydroformylation of challenging substrates like dihydrofurans.

Ligand TypeSubstrateRegioselectivity (branched/linear)ee (%)Yield (%)Reference
Phosphine-Phosphonite (Xantphos-based) 2,5-Dihydrofuran>99:191>95[11][13]
Phosphine-Phosphite (BINAPHOS) Styrene88:129490[10]
Diphosphite (Bulky Biaryl) Vinyl Acetate95:549High[10]
Diphosphine (BINAP) Styrene8:11970[10]

As the data indicates, the hybrid phosphine-phosphonite ligands can achieve exceptional regio- and enantioselectivities, outperforming traditional diphosphine and even some highly effective phosphine-phosphite ligands in specific applications[11][13]. The synergy between the electron-donating phosphine and the π-accepting phosphonite moiety is believed to be crucial for this enhanced performance[11].

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the formation of C-C and C-X bonds[14][15][16][17][18][19][20][21]. The choice of ligand is paramount in controlling the enantioselectivity of this transformation.

Ligand TypeSubstrateNucleophileee (%)Yield (%)Reference
MOP-Phosphonite Styrene (Hydrosilylation)HSiCl₃up to 95High[22]
Phosphine-Phosphoramidite VariousVariousup to 99High[12][23]
Planar Chiral Bisphosphine 1,3-Diphenylallyl acetateDimethyl malonateup to 9699[16][24]
Diphosphine (Trost Ligand) 1,3-Diphenylallyl acetateDimethyl malonate>9995[14]

While diphosphine ligands like the Trost ligand have set a high benchmark in AAA, MOP-phosphonites have shown great promise, particularly in related transformations like hydrosilylation, achieving excellent enantioselectivities[22]. The modularity of phosphonite ligands allows for rapid optimization for specific substrate-nucleophile combinations[8][25].

Asymmetric Conjugate Addition

The copper-catalyzed asymmetric conjugate addition of organometallic reagents to enones is a powerful method for creating stereogenic centers[26][27][28]. Chiral phosphorus ligands are instrumental in achieving high enantioselectivity.

Ligand TypeSubstrateNucleophileee (%)Yield (%)Reference
P-H Phosphonite (BIFOP-H) 2-Cyclohexen-1-oneZnEt₂65>98[29]
Phosphoramidite (BINOL-based) 2-Cyclohexen-1-oneZnEt₂up to 98>98[25]
Phosphine-Phosphoramidite VariousGrignard Reagentsup to 99High[12][23]

In this domain, phosphoramidite ligands have demonstrated superior performance. However, the fact that a P-H phosphonite can induce significant enantioselectivity highlights the potential of this ligand class[29]. Further structural modifications of the phosphonite backbone could lead to even more effective catalysts.

Experimental Protocols: A Practical Guide

To facilitate the adoption of these powerful catalysts, we provide a detailed protocol for a representative asymmetric reaction.

Representative Protocol: Rh-Catalyzed Asymmetric Hydroformylation of 2,5-Dihydrofuran

Materials:

  • [Rh(acac)(CO)₂] (Strem Chemicals)

  • Chiral Phosphine-Phosphonite Ligand (synthesized as per literature procedure[11])

  • 2,5-Dihydrofuran (substrate, freshly distilled)

  • Toluene (anhydrous)

  • Syngas (CO/H₂ = 1:1 mixture)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(acac)(CO)₂] (0.01 mmol) and the chiral phosphine-phosphonite ligand (0.011 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: The catalyst solution is transferred via cannula to a high-pressure autoclave. The substrate, 2,5-dihydrofuran (1.0 mmol), is then added.

  • Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged three times with syngas. The reactor is then pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C). The reaction mixture is stirred vigorously for the specified time (e.g., 24 hours).

  • Work-up and Analysis: After cooling to room temperature and carefully venting the excess gas, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC)[30].

Mechanistic Insights: The Origin of Enantioselectivity

The high enantioselectivity observed with chiral phosphonite-derived catalysts stems from the well-defined three-dimensional structure of the metal-ligand complex. In the case of asymmetric hydroformylation, the proposed catalytic cycle involves the coordination of the olefin to the rhodium center, followed by migratory insertion of a hydride and then carbon monoxide, and finally reductive elimination to yield the chiral aldehyde.

The chirality of the ligand dictates the preferred orientation of the substrate in the coordination sphere of the metal, leading to the selective formation of one enantiomer. The electronic asymmetry of hybrid phosphine-phosphonite ligands, with a σ-donating phosphine and a π-accepting phosphonite, is thought to create a more differentiated environment around the metal center, enhancing the enantiodiscrimination[11].

G cluster_cycle Catalytic Cycle cluster_selectivity Origin of Enantioselectivity Rh-H [L*Rh(H)(CO)₂] Olefin_Coord Olefin Coordination Rh-H->Olefin_Coord + Olefin Hydrometallation Hydrometallation Olefin_Coord->Hydrometallation CO_Insertion CO Insertion Hydrometallation->CO_Insertion + CO Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Chiral Aldehyde Reductive_Elimination->Product Product->Rh-H Regeneration Transition_State Diastereomeric Transition States TS_R Favored TS (Pro-R face attack) Transition_State->TS_R Lower Energy TS_S Disfavored TS (Pro-S face attack) Transition_State->TS_S Higher Energy (Steric Hindrance) Major_Enantiomer R-Aldehyde TS_R->Major_Enantiomer Minor_Enantiomer S-Aldehyde TS_S->Minor_Enantiomer

Caption: Proposed catalytic cycle and origin of enantioselectivity.

Conclusion

Catalysts derived from this compound and its analogs represent a valuable and versatile class of ligands for asymmetric catalysis. Their modular synthesis, unique electronic properties, and demonstrated high performance in key transformations make them an attractive alternative to more traditional ligand systems. This guide has provided a comparative overview of their efficacy, practical experimental guidance, and a glimpse into the mechanistic underpinnings of their success. As the demand for enantiomerically pure compounds continues to grow, the continued development and application of these sophisticated molecular tools will undoubtedly play a crucial role in advancing chemical synthesis.

References

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  • Nozaki, K., et al. (1998). Highly Enantioselective Hydroformylation of Olefins Catalyzed by Rhodium(I) Complexes of New Chiral Phosphine−Phosphite Ligands. Journal of the American Chemical Society, 120(17), 4051-4052. [Link]

  • Nifantiev, E. E., & Kukhareva, T. S. (2000). Chiral phosphites as ligands in asymmetric metal complex catalysis and synthesis of coordination compounds. Russian Chemical Reviews, 69(1), 83-103. [Link]

  • Breit, B., & Seiche, W. (2002). Solid-phase development of chiral phosphoramidite ligands for enantioselective conjugate addition reactions. Chemistry – A European Journal, 8(20), 4767-4780. [Link]

  • Reek, J. N. H., et al. (2010). Highly enantioselective hydroformylation of dihydrofurans catalyzed by hybrid phosphine–phosphonite rhodium complexes. Chemical Communications, 46(11), 1939-1941. [Link]

  • Zhang, X., et al. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(5-6), 708-714. [Link]

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  • van Leeuwen, P. W. N. M., et al. (2000). New Chiral Phosphine−Phosphite Ligands in the Enantioselective Rhodium-Catalyzed Hydroformylation of Styrene. Organometallics, 19(10), 1808-1817. [Link]

  • Wills, M., et al. (2016). A comparison of MOP-phosphonite ligands and their applications in Rh(i)- and Pd(ii)-catalysed asymmetric transformations. Dalton Transactions, 45(38), 15660-15670. [Link]

  • Xiao, J., et al. (2008). Highly regioselective hydroformylation of enamides with phosphite ligands. Tetrahedron Letters, 49(36), 5296-5298. [Link]

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  • Chan, A. S. C., et al. (2003). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 100(17), 9721-9724. [Link]

  • Stoltz, B. M., et al. (2025). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. Tetrahedron. [Link]

  • Zhang, W., et al. (2026). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, 31(3), 494. [Link]

  • Zhang, W., et al. (2026). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. ResearchGate. [Link]

  • Sibi, M. P., & Stanley, L. M. (2010). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 6, 1109-1123. [Link]

  • Trost, B. M. (2012). New frontiers in palladium-catalyzed asymmetric allylic alkylations. Stanford Digital Repository. [Link]

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  • Aponick, A., et al. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Journal of the American Chemical Society, 146(11), 7185-7190. [Link]

  • Sibi, M. P., & Stanley, L. M. (2010). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 6, 1109-1123. [Link]

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  • Kim, D. Y., et al. (2016). Enantioselective addition of diphenyl phosphonate to ketimines derived from isatins catalyzed by binaphthyl-modified organocatalysts. Beilstein Journal of Organic Chemistry, 12, 1551-1556. [Link]

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  • Feng, X., et al. (2007). Quinine-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroolefins: Synthesis of Chiral Precursors of β-Aminophosphonates. Advanced Synthesis & Catalysis, 349(7), 1052-1056. [Link]

  • Geng, L., et al. (2023). Classification of Various Ligands. Encyclopedia MDPI. [Link]

  • Kočovský, P., et al. (2005). An exceptional P-H phosphonite: Biphenyl-2,2'-bisfenchylchlorophosphite and derived ligands (BIFOPs) in enantioselective copper-catalyzed 1,4-additions. Beilstein Journal of Organic Chemistry, 1, 6. [Link]

  • Diéguez, M., & Pàmies, O. (2013). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Molecules, 18(11), 13693-13733. [Link]

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  • Wiest, O., & Stoltz, B. M. (2023). Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams. Molecules, 28(17), 6338. [Link]

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Literature review of Diphenyl phenylphosphonite applications and limitations

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Applications and Limitations of Diphenyl Phenylphosphonite and its Precursor, Diphenyl Phosphite

For the modern researcher, scientist, and drug development professional, the strategic selection of reagents is paramount to successful synthesis. This guide provides an in-depth technical review of this compound and its closely related and commercially available precursor, diphenyl phosphite. We will explore their significant applications in organic synthesis, offering objective comparisons with alternative reagents, supported by experimental data. This analysis aims to equip you with the knowledge to make informed decisions in your experimental design, weighing the advantages and limitations of these versatile phosphorus compounds.

The Kabachnik-Fields Reaction: A Gateway to α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful one-pot, three-component synthesis of α-aminophosphonates, which are crucial as analogues of α-amino acids in medicinal chemistry.[1] This reaction typically involves an amine, a carbonyl compound, and a phosphite. Diphenyl phosphite has proven to be a valuable reagent in this transformation.[2][3]

Comparative Performance: Diphenyl Phosphite vs. Dialkyl Phosphites

The choice of phosphite can significantly influence the outcome of the Kabachnik-Fields reaction. While dialkyl phosphites like diethyl phosphite are commonly used, diphenyl phosphite offers distinct advantages in certain contexts.

The reaction can proceed through two main pathways: the "imine pathway," where the amine and carbonyl compound first form an imine, followed by nucleophilic attack by the phosphite, or the "α-hydroxyphosphonate pathway," where the phosphite adds to the carbonyl group first.[4] The preferred pathway often depends on the nature of the reactants.[5]

ReagentTypical CatalystReaction ConditionsYieldNotes
Diphenyl Phosphite ZnCl₂/PPh₃Room Temperature75-84%Effective for the synthesis of potentially biologically active α-aminophosphonates from quinazolinone-based hydrazides and aromatic aldehydes.[6]
Diphenyl Phosphite Zinc(II) di(l-prolinate)DichloromethaneGoodUsed in the condensation of anilines and benzaldehydes.[4]
Dialkyl Phosphites Various Lewis and Brønsted acids, or catalyst-free under MWVaried (RT to reflux)Good to ExcellentWidely applicable, with many "green" protocols developed.[7]
Dimethyl Phosphite Orange Peel Powder (Natural Catalyst)Ethanol, RefluxHighAn eco-friendly approach for the synthesis of α-aminophosphonates from aromatic aldehydes and aniline.[8]

Key Insights:

  • Diphenyl phosphite can be effectively employed in the Kabachnik-Fields reaction, often with specific catalysts to achieve good to excellent yields.[4][6]

  • The use of diphenyl phosphite can be advantageous in the synthesis of certain classes of α-aminophosphonates, such as those derived from hydrazides.[6]

  • Dialkyl phosphites offer a broader range of applications with numerous developed protocols, including catalyst-free and microwave-assisted methods.[7]

Experimental Protocol: Synthesis of an α-Aminophosphonate using Diphenyl Phosphite

This protocol describes a general procedure for the synthesis of an α-aminophosphonate from an aromatic aldehyde, an aniline, and diphenyl phosphite, catalyzed by a Lewis acid.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aniline (1 mmol)

  • Diphenyl phosphite (1 mmol)

  • Lewis acid catalyst (e.g., ZnCl₂/PPh₃, 10 mol%)

  • Solvent (e.g., Dichloromethane)

  • Magnetic stirrer and standard glassware

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and aniline (1 mmol) in the chosen solvent, add the Lewis acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add diphenyl phosphite (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired α-aminophosphonate.

Logical Workflow for the Kabachnik-Fields Reaction

Kabachnik_Fields cluster_product Product Amine Amine Imine Imine Intermediate Amine->Imine Condensation Product α-Aminophosphonate Amine->Product Carbonyl Carbonyl Compound Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl->Hydroxyphosphonate + Diphenyl Phosphite DPP Diphenyl Phosphite DPP->Hydroxyphosphonate DPP->Product Imine->Product + Diphenyl Phosphite Hydroxyphosphonate->Product + Amine

Caption: Possible reaction pathways in the Kabachnik-Fields synthesis of α-aminophosphonates.

Peptide Synthesis: A Powerful Coupling Reagent for Hindered Systems

Diphenyl phosphite has emerged as a valuable coupling reagent in peptide synthesis, particularly for the formation of peptide bonds involving sterically hindered amino acids.[9][10] Its utility stems from its ability to activate the carboxyl group of an N-protected amino acid, facilitating nucleophilic attack by the amino group of another amino acid or peptide.

Comparative Performance: Diphenyl Phosphite vs. Other Coupling Reagents

The landscape of peptide coupling reagents is vast, with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) being widely recognized for their efficiency.[11] While direct quantitative comparisons with diphenyl phosphite are not always available in a single study, we can infer its position based on its successful application in challenging syntheses.

ReagentMechanismAdvantagesDisadvantages
Diphenyl Phosphite Formation of N-phosphonium salts of pyridines.[12]Effective for sterically hindered amino acids, mild reaction conditions, straightforward product isolation.[9][10]Potential for side reactions like phenyl ester formation.[12]
HATU Forms a highly reactive OAt-active ester.[11]High efficiency, rapid kinetics, low racemization.[11]Can lead to guanidinylation of the free amine as a side reaction.[13]
DCC/DIC Forms a reactive O-acylisourea intermediate.Inexpensive and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct (with DCC), potential for racemization.

Key Insights:

  • Diphenyl phosphite provides a viable and efficient method for the synthesis of sterically hindered peptides under mild conditions.[9][10]

  • The mechanism is believed to proceed through the formation of N-phosphonium salts of pyridine, which act as the activating species.[12]

  • While highly effective, side reactions such as the formation of phenyl esters can occur and are influenced by the choice of tertiary amine used in the reaction.[12]

Experimental Protocol: Peptide Coupling using Diphenyl Phosphite

This protocol outlines a general procedure for the coupling of two amino acid derivatives using diphenyl phosphite.

Materials:

  • N-protected amino acid (1 mmol)

  • Amino acid ester hydrochloride (1 mmol)

  • Diphenyl phosphite (1 mmol)

  • Pyridine (as solvent and base)

  • Tertiary amine (e.g., triethylamine, 1 mmol)

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve the N-protected amino acid (1 mmol) and the amino acid ester hydrochloride (1 mmol) in pyridine.

  • Add the tertiary amine (1 mmol) to the solution to neutralize the hydrochloride salt.

  • To this mixture, add diphenyl phosphite (1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • After the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a weak acid (e.g., 1N HCl) to remove any remaining pyridine, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude dipeptide.

  • Purify the product by column chromatography.

Mechanism of Peptide Coupling with Diphenyl Phosphite

Peptide_Coupling AminoAcid1 N-Protected Amino Acid PhosphoniumSalt N-Phosphonium Salt of Pyridine AminoAcid1->PhosphoniumSalt DPP Diphenyl Phosphite DPP->PhosphoniumSalt Pyridine Pyridine Pyridine->PhosphoniumSalt Dipeptide Dipeptide PhosphoniumSalt->Dipeptide AminoAcid2 Amino Acid Ester AminoAcid2->Dipeptide Nucleophilic Attack

Caption: Proposed mechanism for peptide bond formation using diphenyl phosphite.

Horner-Wadsworth-Emmons (HWE) Reaction: Accessing Alkenes

While direct applications of this compound in the Horner-Wadsworth-Emmons (HWE) reaction are less commonly reported than for their trialkyl phosphite-derived counterparts, the underlying principles are the same. The HWE reaction is a cornerstone of alkene synthesis, providing excellent E-selectivity for the formation of disubstituted alkenes.[14][15] The reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone.[16]

Comparative Performance: Phenylphosphonates vs. Alkylphosphonates

The nature of the ester group on the phosphonate can influence the stereoselectivity of the HWE reaction. While trialkyl phosphites are the common precursors for the phosphonates used in the HWE reaction via the Michaelis-Arbuzov reaction[17], the use of aryl esters can modulate the reactivity and selectivity.

Phosphonate TypeTypical StereoselectivityAdvantagesDisadvantages
Dialkyl Phosphonates Predominantly (E)-alkenesHigh reactivity, byproducts are water-soluble.[16](Z)-selectivity is generally poor without modification.
Diaryl Phosphonates Can be tuned for (Z)-selectivity (Ando modification)[18]Potential for altered stereoselectivity.May have different reactivity profiles compared to alkyl phosphonates.
Bis(2,2,2-trifluoroethyl) Phosphonates Predominantly (Z)-alkenes (Still-Gennari modification)[19]High (Z)-selectivity.Reagents can be more expensive.

Key Insights:

  • The HWE reaction is a powerful tool for stereoselective alkene synthesis, typically favoring the (E)-isomer.[14]

  • The stereochemical outcome can be influenced by the structure of the phosphonate reagent, with electron-withdrawing groups on the ester, such as phenyl groups, potentially altering the selectivity.[18]

  • For high (Z)-selectivity, modified phosphonates like the Still-Gennari or Ando reagents are generally employed.[18][19]

Experimental Protocol: A General Horner-Wadsworth-Emmons Reaction

This protocol describes a typical HWE reaction using a phosphonate and an aldehyde.

Materials:

  • Phosphonate (1 mmol)

  • Strong base (e.g., NaH, 1.1 mmol)

  • Anhydrous solvent (e.g., THF)

  • Aldehyde (1 mmol)

  • Magnetic stirrer and standard glassware under an inert atmosphere

Procedure:

  • To a suspension of the strong base (e.g., NaH) in anhydrous solvent under an inert atmosphere, add the phosphonate dropwise at 0 °C.

  • Stir the mixture at room temperature for about 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture to 0 °C and add the aldehyde dropwise.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Once complete, quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude alkene.

  • Purify the product by column chromatography.

HWE Reaction Mechanism

HWE_Reaction Phosphonate Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Attack Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.

Other Notable Applications

Beyond these core reactions, diphenyl phosphite and its derivatives find utility in several other areas of synthetic chemistry.

  • Phosphonylation of Nucleosides: Diphenyl H-phosphonate (DPHP) is a cost-effective and efficient reagent for the phosphonylation of nucleosides.[20] Its reactivity is enhanced by the electron-withdrawing nature of the phenyl groups, allowing for rapid transesterification under mild conditions.[21] A key advantage is that protection of the amino functions on the nucleobases is often not required.[21] However, the formation of byproducts like dinucleotides can be a limitation.

  • Flame Retardants: Poly(phenyl phosphonate)s are utilized as flame retardants in various polymers, including polycarbonates.[22] They can act in both the condensed phase by promoting char formation and in the gas phase by releasing phosphorus-containing radicals that quench the flame.[23] Quantitative data such as the Limiting Oxygen Index (LOI) and Thermogravimetric Analysis (TGA) are used to evaluate their effectiveness.[22][23]

Limitations and Considerations

While a versatile reagent, the use of diphenyl phosphite and its derivatives is not without its challenges.

  • Hydrolytic Sensitivity: Phosphites, in general, are susceptible to hydrolysis. The stability of diphenyl phosphite is an important consideration, especially in reactions that are not conducted under strictly anhydrous conditions. The rate of hydrolysis can be influenced by pH.[24]

  • Side Reactions: In peptide synthesis, potential side reactions include racemization of the activated amino acid and the formation of undesired phenyl esters.[12] In nucleoside phosphonylation, the formation of symmetrical pyrophosphates or other byproducts can occur.

  • Reactivity in Michaelis-Arbuzov Reaction: While trialkyl phosphites readily undergo the Michaelis-Arbuzov reaction with alkyl halides, triaryl phosphites like triphenyl phosphite form stable phosphonium salts that require high temperatures (around 200 °C) or cleavage by other reagents to form the desired phosphonate.[25] This suggests that the reactivity of this compound in such reactions might be attenuated compared to its alkyl counterparts.

Conclusion

This compound and its precursor, diphenyl phosphite, are valuable reagents in the synthetic chemist's toolkit. Their utility in the Kabachnik-Fields reaction for accessing α-aminophosphonates and as effective coupling agents for sterically demanding peptide synthesis is well-established. Furthermore, their role in nucleoside chemistry and as flame retardants highlights their versatility.

However, a critical evaluation of their limitations is essential for successful application. Researchers must consider their hydrolytic stability and the potential for side reactions, carefully optimizing reaction conditions to maximize yield and purity. When compared to alternatives, diphenyl phosphite offers a unique balance of reactivity and handling properties, making it a strategic choice for specific synthetic challenges. As with any reagent, a thorough understanding of its chemical behavior, as outlined in this guide, is the key to unlocking its full potential in the laboratory.

References

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021, June 27). MDPI. Retrieved February 20, 2026, from [Link]

  • 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction - RGM College Of Engineering and Technology. (2020, December 14). Retrieved February 20, 2026, from [Link]

  • The effect of pH on the reaction rate for the hydrolysis of PNPDPP by complex 2. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Thermal behaviors of flame‐retardant polycarbonates containing diphenyl sulfonate and poly(sulfonyl phenylene phosphonate) | Request PDF. (2003, July). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of α-amino phosphonates - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC. (2020, November 13). Retrieved February 20, 2026, from [Link]

  • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed. (2005, October 15). Retrieved February 20, 2026, from [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2026, January 4). MDPI. Retrieved February 20, 2026, from [Link]

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends - PMC. (2025, March 31). Retrieved February 20, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025, December 4). Preprints.org. Retrieved February 20, 2026, from [Link]

  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. (2020, November 13). Retrieved February 20, 2026, from [Link]

  • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent | Request PDF. (2005, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. - eCFR. (2012, August 3). Retrieved February 20, 2026, from [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - Semantic Scholar. (n.d.). Retrieved February 20, 2026, from [Link]

  • Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Michaelis-Arbuzov Reaction - SynArchive. (n.d.). Retrieved February 20, 2026, from [Link]

  • Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Synthetic Methods of Phosphonopeptides - MDPI. (2020, December 12). Retrieved February 20, 2026, from [Link]

  • The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - UNC. (n.d.). Retrieved February 20, 2026, from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Flame Retardancy of Polysiloxane Solid Powder Combined with Organophosphate in Polycarbonate - MATEC Web of Conferences. (n.d.). Retrieved February 20, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Retrieved February 20, 2026, from [Link]

  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. (2020, November 13). Retrieved February 20, 2026, from [Link]

  • Kabachnik–Fields reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Phosphatase Hydrolysis of Organic Phosphorus Compounds - SCIRP. (n.d.). Retrieved February 20, 2026, from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12). Retrieved February 20, 2026, from [Link]

  • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent | Request PDF. (2005, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of Phosphonopeptides - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diphenylphosphite - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diphenylphosphite - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Coordination Chemistry of Nucleotides and Antivirally Active Acyclic Nucleoside Phosphonates, including Mechanistic Considerations - MDPI. (2022, April 19). Retrieved February 20, 2026, from [Link]

  • Overview of Biologically Active Nucleoside Phosphonates - SciSpace. (2021, January 8). Retrieved February 20, 2026, from [Link]

  • Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates - UNIMIB. (2016, August 25). Retrieved February 20, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diphenyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of diphenyl phenylphosphonite. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights.

Immediate Safety Concerns & Hazard Assessment

Before handling or preparing for disposal, a thorough understanding of the hazards associated with this compound is critical. This compound presents multiple risks that dictate the stringent protocols for its management.

The toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach.[1] It is known to be harmful if swallowed and can be toxic when in contact with skin.[2] Furthermore, it is classified as a corrosive material that can cause severe skin and eye burns.[1][3][4] The compound is also moisture-sensitive, which can affect its stability and reactivity.[1][3]

Table 1: this compound Hazard Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity, Oral Toxic or harmful if swallowed.[2][3]💀P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2]
Acute Toxicity, Dermal Toxic in contact with skin.[2]💀P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][3][4]corrosiveP280: Wear protective gloves/protective clothing.[2]
Serious Eye Damage Causes serious eye damage/burns.[1][3]corrosiveP305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2]môi trườngP273: Avoid release to the environment.[2]

Mandatory Personal Protective Equipment (PPE):

The rationale for specific PPE is directly linked to the identified hazards:

  • Eye and Face Protection: Due to its corrosive nature, chemical splash goggles are mandatory.[1][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile or butyl rubber, to prevent skin contact.[5][8] Always inspect gloves for integrity before use and use proper removal techniques to avoid contamination.[9]

  • Body Protection: A lab coat or chemically resistant apron is required to protect against skin exposure.[8][10] For larger quantities or significant spill risk, disposable coveralls may be necessary.[7]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[8][11] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator is required.[8][11]

The Regulatory Imperative: Why Proper Disposal is Non-Negotiable

This compound waste is classified as hazardous chemical waste and is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] This "cradle-to-grave" regulation means the generator of the waste is legally responsible for its safe management from the point of generation to its final disposal.

Key Prohibitions:

  • DO NOT discharge to sewer systems.[5][12] This is to prevent environmental contamination, as the substance is toxic to aquatic life.[2][13]

  • DO NOT dispose of in regular trash.[12][14] Improper disposal can expose sanitation workers to severe chemical hazards and lead to environmental pollution.

Failure to comply with these regulations can result in significant fines and legal action. The only acceptable disposal methods are through a licensed hazardous waste facility, typically involving controlled incineration with flue gas scrubbing to neutralize toxic decomposition products.[5]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for waste management, minimizing risk at every stage.

Step 1: Waste Collection

  • Collect all waste this compound, including residues, contaminated materials (e.g., pipette tips, weighing paper), and spill cleanup debris, directly into a designated hazardous waste container.

Step 2: Container Selection and Labeling

  • Container: Use a container made of compatible material that is in good condition with a tightly sealing lid.[15] Plastic containers are often preferred over glass to minimize the risk of breakage.[12]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[15]

  • Use your institution's official hazardous waste tag.[12] The label must include:

    • The full chemical name: "this compound". Abbreviations are not permitted.[12][15]

    • An accurate list of all contents by percentage if it is a mixture.[15]

    • The date of waste generation (the date you first add waste to the container).[12]

    • The point of origin (e.g., building, room number, PI name).[12]

Step 3: Waste Segregation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[15]

  • Crucial Incompatibility: Store this compound waste away from incompatible materials, particularly strong oxidizing agents and strong bases.[3]

  • Ensure the container is kept closed at all times except when adding waste.[15] Do not leave a funnel in the container.[15]

Step 4: Arranging for Disposal

  • Once the waste container is 90% full, or within the time limits specified by your institution (often 180 days for small quantity generators), arrange for its removal.[15]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[12][15] Follow their specific procedures for completing waste pickup forms.[12]

Step 5: Decontamination of Empty Containers

  • Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[5][16]

  • Crucially, the rinsate from this cleaning process is itself hazardous waste and must be collected in a properly labeled hazardous waste container for disposal. [16]

  • Only after this triple-rinse procedure can the container be considered non-hazardous and be recycled or disposed of in regular trash.[5]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Safe Storage cluster_disposal Final Disposal A Identify Waste (Pure compound, contaminated labware, spill debris) B Select Compatible & Leak-Proof Container A->B C Affix 'HAZARDOUS WASTE' Tag & Fill Out Completely B->C D Store in Designated Satellite Accumulation Area C->D E Segregate from Incompatibles (Oxidizers, Strong Bases) D->E F Is Container >90% Full or Reaching Time Limit? E->F G Contact EHS Office to Schedule Waste Pickup F->G Yes H Continue to Collect Waste (Keep Container Closed) F->H No I EHS Collects Waste for Licensed Disposal G->I

Caption: Disposal workflow for this compound.

Emergency Procedures

Immediate and correct response to spills or exposures is vital.

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Control Ignition: Remove all sources of ignition.[5]

  • Contain: Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[8]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable, and properly labeled container for disposal as hazardous waste.[8][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.[9]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected skin area thoroughly with soap and plenty of water.[11] Seek medical attention.[11]

  • Inhalation: Move the victim to fresh air immediately.[5][11] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[2]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]

  • Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. PubMed. Available at: [Link]

  • Material Safety Data Sheet - Diethyl phenylphosphonite, 99%. Cole-Parmer. Available at: [Link]

  • MSDS of Diphenyl phosphonate. Capot Chemical. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • DIPHENYLPHOSPHINE Safety Data Sheet. Gelest, Inc. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Material Safety Data Sheet - Diphenyl phosphite. Cole-Parmer. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety. Available at: [Link]

  • Standard Operating Procedure for Diphenylphosphine. University of Georgia Research. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available at: [Link]

  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available at: [Link]

  • Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity. ResearchGate. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.